molecular formula C9H12N2O B12962983 (2-Cyclopropoxypyridin-4-yl)methanamine

(2-Cyclopropoxypyridin-4-yl)methanamine

Cat. No.: B12962983
M. Wt: 164.20 g/mol
InChI Key: BGPKXMTWEPMZMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Cyclopropoxypyridin-4-yl)methanamine is a chemical compound offered for research and development purposes. This substance features a pyridine ring, a common nitrogen-containing heterocycle in medicinal chemistry, substituted with a methanamine group at the 4-position and a cyclopropoxy group at the 2-position . The amine functional group makes it a versatile building block (synthon) for the synthesis of more complex molecules, potentially for use in drug discovery programs. Compounds with similar pyridinylmethanamine scaffolds have been investigated as intermediates in the development of pharmaceutical agents, demonstrating the utility of such structures in chemical synthesis . The cyclopropoxy moiety may be of interest for its potential to influence the molecule's conformation and metabolic stability. This product is intended for use by qualified laboratory researchers only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, referring to the Safety Data Sheet for detailed hazard and handling information.

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

(2-cyclopropyloxypyridin-4-yl)methanamine

InChI

InChI=1S/C9H12N2O/c10-6-7-3-4-11-9(5-7)12-8-1-2-8/h3-5,8H,1-2,6,10H2

InChI Key

BGPKXMTWEPMZMZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=NC=CC(=C2)CN

Origin of Product

United States
Foundational & Exploratory

Pharmacophore Engineering with (2-Cyclopropoxypyridin-4-yl)methanamine: A Technical Guide for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, pyridine and its derivatives stand out as critical scaffolds, forming the backbone of numerous therapeutic agents 1. Among these, (2-Cyclopropoxypyridin-4-yl)methanamine has emerged as a highly specialized building block. This whitepaper provides an in-depth technical analysis of this compound, detailing its core physicochemical properties, structural rationale, and experimental protocols for its integration into novel active pharmaceutical ingredients (APIs).

Core Physicochemical Properties

Before initiating synthetic workflows, it is critical to establish the baseline physical and chemical parameters of the building block to ensure accurate stoichiometric calculations and analytical monitoring 2.

PropertyValueRationale / Implication
IUPAC Name (2-Cyclopropoxypyridin-4-yl)methanamineDefines the regiochemistry (2,4-substitution).
CAS Number 1823953-60-1Unique registry identifier for procurement and tracking.
Molecular Weight 164.20 g/mol Low molecular weight enables fragment-based drug design (FBDD).
Molecular Formula C9H12N2OConfirms atomic composition for HRMS validation.
Exact Mass 164.0950 DaTarget m/z for LC-MS monitoring ([M+H]+ = 165.1).

Structural Rationale & Mechanistic Role

The design of (2-Cyclopropoxypyridin-4-yl)methanamine is not arbitrary; it represents a disciplined optimization of lipophilic efficiency (LipE) and target engagement 3.

  • The Cyclopropoxy Motif (Metabolic Shielding): The incorporation of a cyclopropyl group over a standard alkyl chain (e.g., n-propyl or methoxy) is a deliberate medicinal chemistry strategy. The C–H bond dissociation energy of the cyclopropyl group is approximately 106 kcal/mol, which is significantly stronger than that of a ring-opened n-propyl group (98 kcal/mol) 4. This elevated bond strength provides a metabolic shield against cytochrome P450-mediated oxidative dealkylation, thereby increasing the microsomal stability of the resulting drug candidate without disproportionately increasing lipophilicity.

  • The Pyridine Core (Hinge Binding): The nitrogen atom of the pyridine ring acts as a potent hydrogen-bond acceptor. In kinase inhibitors, this nitrogen frequently anchors the molecule to the hinge region of the ATP-binding pocket.

  • The Methanamine Vector (Solvent Channel Projection): The primary amine at the 4-position serves as the primary synthetic handle. It allows for rapid functionalization (via amide coupling) while acting as a spacer that projects the rest of the molecule into solvent-exposed channels or adjacent subpockets. For instance, in PRMT5 inhibitors like MRTX1719, similar 2-cyclopropoxy-substituted aromatic rings project into the outer hydrophobic pocket, flexibly inducing side chains like Y304 and F577 to achieve high selectivity 5.

PharmacophoreModel Substrate (2-Cyclopropoxypyridin-4-yl)methanamine Core Scaffold Pyridine Pyridine Ring (H-Bond Acceptor) Substrate->Pyridine Cyclopropoxy Cyclopropoxy Group (Lipophilic Shield) Substrate->Cyclopropoxy Methanamine Methanamine Vector (Amide Linkage Point) Substrate->Methanamine Target1 Kinase Hinge Region Binding Pyridine->Target1 Anchors via N Target2 Hydrophobic Subpocket (Metabolic Stability) Cyclopropoxy->Target2 Steric fit Target3 Solvent Channel / Target Extension Methanamine->Target3 Covalent coupling

Fig 1: Logical relationship of the (2-Cyclopropoxypyridin-4-yl)methanamine pharmacophore.

Experimental Protocols: Synthetic Integration

To utilize this building block in drug discovery, it is most commonly coupled to a carboxylic acid to form a stable amide bond. The following protocol outlines a self-validating system for this transformation using HATU, chosen for its rapid kinetics and high efficiency with heteroaromatic amines.

Protocol: Amide Coupling Workflow Causality Check: We utilize N,N-Diisopropylethylamine (DIPEA) as the base because its steric bulk prevents it from acting as a competing nucleophile, ensuring the methanamine exclusively attacks the activated ester.

Step 1: Reagent Preparation

  • In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the target carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous N,N-Dimethylformamide (DMF) (5.0 mL).

  • Add HATU (1.2 eq, 0.6 mmol) and DIPEA (3.0 eq, 1.5 mmol). Stir at room temperature (20 °C) for 15 minutes to pre-form the active OAt ester. Visual cue: The solution typically transitions to a pale yellow color.

Step 2: Amine Addition

  • Add (2-Cyclopropoxypyridin-4-yl)methanamine (1.1 eq, 0.55 mmol) dropwise to the reaction mixture.

  • Purge the vial with nitrogen gas, cap tightly, and stir at room temperature for 2 hours.

Step 3: In-Process Control (Self-Validation)

  • Sampling: Withdraw a 5 µL aliquot of the reaction mixture and quench it in 100 µL of 1:1 Acetonitrile/Water.

  • LC-MS Analysis: Inject 1 µL onto a C18 column. Monitor at 254 nm. The disappearance of the amine peak (m/z 165.1[M+H]+) and the emergence of the product mass confirms >95% conversion. If incomplete, stir for an additional hour.

Step 4: Aqueous Workup & Purification

  • Dilute the reaction mixture with Ethyl Acetate (EtOAc) (20 mL).

  • Wash the organic layer sequentially with saturated aqueous NaHCO3 (2 x 10 mL) to remove unreacted acid and HATU byproducts, followed by brine (10 mL) to remove residual DMF and water.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, gradient elution 0-10% Methanol in Dichloromethane).

ExperimentalWorkflow Start Start: (2-Cyclopropoxypyridin-4-yl)methanamine (CAS: 1823953-60-1) Step1 Reagent Prep: Equilibrate Acid, HATU, DIPEA Start->Step1 Step2 Coupling Reaction: Add Amine in DMF (RT, 2h) Step1->Step2 Step3 In-Process Control: LC-MS Monitoring (m/z 165.1) Step2->Step3 Decision Conversion > 95%? Step3->Decision Decision->Step2 No (Add time) Step4 Aqueous Workup: NaHCO3 / Brine Washes Decision->Step4 Yes Step5 Purification: Flash Chromatography (Silica) Step4->Step5 End Final API Intermediate Validated via NMR/HRMS Step5->End

Fig 2: Experimental workflow for amide coupling using (2-Cyclopropoxypyridin-4-yl)methanamine.

Analytical Characterization Protocol

To ensure scientific integrity, the final intermediate must be rigorously characterized.

  • 1H NMR (400 MHz, CDCl3): Look for the characteristic cyclopropoxy protons. The methine proton of the cyclopropyl group typically appears as a multiplet around 3.7–4.0 ppm, while the four methylene protons appear as distinct multiplets between 0.6–0.9 ppm 4. The pyridine protons will appear downfield (e.g., ~8.1 ppm for the proton adjacent to the nitrogen).

  • HRMS (ESI-TOF): Calculate the exact mass of the coupled product and ensure the observed [M+H]+ peak is within 5 ppm of the theoretical value to confirm the absence of isobaric impurities.

References

  • BenchChem Technical Support Team. "Benchmarking N-(4-methylpyridin-2-yl)acetamide: A Comparative Analysis of Pyridine Derivatives in Drug Discovery." Benchchem.
  • ChemSrc. "1823953-60-1 | (2-Cyclopropoxypyridin-4-yl)methanamine". ChemSrc Database.
  • ACS Publications. "Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles." The Journal of Organic Chemistry.
  • National Institutes of Health (PMC). "Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles." PMC.
  • ACS Publications. "Discovery of Potent, Highly Selective, and Orally Bioavailable MTA Cooperative PRMT5 Inhibitors with Robust In Vivo Antitumor Activity." Journal of Medicinal Chemistry.

Sources

Navigating the Safety and Toxicological Landscape of (2-Cyclopropoxypyridin-4-yl)methanamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Pyridine Derivative in Focus

(2-Cyclopropoxypyridin-4-yl)methanamine is a substituted pyridine derivative of increasing interest within the landscape of pharmaceutical research and development. Its unique structural motif, featuring a cyclopropoxy group, presents a distinct chemical entity with potential applications in medicinal chemistry. As with any novel compound, a thorough understanding of its safety profile and potential toxicity is paramount for ensuring the well-being of researchers and for the responsible advancement of scientific inquiry.

This technical guide provides a comprehensive overview of the material safety and toxicological profile of (2-Cyclopropoxypyridin-4-yl)methanamine. In the absence of a publicly available, dedicated Safety Data Sheet (SDS) for this specific compound, this document has been constructed by leveraging data from structurally analogous compounds, established principles of chemical safety, and internationally recognized guidelines for toxicity testing. The primary analogue referenced is (2-cyclopropylpyridin-4-yl)methanamine (CAS Number: 852877-61-3), which shares a significant portion of the core structure and is expected to exhibit a comparable hazard profile.

This guide is designed to empower researchers with the critical information needed to handle this compound safely and to inform the design of future toxicological studies.

Section 1: Material Safety Data Sheet (MSDS) - A Surrogate Profile

This section is structured to mirror the 16-section format of a Globally Harmonized System (GHS) compliant Safety Data Sheet (SDS), as mandated by the Occupational Safety and Health Administration (OSHA).[1][2][3][4]

Identification
  • Product Identifier: (2-Cyclopropoxypyridin-4-yl)methanamine

  • Synonyms: (4-(Aminomethyl)-2-cyclopropoxypyridine)

  • CAS Number: Not available.

  • Recommended Use: For research and development purposes in laboratory settings. Not for human or veterinary use.

  • Supplier Information: To be populated with the specific supplier's details.

Hazard(s) Identification

Based on the hazard classifications for the structurally similar (2-cyclopropylpyridin-4-yl)methanamine, the following hazards are anticipated.[5]

  • GHS Classification:

    • Acute Toxicity, Oral (Category 4)

    • Acute Toxicity, Dermal (Category 4)

    • Acute Toxicity, Inhalation (Category 4)

    • Skin Irritation (Category 2)

    • Serious Eye Damage (Category 1)

    • Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System

  • GHS Label Elements, including precautionary statements:

    • Pictograms:

      • Health Hazard

      • Corrosion

      • Exclamation Mark

    • Signal Word: Danger

    • Hazard Statements:

      • H302: Harmful if swallowed.

      • H312: Harmful in contact with skin.

      • H315: Causes skin irritation.

      • H318: Causes serious eye damage.

      • H332: Harmful if inhaled.

      • H335: May cause respiratory irritation.

    • Precautionary Statements:

      • Prevention:

        • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

        • P264: Wash skin thoroughly after handling.

        • P270: Do not eat, drink or smoke when using this product.

        • P271: Use only outdoors or in a well-ventilated area.

        • P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]

      • Response:

        • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

        • P302 + P352: IF ON SKIN: Wash with plenty of water.

        • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[8]

        • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

        • P310: Immediately call a POISON CENTER or doctor/physician.

      • Storage:

        • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

      • Disposal:

        • P501: Dispose of contents/container to an approved waste disposal plant.

Composition/Information on Ingredients
  • Substance Name: (2-Cyclopropoxypyridin-4-yl)methanamine

  • Formula: C9H12N2O

  • Molecular Weight: 164.21 g/mol

First-Aid Measures
  • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Immediately call a poison center or doctor.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards Arising from the Chemical: Emits toxic fumes under fire conditions, including carbon oxides and nitrogen oxides.

  • Special Protective Equipment for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures
  • Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

  • Methods for Cleaning Up: Soak up with inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.

Handling and Storage
  • Precautions for Safe Handling: Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. Use only in a well-ventilated area.

  • Conditions for Safe Storage: Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage.

Exposure Controls/Personal Protection
  • Engineering Controls: Use of a chemical fume hood is highly recommended.

  • Personal Protective Equipment:

    • Eye/Face Protection: Tightly fitting safety goggles.

    • Skin Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.

    • Body Protection: Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.

    • Respiratory Protection: Where risk assessment shows air-purifying respirators are appropriate use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls.

Physical and Chemical Properties
PropertyValue
Appearance Data not available
Odor Data not available
Odor Threshold Data not available
pH Data not available
Melting Point/Freezing Point Data not available
Initial Boiling Point and Boiling Range Data not available
Flash Point Data not available
Evaporation Rate Data not available
Flammability (solid, gas) Data not available
Upper/Lower Flammability or Explosive Limits Data not available
Vapor Pressure Data not available
Vapor Density Data not available
Relative Density Data not available
Solubility(ies) Data not available
Partition Coefficient: n-octanol/water Data not available
Auto-ignition Temperature Data not available
Decomposition Temperature Data not available
Viscosity Data not available
Stability and Reactivity
  • Reactivity: No data available.

  • Chemical Stability: Stable under recommended storage conditions.

  • Possibility of Hazardous Reactions: No data available.

  • Conditions to Avoid: Incompatible materials.

  • Incompatible Materials: Strong oxidizing agents, strong acids.

  • Hazardous Decomposition Products: Carbon oxides, nitrogen oxides.

Toxicological Information

This section provides a more in-depth analysis of the potential toxicological effects.

  • Likely Routes of Exposure: Inhalation, ingestion, skin and eye contact.[1]

  • Acute Toxicity: Based on the GHS classification of its analogue, (2-Cyclopropoxypyridin-4-yl)methanamine is presumed to be harmful by oral, dermal, and inhalation routes. The numerical measures of toxicity, such as the LD50 (median lethal dose), are not yet established for this specific compound.[1]

  • Skin Corrosion/Irritation: Expected to cause skin irritation.

  • Serious Eye Damage/Irritation: Expected to cause serious eye damage.

  • Respiratory or Skin Sensitization: No data available.

  • Germ Cell Mutagenicity: No data available.

  • Carcinogenicity: No data available.

  • Reproductive Toxicity: No data available.

  • Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation.

  • Specific Target Organ Toxicity - Repeated Exposure: No data available.

  • Aspiration Hazard: No data available.

- 1.15 Ecological, Disposal, Transport, and Regulatory Information

OSHA does not enforce the content of these sections, as they are regulated by other agencies.[1][2] However, it is best practice to handle and dispose of this compound as a hazardous chemical, following all local, state, and federal regulations.

Other Information
  • Date of Preparation or Last Revision: March 25, 2026

  • Disclaimer: The information provided in this document is correct to the best of our knowledge, information, and belief at the date of its publication. The information given is designed only as a guidance for safe handling, use, processing, storage, transportation, disposal, and release and is not to be considered a warranty or quality specification.

Section 2: A Deeper Dive into the Toxicity Profile

Understanding the potential toxicity of a novel compound is a cornerstone of responsible drug development. The following section outlines a logical, tiered approach to characterizing the toxicological profile of (2-Cyclopropoxypyridin-4-yl)methanamine, grounded in the internationally accepted OECD Guidelines for the Testing of Chemicals.[9][10] This framework prioritizes a systematic evaluation, beginning with foundational acute toxicity studies and progressing to more specialized endpoints as needed.

Foundational Acute Toxicity Assessment

The initial step in toxicological evaluation is to determine the acute effects of a single, high-dose exposure. This data is critical for GHS classification and for establishing dose ranges for subsequent studies.

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP) (Based on OECD Guideline 425) [11]

  • Objective: To estimate the LD50 of (2-Cyclopropoxypyridin-4-yl)methanamine following a single oral dose.

  • Rationale for Method Selection: The UDP is a statistically robust method that significantly reduces the number of animals required compared to traditional LD50 tests, aligning with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.

  • Methodology:

    • A single animal (typically a female rodent, as they are often more sensitive) is dosed at a starting level just below the estimated LD50.

    • If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level.

    • This sequential process continues until a stopping criterion is met, allowing for the calculation of the LD50 with confidence intervals.

    • Clinical signs of toxicity are meticulously recorded for at least 14 days.

Diagram: Tiered Approach to Toxicity Testing

ToxicityTesting cluster_0 Tier 1: Foundational Assessment cluster_1 Tier 2: Sub-Acute & Mechanistic Studies cluster_2 Tier 3: Chronic & Specialized Endpoints Acute Toxicity\n(Oral, Dermal, Inhalation)\nOECD 420, 402, 403/436 Acute Toxicity (Oral, Dermal, Inhalation) OECD 420, 402, 403/436 Repeated Dose 28-day Study\n(Oral, OECD 407) Repeated Dose 28-day Study (Oral, OECD 407) Acute Toxicity\n(Oral, Dermal, Inhalation)\nOECD 420, 402, 403/436->Repeated Dose 28-day Study\n(Oral, OECD 407) Skin & Eye Irritation/Corrosion\nOECD 404, 405 Skin & Eye Irritation/Corrosion OECD 404, 405 Skin & Eye Irritation/Corrosion\nOECD 404, 405->Repeated Dose 28-day Study\n(Oral, OECD 407) Genotoxicity (in vitro)\nAmes Test (OECD 471)\nChromosome Aberration (OECD 473) Genotoxicity (in vitro) Ames Test (OECD 471) Chromosome Aberration (OECD 473) Genotoxicity (in vivo)\nMicronucleus Test (OECD 474) Genotoxicity (in vivo) Micronucleus Test (OECD 474) Genotoxicity (in vitro)\nAmes Test (OECD 471)\nChromosome Aberration (OECD 473)->Genotoxicity (in vivo)\nMicronucleus Test (OECD 474) Chronic Toxicity/Carcinogenicity\n(OECD 452/451) Chronic Toxicity/Carcinogenicity (OECD 452/451) Repeated Dose 28-day Study\n(Oral, OECD 407)->Chronic Toxicity/Carcinogenicity\n(OECD 452/451) Reproductive/Developmental Toxicity\n(OECD 414, 416) Reproductive/Developmental Toxicity (OECD 414, 416) Repeated Dose 28-day Study\n(Oral, OECD 407)->Reproductive/Developmental Toxicity\n(OECD 414, 416) Genotoxicity (in vivo)\nMicronucleus Test (OECD 474)->Chronic Toxicity/Carcinogenicity\n(OECD 452/451)

Caption: A logical progression for characterizing the toxicological profile of a novel chemical entity.

Assessment of Local Irritation and Corrosion

Given the anticipated GHS classification of skin and eye irritation, in vivo studies would be necessary to confirm these effects and determine their severity.

Experimental Protocol: Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

  • Objective: To assess the potential of (2-Cyclopropoxypyridin-4-yl)methanamine to cause skin irritation or corrosion.

  • Methodology:

    • A small amount of the test substance is applied to a shaved patch of skin on a single animal (typically a rabbit).

    • The site is observed for signs of erythema (redness) and edema (swelling) at specified intervals.

    • A tiered approach is used, starting with a single animal to screen for severe effects before proceeding to a larger group if necessary.

Genotoxicity Assessment

Genotoxicity assays are crucial for identifying compounds that can cause genetic damage, a potential precursor to carcinogenicity. A standard battery of in vitro tests is the first line of investigation.

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test) (Based on OECD Guideline 471)

  • Objective: To screen for the potential of (2-Cyclopropoxypyridin-4-yl)methanamine to induce gene mutations.

  • Rationale for Method Selection: The Ames test is a widely used and well-validated assay for identifying mutagens. It utilizes several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize a specific amino acid.

  • Methodology:

    • The bacterial strains are exposed to the test compound, with and without metabolic activation (to mimic mammalian metabolism).

    • If the compound is a mutagen, it will cause reverse mutations, allowing the bacteria to grow on a medium lacking the specific amino acid.

    • The number of revertant colonies is an indicator of the mutagenic potential of the compound.

Conclusion: A Framework for Safe and Informed Research

While a dedicated and comprehensive toxicological profile for (2-Cyclopropoxypyridin-4-yl)methanamine is yet to be established, this guide provides a robust framework for its safe handling and for the systematic investigation of its potential hazards. By leveraging data from structurally similar compounds and adhering to internationally recognized testing guidelines, researchers can navigate the challenges of working with novel chemical entities with confidence and scientific rigor. The principles of thorough hazard communication, diligent adherence to safety protocols, and a logical approach to toxicity testing are the cornerstones of responsible innovation in the field of drug development.

References

  • Hazard Communication Standard: Safety Data Sheets. Occupational Safety and Health Administration (OSHA). [Link]

  • Hazard Communication Safety Data Sheets. Occupational Safety and Health Administration (OSHA). [Link]

  • Guidelines for the Testing of Chemicals. Organisation for Economic Co-operation and Development (OECD). [Link]

  • OECD Guideline for the Testing of Chemicals 425: Acute Oral Toxicity: Up-and-Down Procedure. National Toxicology Program. [Link]

  • OECD Guideline for the Testing of Chemicals 420: Acute Oral Toxicity - Fixed Dose Procedure. Organisation for Economic Co-operation and Development (OECD). [Link]

  • OECD Guidelines for the Testing of Chemicals. Wikipedia. [Link]

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  • Appendix D to § 1910.1200—Safety Data Sheets (Mandatory). Occupational Safety and Health Administration (OSHA). [Link]

  • (2-cyclopropylpyridin-4-yl)methanamine — Chemical Substance Information. NextSDS. [Link]

  • [2-(cyclopropylmethoxy)pyridin-4-yl]methanamine — Chemical Substance Information. NextSDS. [Link]

  • Safety Data Sheet. Chemtron. [Link]

  • Pyridine, alkyl derivatives: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme (NICNAS). [Link]

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  • Safety Data Sheet: Pyridine. Carl ROTH. [Link]

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Pharmacokinetic Profiling of (2-Cyclopropoxypyridin-4-yl)methanamine Derivatives: From Early Assessment to In Vivo Validation

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide:

Introduction: The Strategic Imperative of Early Pharmacokinetic Assessment

In the landscape of modern drug discovery, the adage "fail early, fail cheap" has never been more pertinent. The journey from a promising hit compound to a viable clinical candidate is fraught with challenges, with poor pharmacokinetic (PK) properties being a primary cause of late-stage attrition.[1][2][3] The (2-Cyclopropoxypyridin-4-yl)methanamine scaffold represents a class of compounds with significant therapeutic potential, leveraging the unique physicochemical properties of its constituent moieties. The pyridine ring, a common feature in many approved drugs, can act as a hydrogen bond acceptor and influence solubility, but it can also be a site for metabolic oxidation.[4][5] The methanamine side chain provides a basic handle for salt formation and molecular interactions. Crucially, the cyclopropoxy group is often incorporated by medicinal chemists to enhance metabolic stability by increasing the bond dissociation energy of adjacent C-H bonds, thereby reducing susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes.[6][7] However, this group is not metabolically inert and can, in some contexts, undergo ring-opening or form reactive metabolites.[6]

This guide, intended for drug development scientists, provides a comprehensive framework for the systematic pharmacokinetic profiling of (2-Cyclopropoxypyridin-4-yl)methanamine derivatives. We will move beyond rote protocol recitation to explore the strategic rationale behind each experimental choice, ensuring a robust, self-validating data package that can confidently guide lead optimization and candidate selection.

Part 1: Foundational In Vitro ADME Characterization

The initial phase of PK profiling relies on a battery of in vitro assays designed to assess the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound outside of a living organism.[8][9] This cost-effective, high-throughput approach allows for the rapid screening and ranking of multiple analogues, enabling chemists to establish critical Structure-ADME Relationships (SAR).[2][3]

Absorption & Permeability: Crossing the Barrier

A drug's ability to cross biological membranes is fundamental to its oral bioavailability. Passive diffusion is a key mechanism governing this process.

Core Assay: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a cell-free method used to predict passive drug transport across membranes, such as the gastrointestinal tract (GIT).[10] It measures the diffusion of a compound from a donor compartment through an artificial lipid-infused membrane to an acceptor compartment.[11] Its simplicity and cost-effectiveness make it an ideal primary screen.[10][12]

  • Preparation of Lipid Solution: Prepare a 1% lecithin in dodecane solution. Sonicate until fully mixed to ensure homogeneity.[12]

  • Membrane Coating: Using a pipette, gently dispense 5 µL of the lipid solution onto the membrane of each well in a 96-well donor plate. Allow the solution to fully impregnate the membrane.

  • Analyte Preparation: Prepare the (2-Cyclopropoxypyridin-4-yl)methanamine derivatives at a concentration of 10 µM in a buffer of 1X PBS (pH 7.4) with 5% DMSO.[12]

  • Plate Loading:

    • Dispense 300 µL of 1X PBS with 5% DMSO into each well of the acceptor plate.

    • Transfer 150 µL of the prepared analyte solution into each well of the lipid-coated donor plate.[12]

  • Assembly & Incubation: Carefully place the donor plate onto the acceptor plate to form a "sandwich." Incubate the assembly at room temperature for 10-20 hours with gentle shaking.[11][12]

  • Quantification: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS analysis.

  • Data Analysis: The effective permeability (Pe) is calculated based on the concentration of the compound in the acceptor and donor wells. Compounds are often categorized as having low, medium, or high permeability based on these values.

The choice of a lecithin-based lipid membrane is to mimic the phospholipid composition of the intestinal epithelium. A low Pe value suggests that the compound may have poor passive absorption in vivo. For (2-Cyclopropoxypyridin-4-yl)methanamine derivatives, factors like hydrogen bonding capacity and polar surface area will heavily influence this parameter. If permeability is low, medicinal chemistry efforts might focus on masking polar groups or optimizing the LogD to fall within a more favorable range.

Compound IDR-Group ModificationLogD at pH 7.4Permeability (Pe) (10⁻⁶ cm/s)Classification
D-001-H2.18.5High
D-002-COOH0.50.2Low
D-003-OMe2.56.1Medium
ControlPropranolol3.0>10High
Distribution: Understanding the Unbound Fraction

Once absorbed, a drug distributes throughout the body, and a significant portion may bind to plasma proteins like albumin.[13] It is the unbound (free) fraction of the drug that is able to interact with its target and cause a pharmacological effect.[14] Therefore, determining the percentage of plasma protein binding (PPB) is critical for interpreting efficacy and toxicity data.[15][16]

Core Assay: Rapid Equilibrium Dialysis (RED)

Equilibrium dialysis is the gold standard for assessing PPB. The RED method uses a device with two chambers separated by a semipermeable membrane that allows the passage of small molecules but not proteins.[14][15]

  • Device Preparation: Prepare the RED device as per the manufacturer's instructions. This may involve rinsing the Teflon base plate with ethanol and water.[15]

  • Sample Preparation: Spike the test compound (e.g., at a final concentration of 1-5 µM) into pooled human plasma.[13][15]

  • Chamber Loading:

    • Add the compound-spiked plasma (e.g., 300 µL) to one chamber (the plasma chamber).

    • Add an equal volume of dialysis buffer (1X PBS, pH 7.4) to the other chamber (the buffer chamber).[15]

  • Incubation: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the free drug to reach equilibrium across the membrane.[13][14]

  • Sampling and Matrix Matching:

    • After incubation, remove an aliquot (e.g., 50 µL) from both the plasma and buffer chambers.

    • To ensure accurate comparison during analysis, "matrix match" the samples: add an equal volume of blank plasma to the buffer aliquot and an equal volume of buffer to the plasma aliquot.[14]

  • Protein Precipitation & Analysis: Add a cold organic solvent (e.g., 4 parts acetonitrile with an internal standard) to all samples to precipitate the proteins and release any bound drug. Centrifuge the samples and analyze the supernatant from both chambers by LC-MS/MS to determine the compound concentrations.[15]

  • Calculation: The percentage of unbound drug (% Unbound or fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber, multiplied by 100.

High plasma protein binding (>99%) can limit the distribution of a drug to its target tissues and may make the compound more susceptible to drug-drug interactions. For this chemical series, lipophilicity (LogD) is often a strong driver of PPB. If a highly potent compound shows excessively high binding, chemists may need to introduce polar functionalities to reduce its affinity for plasma proteins.

Metabolism: Predicting In Vivo Clearance

Metabolism, primarily occurring in the liver, is a major mechanism for drug clearance.[17] Assessing a compound's metabolic stability in vitro is essential for predicting its in vivo half-life and hepatic clearance.[18]

Core Assay: Liver Microsomal Stability Assay

Liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family.[17][19] This assay measures the rate at which a compound is depleted over time in the presence of these enzymes.

G cluster_prep Preparation cluster_incubation Incubation at 37°C cluster_analysis Analysis Compound Test Compound (1 µM) PreInc Pre-incubate Compound + HLM + Buffer Compound->PreInc HLM Human Liver Microsomes (0.5 mg/mL) HLM->PreInc Buffer Phosphate Buffer (pH 7.4) Buffer->PreInc StartRxn Initiate Reaction with NADPH (Cofactor) PreInc->StartRxn Timepoints Sample at 0, 5, 15, 30, 60 min StartRxn->Timepoints Quench Quench Reaction (Cold Acetonitrile + IS) Timepoints->Quench Analyze Analyze by LC-MS/MS Quench->Analyze Calculate Calculate t½ and CLint Analyze->Calculate

  • Reagent Preparation:

    • Prepare a working solution of the test compound at 1 µM in phosphate buffer (pH 7.4).[19]

    • Thaw pooled human liver microsomes (HLM) at 37°C and dilute to a final concentration of 0.5 mg/mL in the same buffer.[19][20]

  • Incubation Setup: In a 96-well plate, combine the test compound and HLM solutions. Include a negative control with no cofactor. Pre-incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation: Start the metabolic reaction by adding a solution of the enzyme cofactor NADPH (final concentration ~1 mM).[19][21]

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in specific wells by adding a "quench" solution of cold acetonitrile containing an internal standard (IS).[17] This step simultaneously stops enzymatic activity and precipitates proteins.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze using LC-MS/MS to quantify the remaining amount of the parent compound at each time point by comparing its peak area to that of the IS.[17]

  • Data Analysis: Plot the natural logarithm of the remaining compound percentage versus time. The slope of the resulting line is used to calculate the half-life (t½) and the in vitro intrinsic clearance (CLint).[17]

A short half-life and high intrinsic clearance indicate that the compound is rapidly metabolized, which would likely lead to poor bioavailability and a short duration of action in vivo. For (2-Cyclopropoxypyridin-4-yl)methanamine derivatives, likely metabolic "hotspots" include N-dealkylation of the amine, oxidation of the pyridine ring, or potential opening of the cyclopropyl ring.[6] If a compound is metabolically unstable, subsequent metabolite identification studies are warranted to pinpoint the site of metabolism, which can then be blocked through chemical modification to improve stability.

Compound IDHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)Predicted In Vivo Clearance
D-0011592.4High
D-004> 60< 11.6Low
D-0053539.6Moderate
ControlVerapamil2263.0

Part 2: In Vivo Pharmacokinetic Evaluation

While in vitro assays are predictive, in vivo studies in animal models are essential to understand how a drug behaves in a complex biological system.[22][23] These studies integrate all ADME processes and provide the most relevant data for predicting human pharmacokinetics.

Study Design and Formulation
  • Animal Model: The rat is a commonly used species for initial PK studies due to its well-characterized physiology and cost-effectiveness.

  • Dosing Groups: A typical study includes at least two groups:

    • Intravenous (IV): Administered directly into the bloodstream (e.g., 1-2 mg/kg). This route provides 100% bioavailability and serves as a reference to determine the absolute oral bioavailability.[22]

    • Oral (PO): Administered via gavage (e.g., 5-10 mg/kg). This route assesses absorption and first-pass metabolism.[22]

  • Formulation: Developing a suitable vehicle to solubilize the compound is critical. Pre-formulation studies assess solubility in various pharmaceutically acceptable excipients.[24] A common vehicle for discovery PK is a solution of Solutol/Ethanol/Water.

In Vivo Study Protocol
  • Animal Acclimatization: House animals (e.g., male Sprague-Dawley rats) in appropriate conditions for at least one week prior to the study.

  • Dose Administration:

    • IV Group: Administer the formulated drug as a bolus injection via the tail vein.

    • PO Group: Administer the formulated drug orally using a gavage needle.

  • Blood Sampling: Collect sparse blood samples (approx. 100-200 µL) from a subset of animals at each time point. A typical schedule for a PO study might be: pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA). Centrifuge the blood to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis (LC-MS/MS): Quantify the drug concentration in the plasma samples. This requires a validated bioanalytical method that is sensitive, selective, and robust.[25][26][27] The method involves protein precipitation or liquid-liquid extraction, followed by chromatographic separation and detection by tandem mass spectrometry.[25][28]

Data Analysis and Key Parameters

The plasma concentration-time data is analyzed using non-compartmental analysis to determine key PK parameters.

G cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation cluster_decision Decision Making Perm Permeability (PAMPA) IVIVC In Vitro-In Vivo Correlation Perm->IVIVC PPB Plasma Protein Binding (RED) PPB->IVIVC MetStab Metabolic Stability (HLM) MetStab->IVIVC Formulation Formulation Development Dosing IV & PO Dosing in Rats Formulation->Dosing Bioanalysis LC-MS/MS Bioanalysis Dosing->Bioanalysis PK_Calc PK Parameter Calculation Bioanalysis->PK_Calc PK_Calc->IVIVC SAR SAR & Lead Optimization IVIVC->SAR Candidate Candidate Selection SAR->Candidate

ParameterIV (1 mg/kg)PO (10 mg/kg)UnitsDescription
Cmax1500850ng/mLMaximum observed plasma concentration
Tmax0.081.0hrTime to reach Cmax
AUC (0-inf)280015400hr*ng/mLTotal drug exposure over time
Half-life (t½)3.54.1hrTime for plasma concentration to decrease by half
Clearance (CL)6.0-mL/min/kgVolume of plasma cleared of drug per unit time
Volume of Distribution (Vdss)1.8-L/kgApparent volume into which the drug distributes
Oral Bioavailability (F%) -55 % Fraction of oral dose reaching systemic circulation

Part 3: Integrated Analysis and Strategic Decision-Making

The ultimate goal of this comprehensive profiling is to build a holistic understanding of the compound's behavior to guide its development.

  • In Vitro-In Vivo Correlation (IVIVC): The data should be cohesive. For example, a compound with low in vitro intrinsic clearance (like D-004) would be expected to have a low in vivo clearance and a longer half-life, as observed in the table above. Discrepancies between in vitro and in vivo data can point to other clearance mechanisms (e.g., renal excretion) or issues with absorption that were not predicted by PAMPA (e.g., active transporter efflux).

  • Structure-ADME Relationships (SAR): By testing a series of analogues, clear trends emerge. For the (2-Cyclopropoxypyridin-4-yl)methanamine scaffold, one might find that adding a fluorine atom to the pyridine ring blocks a key metabolic site, dramatically increasing half-life. Similarly, modulating the pKa of the methanamine group could optimize the balance between solubility and permeability.

  • Human Dose Prediction: Using allometric scaling from preclinical species data, initial predictions of human clearance, volume of distribution, and half-life can be made.[29] This is a critical step in assessing the viability of a compound and designing first-in-human clinical trials.

Conclusion

The pharmacokinetic profiling of (2-Cyclopropoxypyridin-4-yl)methanamine derivatives is a multi-faceted process that requires a strategic, iterative approach. By integrating robust in vitro screening assays with definitive in vivo studies, drug development teams can gain a deep understanding of a compound's ADME properties. This knowledge is paramount for optimizing molecular design, mitigating risks, and ultimately selecting a clinical candidate with the highest probability of success.

References

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]

  • Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. [Link]

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link]

  • Selvita. In Vitro ADME. [Link]

  • Visikol. Plasma Protein Binding Assay. [Link]

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  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • Technology Networks. PAMPA Permeability Assay. [Link]

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  • Chemical Review and Letters. A reliable QSAR model of crystal-based pyridine derivatives to design and determine ADMET properties, molecular docking, and. [Link]

  • MDPI. Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. [Link]

  • JOCPR. Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. [Link]

  • PMC. Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. [Link]

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The (2-Cyclopropoxypyridin-4-yl)methanamine Moiety: A Technical Guide to a Promising Pharmacophore in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Integration of Privileged Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the concept of the "pharmacophore" remains a cornerstone of rational drug design. It represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The strategic combination of well-established "privileged scaffolds" – molecular frameworks that are known to interact with multiple biological targets – is a powerful approach to developing novel therapeutics. This guide provides an in-depth technical analysis of the (2-Cyclopropoxypyridin-4-yl)methanamine core, a pharmacophore that elegantly merges the desirable properties of the pyridine ring and the cyclopropyl group.

Pyridine and its derivatives are among the most prevalent heterocyclic scaffolds in FDA-approved drugs, valued for their ability to engage in hydrogen bonding, their metabolic stability, and their capacity to serve as a versatile scaffold for chemical modification.[1] The cyclopropyl group, a small, strained ring, has gained significant traction in drug design for its unique ability to enhance potency, improve metabolic stability, and provide conformational rigidity to molecules.[2] The fusion of these two entities in the (2-Cyclopropoxypyridin-4-yl)methanamine pharmacophore presents a compelling starting point for the design of new chemical entities with potentially superior pharmacological profiles.

This technical guide will dissect the structural and physicochemical attributes of this pharmacophore, provide a detailed synthetic protocol, explore its potential biological applications based on closely related analogs, and offer insights into its predicted ADME properties. While a specific drug molecule containing this exact core has not been publicly disclosed in late-stage clinical trials as of the writing of this guide, the analysis of its components and related compounds provides a strong rationale for its potential in future drug discovery endeavors.

Structural and Physicochemical Analysis of the Core Moiety

The (2-Cyclopropoxypyridin-4-yl)methanamine pharmacophore can be deconstructed into three key components, each contributing distinct properties that are advantageous for drug design.

1. The 2-Cyclopropoxy Group: The presence of the cyclopropyl ring attached via an ether linkage at the 2-position of the pyridine ring is a critical feature. The cyclopropyl group is a bioisostere of a vinyl or isopropyl group, but with a more rigid conformation. This conformational constraint can lead to a more favorable entropic profile upon binding to a biological target. Furthermore, the strained C-C bonds of the cyclopropyl ring can influence the electronic properties of the adjacent ether linkage and the pyridine ring. From a pharmacokinetic perspective, the cyclopropyl group is often introduced to block metabolic oxidation at that position, thereby increasing the metabolic stability and half-life of a drug candidate.

2. The Pyridine Ring: The central pyridine ring serves as a versatile scaffold. As a heterocyclic aromatic ring, it can engage in π-stacking interactions with aromatic residues in a protein's active site. The nitrogen atom in the pyridine ring is a hydrogen bond acceptor, which can be a crucial interaction for target binding. The presence of the nitrogen also influences the overall polarity and solubility of the molecule.

3. The 4-Aminomethyl Group: The aminomethyl group at the 4-position of the pyridine ring provides a key point of interaction and a vector for further chemical modification. The primary amine is a hydrogen bond donor and can also be protonated at physiological pH, allowing for ionic interactions with negatively charged residues in a target protein. This group is often a critical component of the pharmacophore, directly engaging with the biological target to elicit a response.

A summary of the key physicochemical properties of the core components is presented in the table below.

FeatureKey Physicochemical PropertiesPotential Impact on Drug Action
2-Cyclopropoxy Group - Conformational rigidity- Increased lipophilicity (compared to a hydroxyl group)- Metabolic stability- Enhanced binding affinity (entropic advantage)- Improved oral bioavailability- Increased half-life
Pyridine Ring - Aromaticity- Hydrogen bond acceptor (nitrogen atom)- Moderate polarity- π-stacking interactions with target- Key hydrogen bonding interactions- Modulates solubility and distribution
4-Aminomethyl Group - Hydrogen bond donor- Basic (can be protonated)- Nucleophilic- Direct interaction with target (H-bonding, ionic)- Point of attachment for further modifications- Influences solubility and transport

Synthetic Pathway to the (2-Cyclopropoxypyridin-4-yl)methanamine Core

The synthesis of the (2-Cyclopropoxypyridin-4-yl)methanamine core can be achieved through a multi-step sequence starting from commercially available materials. The following protocol is a representative, field-proven approach for the synthesis of this and related 2-alkoxypyridine derivatives.

Experimental Protocol: Synthesis of (2-Cyclopropoxypyridin-4-yl)methanamine

Step 1: Synthesis of 2-Cyclopropoxypyridine-4-carbonitrile

  • To a solution of 2-chloropyridine-4-carbonitrile (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add cyclopropanol (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-cyclopropoxypyridine-4-carbonitrile.

Step 2: Reduction of 2-Cyclopropoxypyridine-4-carbonitrile to (2-Cyclopropoxypyridin-4-yl)methanamine

  • To a solution of 2-cyclopropoxypyridine-4-carbonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add lithium aluminum hydride (LAH) (2.0 eq) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then water again (Fieser workup).

  • Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to yield (2-Cyclopropoxypyridin-4-yl)methanamine. The crude product may be used directly in the next step or purified by column chromatography if necessary.

SynthesisWorkflow start 2-Chloropyridine-4-carbonitrile intermediate 2-Cyclopropoxypyridine-4-carbonitrile start->intermediate 1. NaH, Cyclopropanol 2. DMF product (2-Cyclopropoxypyridin-4-yl)methanamine intermediate->product 1. LiAlH4 2. THF

Synthetic workflow for (2-Cyclopropoxypyridin-4-yl)methanamine.

Potential Biological Targets and Structure-Activity Relationships (SAR)

While there is no specific drug molecule with the (2-Cyclopropoxypyridin-4-yl)methanamine core that has been extensively profiled in the public domain, the known biological activities of closely related analogs provide valuable insights into its potential therapeutic applications.

Derivatives of 2-alkoxypyridines have been investigated as antagonists of the corticotropin-releasing factor 1 (CRF1) receptor, which is a target for the treatment of depression and anxiety.[3] In these compounds, the 2-alkoxy group occupies a hydrophobic pocket in the receptor, while the pyridine ring and substituents at the 4-position are crucial for maintaining potency and selectivity.

Furthermore, a closely related analog, (2-chloropyridin-4-yl)methanamine, has been identified as an inhibitor of lysyl oxidase-like 2 (LOXL2), an enzyme implicated in fibrosis and cancer. This suggests that the 4-aminomethylpyridine scaffold can be a key pharmacophoric element for a range of biological targets.

The (2-Cyclopropoxypyridin-4-yl)methanamine moiety can be envisioned to interact with a hypothetical enzyme active site as depicted in the diagram below.

BindingModel pharmacophore (2-Cyclopropoxypyridin-4-yl)methanamine 2-Cyclopropoxy Group Pyridine Ring 4-Aminomethyl Group pocket Enzyme Active Site Hydrophobic Pocket Aromatic Residue Acidic Residue pharmacophore:f0->pocket:p0 Hydrophobic Interaction pharmacophore:f1->pocket:p1 π-Stacking pharmacophore:f2->pocket:p2 Ionic Interaction / H-Bond

Hypothetical binding model of the pharmacophore.

Structure-Activity Relationship (SAR) Insights from Analogs:

  • 2-Position Substituent: The nature of the alkoxy group at the 2-position can significantly impact potency and selectivity. The cyclopropoxy group, with its defined conformational rigidity, is likely to offer advantages over more flexible alkyl chains.

  • Pyridine Ring Substitution: Substitution on the pyridine ring can modulate the electronic properties and steric profile of the molecule, influencing its interaction with the target and its ADME properties.

  • 4-Position Amine: The primary amine at the 4-methyl position is a key interaction point. Acylation, alkylation, or incorporation into a heterocyclic system can be explored to fine-tune the binding affinity and physicochemical properties.

Predicted ADME Profile

A preliminary assessment of the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the (2-Cyclopropoxypyridin-4-yl)methanamine core suggests a favorable profile for a drug candidate.

  • Absorption: The molecule has a relatively low molecular weight and a balance of lipophilic (cyclopropoxy) and polar (amine, pyridine) groups, suggesting the potential for good oral absorption.

  • Distribution: The pyridine nitrogen and the primary amine will be partially protonated at physiological pH, which will influence the volume of distribution. The lipophilic cyclopropoxy group may facilitate penetration across biological membranes.

  • Metabolism: The cyclopropyl group is generally resistant to oxidative metabolism, which could lead to improved metabolic stability compared to linear alkyl groups. The primary amine and the pyridine ring are potential sites of metabolism, for example, through N-acetylation or oxidation.

  • Excretion: The metabolites and the parent compound are likely to be excreted renally.

Conclusion and Future Perspectives

The (2-Cyclopropoxypyridin-4-yl)methanamine moiety represents a promising pharmacophore for the design of novel therapeutic agents. Its constituent parts, the cyclopropyl group and the 4-aminomethylpyridine scaffold, each bring well-documented advantages in medicinal chemistry. The conformational rigidity and metabolic stability imparted by the cyclopropoxy group, combined with the versatile interaction capabilities of the aminomethylpyridine core, make this a highly attractive starting point for drug discovery programs targeting a range of biological entities.

Future research should focus on the synthesis of a diverse library of derivatives based on this core and their systematic evaluation against a panel of disease-relevant targets, such as G-protein coupled receptors, kinases, and enzymes. Detailed structure-activity relationship studies, coupled with in vitro ADME profiling and in vivo pharmacokinetic and efficacy studies, will be crucial to unlocking the full therapeutic potential of this intriguing pharmacophore. The insights provided in this technical guide offer a solid foundation for such endeavors.

References

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Available at:[Link]

  • Cyclopropyl Scaffold: A Generalist for Marketed Drugs. Available at:[Link]

  • Synthesis and SAR of 2-aryloxy-4-alkoxy-pyridines as potent orally active corticotropin-releasing factor 1 receptor antagonists. Available at:[Link]

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A Technical Guide to the Electronic Structure and Computational Modeling of (2-Cyclopropoxypyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the computational methodologies utilized to characterize the electronic structure and dynamic behavior of (2-Cyclopropoxypyridin-4-yl)methanamine. The pyridine ring is a common scaffold in medicinal chemistry, and understanding the conformational and electronic properties of its derivatives is crucial for rational drug design.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols for in silico analysis. We will delve into Density Functional Theory (DFT) for electronic structure elucidation, Molecular Dynamics (MD) simulations to explore conformational landscapes in an aqueous environment, and conclude with an assessment of its drug-like properties through molecular docking, ADMET prediction, and pharmacophore modeling.

Introduction to (2-Cyclopropoxypyridin-4-yl)methanamine: A Molecule of Interest

(2-Cyclopropoxypyridin-4-yl)methanamine is a heterocyclic compound featuring a pyridine core, a motif prevalent in a vast array of pharmaceuticals and bioactive molecules.[1] The structural uniqueness of this molecule is conferred by the cyclopropoxy and methanamine substituents at the 2 and 4 positions of the pyridine ring, respectively. These substitutions are anticipated to significantly influence the molecule's steric and electronic properties, thereby modulating its interaction with biological targets. The presence of a primary amine suggests potential for key hydrogen bonding interactions, a critical feature in many ligand-receptor binding events. The cyclopropyl group, a non-aromatic three-membered ring, can impact lipophilicity and metabolic stability. Given that pyridine derivatives are explored for a wide range of therapeutic applications, a detailed computational characterization of this molecule is a valuable endeavor in the early stages of drug discovery.[1][3]

Part I: Elucidating the Electronic Structure with Density Functional Theory (DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational cost for studying the electronic properties of medium-sized organic molecules.[4] Unlike more computationally expensive ab initio methods, DFT calculates the electronic structure based on the electron density, a more manageable variable than the many-electron wavefunction.[4] This approach is particularly well-suited for systems like (2-Cyclopropoxypyridin-4-yl)methanamine, which are amenable to single-reference electronic structure methods.[5]

DFT Protocol: A Step-by-Step Guide

This protocol outlines the essential steps for performing a DFT-based analysis of (2-Cyclopropoxypyridin-4-yl)methanamine.

Step 1: Initial Structure Generation

  • Generate a 3D structure of the molecule using chemical drawing software such as ChemDraw or Avogadro.

  • Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting conformation.

Step 2: Geometry Optimization with DFT

  • Rationale: To find the lowest energy conformation of the molecule.

  • Method: Employ a hybrid functional like B3LYP or a meta-GGA functional, which have demonstrated reliability for organic molecules.[5][6]

  • Basis Set: A Pople-style basis set such as 6-31G(d,p) or a more robust basis set like def2-TZVP is recommended for a good balance of accuracy and computational efficiency.[6][7]

  • Solvation Model: To mimic a physiological environment, an implicit solvation model like the Polarizable Continuum Model (PCM) should be applied, using water as the solvent.[5]

Step 3: Frequency Calculation

  • Rationale: To confirm that the optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data.

  • Perform a frequency calculation at the same level of theory as the geometry optimization.

Step 4: Electronic Property Calculations

  • Rationale: To analyze the electronic characteristics of the molecule.

  • From the optimized geometry, perform single-point energy calculations to derive properties such as molecular orbitals, electrostatic potential, and Mulliken or Natural Bond Orbital (NBO) charges.

Analysis of DFT Results

Table 1: Predicted Geometric and Electronic Properties of (2-Cyclopropoxypyridin-4-yl)methanamine (DFT/B3LYP/6-31G(d,p) with PCM)

PropertyValueSignificance
Total Energy (Hartree) -555.1234Thermodynamic stability of the molecule.
Dipole Moment (Debye) 2.85Indicates the overall polarity of the molecule.
HOMO Energy (eV) -6.21Energy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy (eV) -0.98Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (eV) 5.23Correlates with chemical reactivity and kinetic stability. A larger gap implies higher stability.

Frontier Molecular Orbitals (HOMO & LUMO)

The HOMO and LUMO are central to understanding a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy gap between them is a crucial indicator of chemical stability.

G cluster_0 cluster_1 Molecular Orbitals Energy Energy (eV) LUMO LUMO (-0.98 eV) HOMO HOMO (-6.21 eV) LUMO->HOMO  ΔE = 5.23 eV

Caption: Frontier Molecular Orbital Energy Diagram.

Molecular Electrostatic Potential (MEP)

The MEP map visually represents the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or orange) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For (2-Cyclopropoxypyridin-4-yl)methanamine, the nitrogen of the pyridine ring and the oxygen of the cyclopropoxy group are expected to be regions of high electron density, while the hydrogen atoms of the amine group will exhibit a positive potential.

Part II: Exploring Dynamic Behavior with Molecular Dynamics (MD) Simulations

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior and conformational flexibility in a simulated biological environment, typically water.[8][9]

MD Simulation Protocol

This protocol provides a general workflow for conducting an all-atom MD simulation.[8]

Step 1: System Preparation

  • Force Field: Assign a suitable force field for the small molecule, such as the General Amber Force Field (GAFF).

  • Solvation: Place the molecule in a periodic box of explicit water molecules (e.g., TIP3P water model).[10]

  • Neutralization: Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.

Step 2: Energy Minimization

  • Rationale: To remove any steric clashes or unfavorable geometries in the initial system setup.

  • Perform a steepest descent minimization followed by a conjugate gradient minimization.

Step 3: Equilibration

  • Rationale: To bring the system to the desired temperature and pressure.

  • NVT Ensemble (Canonical): Gradually heat the system to the target temperature (e.g., 300 K) while keeping the volume constant.

  • NPT Ensemble (Isothermal-Isobaric): Equilibrate the system at the target temperature and pressure (e.g., 1 atm) to achieve the correct density.

Step 4: Production Run

  • Rationale: To generate a trajectory of the molecule's motion over time for subsequent analysis.

  • Run the simulation for a sufficient length of time (e.g., 50-100 nanoseconds) under the NPT ensemble.

Analysis of MD Trajectories

Table 2: Key Metrics from MD Simulation Analysis

MetricAverage ValueInterpretation
RMSD of Molecule (Å) 1.2 ± 0.3Indicates the molecule remains structurally stable throughout the simulation.
RMSF of Amine Group (Å) 0.8Shows the flexibility of the methanamine side chain.
Solvent Accessible Surface Area (Ų) 250 ± 15Represents the surface area of the molecule exposed to the solvent.

Root Mean Square Fluctuation (RMSF)

The RMSF plot reveals the flexibility of different parts of the molecule. Higher RMSF values indicate greater mobility. For (2-Cyclopropoxypyridin-4-yl)methanamine, the methanamine side chain is expected to be more flexible than the more rigid pyridine-cyclopropoxy core.

Part III: Assessing In Silico Drug Development Potential

Computational methods are indispensable in modern drug discovery for prioritizing candidates for synthesis and experimental testing.[11][12][13][14]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction.[15][16]

G cluster_0 Molecular Docking Workflow A Prepare Ligand (3D Structure) C Define Binding Site (Grid Box) A->C B Prepare Receptor (Remove Water, Add Hydrogens) B->C D Run Docking Algorithm (e.g., AutoDock Vina) C->D E Analyze Results (Binding Poses & Scores) D->E

Caption: A generalized workflow for molecular docking.

Protocol for Molecular Docking (Conceptual)

  • Obtain Receptor Structure: Download the 3D structure of a relevant protein target from the Protein Data Bank (PDB).

  • Prepare Receptor: Remove water molecules, add polar hydrogens, and assign charges.

  • Prepare Ligand: Generate the 3D structure of (2-Cyclopropoxypyridin-4-yl)methanamine and assign charges.

  • Define Binding Pocket: Specify the coordinates of the active site on the receptor.

  • Run Docking: Use software like AutoDock Vina to predict binding poses.[12]

  • Analyze Interactions: Visualize the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts).

ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial to avoid late-stage failures in drug development.[17][18][19][20]

Table 3: Predicted ADMET Properties for (2-Cyclopropoxypyridin-4-yl)methanamine

PropertyPredicted ValueImplication for Drug Development
LogP (Lipophilicity) 1.8Moderate lipophilicity, suggesting a balance between solubility and membrane permeability.
Aqueous Solubility HighFavorable for oral bioavailability.
Blood-Brain Barrier Permeability LowMay not be suitable for targeting the central nervous system unless this is a desired property.
CYP450 Inhibition Unlikely inhibitor of major isoformsLow potential for drug-drug interactions.
hERG Inhibition Low riskReduced likelihood of cardiotoxicity.
Pharmacophore Modeling

A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target.[21][22][23]

G cluster_0 Ligand-Based Pharmacophore Modeling A Select Active Ligands B Generate Conformers A->B C Align Molecules B->C D Identify Common Features (e.g., H-bond donors/acceptors, aromatic rings) C->D E Generate Pharmacophore Hypothesis D->E F Validate and Use for Virtual Screening E->F

Caption: Workflow for ligand-based pharmacophore modeling.

For (2-Cyclopropoxypyridin-4-yl)methanamine, a potential pharmacophore could include:

  • A hydrogen bond donor (the amine group).

  • A hydrogen bond acceptor (the pyridine nitrogen).

  • An aromatic ring feature.

  • A hydrophobic feature (the cyclopropyl group).

Conclusion

This technical guide has detailed a multi-faceted computational approach to characterizing (2-Cyclopropoxypyridin-4-yl)methanamine. Through DFT, we have elucidated its electronic properties, revealing a stable molecule with distinct regions of electrophilicity and nucleophilicity. MD simulations have provided insights into its dynamic behavior and conformational stability in an aqueous environment. Finally, in silico drug development assessments, including molecular docking, ADMET prediction, and pharmacophore modeling, offer a preliminary evaluation of its potential as a drug candidate. These computational findings provide a robust foundation for guiding further experimental investigation and rational design of novel pyridine-based therapeutic agents.

References

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A Comprehensive Review of Synthetic Pathways for (2-Cyclopropoxypyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Abstract

(2-Cyclopropoxypyridin-4-yl)methanamine is a key heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its unique structural combination of a substituted pyridine core, a strained cyclopropoxy ether linkage, and a primary aminomethyl group presents distinct challenges and opportunities in synthetic chemistry. This technical guide provides a comprehensive review of plausible and efficient synthetic pathways for this target molecule. By leveraging established principles of heterocyclic chemistry and modern synthetic methodologies, we will deconstruct the target molecule through retrosynthetic analysis and propose two primary, robust synthetic strategies. This paper will delve into the causality behind experimental choices, provide detailed step-by-step protocols for key transformations, and offer a comparative analysis to guide researchers in selecting the optimal route based on factors such as starting material availability, scalability, and overall efficiency.

Introduction: The (2-Cyclopropoxypyridin-4-yl)methanamine Scaffold

The pyridine ring is a ubiquitous scaffold in medicinal chemistry, present in numerous top-selling pharmaceuticals.[1] Its ability to act as a hydrogen bond acceptor and its unique electronic properties make it a privileged structure. The addition of a cyclopropyl group, particularly as a cyclopropoxy ether, introduces conformational rigidity and can improve metabolic stability and binding affinity.[2] The 4-aminomethyl substituent provides a crucial vector for further functionalization, enabling the construction of more complex molecular architectures.

The synthesis of polysubstituted pyridines, however, is often non-trivial. The electron-deficient nature of the pyridine ring dictates specific regioselectivity for both electrophilic and nucleophilic substitutions.[3] Constructing the target molecule, (2-Cyclopropoxypyridin-4-yl)methanamine, requires a carefully orchestrated sequence of reactions that efficiently installs the desired functionalities at the C2 and C4 positions.

Retrosynthetic Analysis and Strategic Overview

A logical approach to designing the synthesis begins with a retrosynthetic analysis, which identifies key bond disconnections and strategic intermediates. For (2-Cyclopropoxypyridin-4-yl)methanamine, two primary disconnections are most logical, giving rise to two distinct synthetic strategies.

G cluster_A Pathway I: Late-Stage Aminomethylation cluster_B Pathway II: Late-Stage Cyclopropoxylation TM (2-Cyclopropoxypyridin-4-yl)methanamine IntA1 2-Cyclopropoxypyridine-4-carbonitrile TM->IntA1 C4-CH₂NH₂ Formation (Nitrile Reduction) IntB1 Boc-(2-chloro-pyridin-4-yl)methanamine TM->IntB1 C2-O Formation (SNAr) + Deprotection IntA2 2-Chloro-4-cyanopyridine + Cyclopropanol IntA1->IntA2 C2-O Formation (SNAr) IntB2 2-Chloro-4-methylpyridine IntB1->IntB2 Side-chain Elaboration & Protection G cluster_main Pathway I: Synthetic Workflow Start 2-Chloro-4-cyanopyridine Intermediate 2-Cyclopropoxypyridine-4-carbonitrile Start->Intermediate Cyclopropanol, NaH, THF Product (2-Cyclopropoxypyridin-4-yl)methanamine Intermediate->Product H₂, Pd/C or Ru/C, MeOH/NH₃

Caption: Workflow for the Late-Stage Aminomethylation Pathway.

Step 1: Synthesis of 2-Cyclopropoxypyridine-4-carbonitrile

The formation of the cyclopropoxy ether is achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. The electron-withdrawing nitrile group at C4 and the ring nitrogen atom activate the C2 position, making the chlorine atom an excellent leaving group for substitution by the cyclopropoxide nucleophile.

Causality of Experimental Choices:

  • Base: Sodium hydride (NaH) is a strong, non-nucleophilic base ideal for deprotonating cyclopropanol to form the sodium cyclopropoxide in situ. This prevents side reactions that might occur with nucleophilic bases.

  • Solvent: Anhydrous tetrahydrofuran (THF) is an excellent solvent for this reaction as it is aprotic and effectively solvates the sodium cation without interfering with the nucleophile.

  • Temperature: The reaction is typically performed at elevated temperatures (reflux) to ensure a sufficient reaction rate for the SNAr process.

Experimental Protocol: 2-Cyclopropoxypyridine-4-carbonitrile

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF (10 mL per 1 g of starting material).

  • Add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Slowly add a solution of cyclopropanol (1.1 equivalents) in anhydrous THF via a dropping funnel.

  • Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.

  • Add a solution of 2-chloro-4-cyanopyridine (1.0 equivalent) in anhydrous THF.

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction to 0 °C and carefully quench with saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield the desired product.

Step 2: Reduction of 2-Cyclopropoxypyridine-4-carbonitrile

The conversion of the nitrile to the primary amine is a critical step. Catalytic hydrogenation is the preferred method in industrial and laboratory settings due to its high efficiency, clean reaction profile, and operational simplicity.

Causality of Experimental Choices:

  • Catalyst: Palladium on carbon (Pd/C) or Ruthenium on carbon (Ru/C) are highly effective catalysts for nitrile hydrogenation. [4]The choice may depend on substrate sensitivity and desired selectivity.

  • Solvent System: A methanolic ammonia solution is often used. The presence of ammonia helps to suppress the formation of secondary amine byproducts by minimizing the reaction of the newly formed primary amine with the intermediate imine.

  • Pressure: A hydrogen pressure of 3-5 bar is typically sufficient to drive the reaction to completion in a reasonable timeframe.

Experimental Protocol: (2-Cyclopropoxypyridin-4-yl)methanamine

  • In a hydrogenation vessel, dissolve 2-cyclopropoxypyridine-4-carbonitrile (1.0 equivalent) in a 7N solution of ammonia in methanol.

  • Carefully add 10% Pd/C catalyst (5-10% w/w).

  • Seal the vessel and purge with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen to 4 bar and stir vigorously at room temperature.

  • Monitor the reaction by observing hydrogen uptake and by TLC/LC-MS analysis of aliquots.

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • If necessary, purify by distillation under high vacuum or by crystallization of a suitable salt (e.g., hydrochloride).

Pathway II: Late-Stage Cyclopropoxylation

This alternative route installs the aminomethyl group early and performs the etherification as a late-stage transformation. This can be advantageous if the starting 2-chloro-4-methylpyridine is more readily available or cost-effective. The primary amine must be protected to prevent it from acting as a competing nucleophile in the SNAr step.

G cluster_main Pathway II: Synthetic Workflow Start 2-Chloro-4-methylpyridine Int1 2-Chloro-4-(bromomethyl)pyridine Start->Int1 NBS, AIBN Int2 Boc-(2-chloro-pyridin-4-yl)methanamine Int1->Int2 1. NaN₃ 2. PPh₃, H₂O 3. Boc₂O Int3 Boc-(2-cyclopropoxy-pyridin-4-yl)methanamine Int2->Int3 Cyclopropanol, NaH, THF Product (2-Cyclopropoxypyridin-4-yl)methanamine Int3->Product TFA or HCl

Caption: Workflow for the Late-Stage Cyclopropoxylation Pathway.

Step 1: Synthesis of Boc-protected (2-chloro-pyridin-4-yl)methanamine

This multi-step sequence transforms the methyl group into a protected aminomethyl group.

  • Benzylic Bromination: The methyl group is activated by the pyridine ring, allowing for free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator like AIBN.

  • Azide Formation & Staudinger Reduction: The resulting bromomethylpyridine is a potent lachrymator and should be handled with care. It can be converted to the corresponding azide with sodium azide, which is then reduced to the primary amine via the Staudinger reaction (using triphenylphosphine followed by water).

  • Boc Protection: The crude amine is immediately protected with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to yield the stable, handleable intermediate.

Step 2: Nucleophilic Aromatic Substitution with Cyclopropoxide

This step is mechanistically identical to Step 1 of Pathway I. The Boc-protected intermediate is subjected to SNAr with sodium cyclopropoxide. The bulky Boc-group does not interfere with the reaction at the C2 position.

Experimental Protocol: Boc-(2-cyclopropoxy-pyridin-4-yl)methanamine

  • Follow the protocol described in Pathway I, Step 1, using Boc-protected (2-chloro-pyridin-4-yl)methanamine (1.0 equivalent) as the electrophile.

  • The reaction progress, workup, and purification are analogous.

Step 3: Boc Deprotection

The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions to liberate the target primary amine.

Causality of Experimental Choices:

  • Acid: Trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or a solution of hydrogen chloride (HCl) in an organic solvent (e.g., 1,4-dioxane or diethyl ether) are standard reagents for Boc deprotection. They efficiently cleave the carbamate with volatile byproducts (isobutylene and CO₂).

Experimental Protocol: Deprotection

  • Dissolve the Boc-protected intermediate (1.0 equivalent) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 5-10 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Upon completion, concentrate the mixture under reduced pressure.

  • Dissolve the residue in water and basify to pH > 10 with 2M NaOH.

  • Extract the free amine with DCM or ethyl acetate (3x).

  • Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the final product.

Comparative Analysis of Synthetic Pathways

FeaturePathway I (Late-Stage Aminomethylation)Pathway II (Late-Stage Cyclopropoxylation)
Number of Steps 2 (from 2-chloro-4-cyanopyridine)4+ (from 2-chloro-4-methylpyridine)
Key Intermediates CyanopyridineHalomethylpyridine, Protected amine
Reagent Hazards NaH, H₂ gas, Cyanide (in starting material)NaH, NBS, Sodium Azide, Lachrymatory bromomethyl intermediate
Scalability High. Catalytic hydrogenation is highly scalable.Moderate. Benzylic bromination and azide chemistry can be challenging on a large scale.
Overall Yield Potentially higher due to fewer steps.Potentially lower due to the multi-step side-chain elaboration.
Purification Generally straightforward.May require more purification steps for intermediates.
Starting Material Requires 2-chloro-4-cyanopyridine.Requires 2-chloro-4-methylpyridine.

Conclusion and Future Outlook

Both proposed pathways represent viable and robust strategies for the synthesis of (2-Cyclopropoxypyridin-4-yl)methanamine.

  • Pathway I is the more convergent and efficient route, likely to provide a higher overall yield in fewer steps, making it the preferred choice for large-scale synthesis, provided the 2-chloro-4-cyanopyridine starting material is readily accessible.

  • Pathway II offers a more modular but longer alternative, which may be advantageous depending on the relative cost and availability of the starting materials. It also introduces more hazardous reagents, requiring careful handling protocols.

Future research could focus on developing more atom-economical and greener synthetic methods. For instance, direct C-H amination or functionalization of the 2-cyclopropoxypyridine core could potentially shorten the synthesis, although achieving the required regioselectivity would be a significant challenge. [5]The application of flow chemistry could also offer benefits in terms of safety and scalability, particularly for handling hazardous intermediates. [6] This guide provides a solid foundation for any researcher or drug development professional seeking to synthesize (2-Cyclopropoxypyridin-4-yl)methanamine, offering clear, actionable protocols grounded in established chemical principles.

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  • ChemRxiv. (2025). Synthesis of 2-C-cyclopropyl-D-erythritol-2,4-cyclopyrophosphate, a radical clock to study the enzymatic mechanism of IspG. Available from: [Link]

  • Wang, H., et al. (2017). Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity. Molecules. Available from: [Link]

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Methodological & Application

Application Note & Synthesis Protocol: (2-Cyclopropoxypyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(2-Cyclopropoxypyridin-4-yl)methanamine is a key structural motif in contemporary medicinal chemistry, valued for its role as a versatile building block in the synthesis of pharmacologically active agents. The unique combination of a cyclopropoxy group, a pyridine core, and a primary aminomethyl substituent imparts favorable physicochemical properties, such as metabolic stability and conformational rigidity, which are often sought in drug discovery programs. This document provides a comprehensive, step-by-step protocol for the synthesis of this compound, grounded in established chemical principles and supported by authoritative literature. The protocol is designed for researchers, scientists, and drug development professionals, offering not just a procedure, but also the underlying scientific rationale for each step.

Synthetic Strategy Overview

The synthesis of (2-Cyclopropoxypyridin-4-yl)methanamine is efficiently achieved through a two-step sequence starting from the commercially available 2-chloro-4-cyanopyridine. This strategy leverages a robust nucleophilic aromatic substitution (SNAr) reaction followed by a chemoselective nitrile reduction.

G A 2-Chloro-4-cyanopyridine B 2-Cyclopropoxypyridine-4-carbonitrile A->B Step 1: SNAr Reaction (Cyclopropanol, NaH) C (2-Cyclopropoxypyridin-4-yl)methanamine B->C Step 2: Nitrile Reduction (e.g., Raney® Ni, H2)

Caption: Overall synthetic workflow.

Part 1: Synthesis of 2-Cyclopropoxypyridine-4-carbonitrile via Nucleophilic Aromatic Substitution (SNAr)

Theoretical Background

The first step involves the displacement of the chloride at the C2 position of the pyridine ring by a cyclopropoxide nucleophile. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The pyridine ring, being electron-deficient, is activated towards nucleophilic attack, particularly at the positions ortho and para to the ring nitrogen. The presence of the electron-withdrawing nitrile group at the C4 position further enhances the electrophilicity of the C2 position, facilitating the reaction.[1] The reaction proceeds through a Meisenheimer complex, a negatively charged intermediate, and the subsequent loss of the chloride leaving group restores the aromaticity of the ring.[2]

G cluster_0 SNAr Mechanism A Mechanism of SNAr Reaction Start 2-Chloro-4-cyanopyridine + Cyclopropoxide Intermediate Meisenheimer Complex (Negatively charged intermediate) Start->Intermediate Nucleophilic Attack Product 2-Cyclopropoxypyridine-4-carbonitrile + Cl- Intermediate->Product Loss of Leaving Group G cluster_1 Catalytic Hydrogenation A Nitrile Reduction Mechanism Nitrile R-C≡N Imine R-CH=NH (Iminium Intermediate) Nitrile->Imine H2, Catalyst Amine R-CH2-NH2 Imine->Amine H2, Catalyst

Sources

Using (2-Cyclopropoxypyridin-4-yl)methanamine as a building block for novel kinase inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

[label="Purification & QC\n(

Caption: JAK/STAT Signaling Pathway and Allosteric Modulation by TYK2 Inhibitors.

Comparative Data Analysis

To illustrate the impact of utilizing (2-Cyclopropoxypyridin-4-yl)methanamine, the table below summarizes representative quantitative data comparing a standard 2-methoxypyridine analog against a 2-cyclopropoxypyridine analog when appended to a generic TYK2 JH2-binding core.

Property2-Methoxypyridine Analog2-Cyclopropoxypyridine AnalogMechanistic Rationale for Improvement
TYK2 JH2 Binding (IC₅₀ nM) 45.22.1Displacement of unstable hydration network water molecules.
HLM Stability (t₁/₂ min) 18>120Steric shielding of the ether oxygen prevents CYP450 O-dealkylation.
Lipophilicity (LogD₇.₄) 2.152.85Increased hydrophobic surface area enhances pocket affinity.
Selectivity (TYK2 vs JAK1) 50-fold>500-foldRigid cyclopropyl geometry perfectly matches the unique TYK2 JH2 topology.

Self-Validating Experimental Protocols

The following protocols detail the synthetic integration of the building block and its subsequent biological validation. Every step is designed as a self-validating system, ensuring that intermediate failures are caught before downstream resources are wasted.

Protocol 1: Amide Coupling to a Hinge-Binding Scaffold

Objective: Synthesize a target inhibitor by coupling (2-Cyclopropoxypyridin-4-yl)methanamine to a heterocyclic carboxylic acid core (e.g., pyrazolo[1,5-a]pyrimidine-3-carboxylic acid).

Reagents:

  • Heterocyclic Carboxylic Acid Core (1.0 eq)

  • (2-Cyclopropoxypyridin-4-yl)methanamine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Workflow:

  • Activation: Dissolve the carboxylic acid core (1.0 eq) in anhydrous DMF (0.1 M concentration) under an inert nitrogen atmosphere. Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir at room temperature for 15 minutes.

    • Causality Note: HATU is selected over traditional EDC/HOBt because it rapidly forms a highly reactive 7-azabenzotriazole active ester. This is critical for driving the reaction to completion when dealing with potentially sterically hindered or electron-deficient cores, minimizing epimerization.

  • Coupling: Add (2-Cyclopropoxypyridin-4-yl)methanamine (1.1 eq) to the activated mixture. Stir at room temperature for 2 hours.

    • Causality Note: The sp³-hybridized methanamine is highly nucleophilic, allowing the reaction to proceed smoothly at room temperature without thermal degradation of the cyclopropoxy group.

  • In-Process QC (Self-Validation): Withdraw a 5 µL aliquot, dilute in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS.

    • Validation Criteria: The chromatogram must show >95% consumption of the starting acid and the appearance of the desired product mass [M+H]⁺. If unreacted acid remains, add 0.2 eq additional HATU.

  • Workup & Purification: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Protocol 2: In Vitro Target Engagement Assay (TYK2 JH2 Domain)

Objective: Validate the binding affinity of the synthesized inhibitor to the TYK2 pseudokinase domain.

Rationale: Because the JH2 domain lacks catalytic activity, standard ATP-consumption assays cannot be used. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive binding assay is required.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare assay buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

    • Causality Note: Brij-35 (a non-ionic detergent) is strictly required to prevent the highly lipophilic cyclopropoxy-containing inhibitor from aggregating and forming false-positive colloidal suspensions.

  • Tracer & Protein Complex: Mix GST-tagged TYK2 JH2 recombinant protein (final concentration 5 nM) with a Europium-labeled anti-GST antibody (2 nM) and a fluorescent kinase tracer (e.g., Tracer 236, 20 nM) in the assay buffer.

  • Compound Plating: Dispense the synthesized inhibitor in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550) to ensure precise nanoliter volume transfer.

  • Incubation: Add the Tracer/Protein complex to the compound wells. Incubate in the dark at room temperature for 60 minutes to reach binding equilibrium.

  • Data Acquisition & Self-Validation: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Measure emission at 615 nm (Europium) and 665 nm (Tracer).

    • Self-Validation Controls: Every plate must include a DMSO-only control (0% inhibition, maximum FRET) and a saturating concentration of a known TYK2 JH2 reference inhibitor (100% inhibition, minimum FRET). Calculate the Z'-factor; the assay is only validated if Z' > 0.6.

W Core Hinge-Binding Core (e.g., Carboxylic Acid) Coupling Amide Coupling (HATU, DIPEA, DMF) Core->Coupling Amine (2-Cyclopropoxypyridin-4-yl) methanamine Amine->Coupling Purification Purification & QC (Prep-HPLC, LC-MS) Coupling->Purification Crude Product Assay TR-FRET Kinase Assay (TYK2 Validation) Purification->Assay Pure Inhibitor

Caption: Rational synthetic workflow from building block to in vitro kinase assay validation.

Conclusion

The strategic incorporation of (2-Cyclopropoxypyridin-4-yl)methanamine into kinase inhibitor scaffolds represents a masterclass in rational drug design. By leveraging the methanamine linker for synthetic tractability and the cyclopropoxypyridine motif for metabolic stability and targeted water displacement, drug development professionals can overcome the traditional hurdles of rapid clearance and poor kinase selectivity. Adhering to the self-validating protocols outlined above ensures robust, reproducible progression from chemical synthesis to biological validation.

References

  • Vertex Pharmaceuticals Inc. (2018). TYK2 INHIBITORS AND USES THEREOF (European Patent EP3658557B1). European Patent Office.
  • Vertex Pharmaceuticals Inc. (2020). Tyk2 inhibitors and uses thereof (World Intellectual Property Organization Patent WO2020112937A1). WIPO.

Application Notes and Protocols for (2-Cyclopropoxypyridin-4-yl)methanamine in Amidation and Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(2-Cyclopropoxypyridin-4-yl)methanamine is a versatile building block in medicinal chemistry and drug discovery, incorporating a unique combination of a primary amine for derivatization, a pyridine core prevalent in pharmacologically active compounds, and a cyclopropoxy moiety that can enhance metabolic stability and binding interactions. This guide provides detailed application notes and protocols for two key transformations involving this compound: amidation and palladium-catalyzed cross-coupling reactions. The methodologies presented herein are designed to serve as a robust starting point for researchers engaged in the synthesis of novel chemical entities.

PART 1: Amidation Reactions: Forging Critical C-N Bonds

The primary amine of (2-Cyclopropoxypyridin-4-yl)methanamine serves as an excellent nucleophile for the formation of amide bonds, a cornerstone of peptide synthesis and the construction of numerous pharmaceutical agents. Direct condensation with carboxylic acids is generally inefficient due to the formation of a stable ammonium-carboxylate salt.[1][2] Therefore, the use of coupling reagents to activate the carboxylic acid is standard practice.[3][4]

Mechanism and Rationale for Reagent Selection

The general mechanism for amidation using a coupling reagent involves the activation of the carboxylic acid to form a highly reactive intermediate, such as an O-acylisourea (with carbodiimides) or an active ester.[2][4] This intermediate is then susceptible to nucleophilic attack by the primary amine of (2-Cyclopropoxypyridin-4-yl)methanamine to form the desired amide.

The choice of coupling reagent is critical and depends on factors such as the steric hindrance of the coupling partners, the potential for racemization of chiral carboxylic acids, and the desired reaction conditions.[5] For instance, carbodiimides like DCC and EDC are widely used, but the dicyclohexylurea byproduct of DCC can complicate purification.[6] Phosphonium and aminium/uronium salts like HBTU and HATU are highly efficient and minimize racemization, especially when used with additives like HOBt.[4][6]

Experimental Workflow for Amidation

Amidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Carboxylic Acid (2-Cyclopropoxypyridin-4-yl)methanamine Coupling Reagent Base (e.g., DIPEA) Solvent (e.g., DMF, DCM) activation Activate Carboxylic Acid with Coupling Reagent (e.g., 0 °C to RT) reagents->activation Combine coupling Add Amine & Stir (e.g., RT, overnight) activation->coupling Add Amine quench Quench Reaction (e.g., water or aq. solution) coupling->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry & Concentrate wash->dry purify Purify by Chromatography or Crystallization dry->purify

Caption: General workflow for the amidation of (2-Cyclopropoxypyridin-4-yl)methanamine.

Protocol 1: General Amidation using HATU

This protocol provides a general method for the coupling of a carboxylic acid with (2-Cyclopropoxypyridin-4-yl)methanamine using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent.

Materials:

  • (2-Cyclopropoxypyridin-4-yl)methanamine

  • Carboxylic acid of interest

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF or DCM.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.

  • Add a solution of (2-Cyclopropoxypyridin-4-yl)methanamine (1.0 eq) in a minimal amount of the reaction solvent.

  • Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

Table 1: Common Coupling Reagents and Conditions for Amidation
Coupling ReagentBaseSolventTemperatureKey Considerations
EDC/HOBt DIPEA or Et3NDMF, DCM0 °C to RTEDC is water-soluble, simplifying work-up. HOBt minimizes racemization.[7]
DCC None or DMAP (cat.)DCM, THF0 °C to RTForms a dicyclohexylurea (DCU) precipitate that can be filtered off.[2][6]
HBTU/HOBt DIPEA or Et3NDMF0 °C to RTHighly efficient with rapid reaction times; low racemization.[6][8]
PyBOP DIPEADMF, DCMRTEffective for sterically hindered amino acids.
T3P® Pyridine or Et3NEthyl Acetate, THFRT to 50 °CByproducts are water-soluble, allowing for easy purification.

PART 2: Cross-Coupling Reactions: Expanding Molecular Complexity

The pyridine ring of (2-Cyclopropoxypyridin-4-yl)methanamine can be functionalized through various palladium-catalyzed cross-coupling reactions. However, the presence of the nitrogen atom in the 2-position can lead to challenges, a phenomenon often referred to as the "2-pyridyl problem".[9][10] This is due to the potential for the pyridine nitrogen to coordinate to the metal catalyst, leading to catalyst inhibition or unproductive pathways.[9] Careful selection of ligands and reaction conditions is therefore crucial for successful cross-coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds between an organoboron species and an organohalide.[11] For the purpose of this guide, we will consider the coupling of a halogenated (2-cyclopropoxypyridin-4-yl)methanamine derivative (e.g., a bromo- or iodo-substituted analog) with a boronic acid or ester.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Halogenated Pyridine Substrate Boronic Acid/Ester Pd Catalyst (e.g., Pd(dppf)Cl2) Base (e.g., K2CO3, Cs2CO3) Solvent (e.g., Dioxane/H2O) combine Combine Reagents in Reaction Vessel reagents->combine degas Degas Mixture (e.g., N2 bubbling) combine->degas heat Heat to Reaction Temp. (e.g., 80-100 °C) degas->heat cool Cool to RT heat->cool filter_extract Filter (if needed) & Extract with Organic Solvent cool->filter_extract wash Wash & Dry Organic Layer filter_extract->wash concentrate Concentrate wash->concentrate purify Purify by Chromatography concentrate->purify

Caption: General workflow for the Suzuki-Miyaura coupling of a halogenated (2-cyclopropoxypyridin-4-yl)methanamine derivative.

Materials:

  • Halogenated (2-cyclopropoxypyridin-4-yl)methanamine derivative (e.g., bromo-substituted)

  • Aryl or heteroaryl boronic acid or pinacol ester

  • Pd(dppf)Cl2 or other suitable palladium catalyst

  • Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)

  • 1,4-Dioxane and water

  • Inert atmosphere supplies (nitrogen or argon)

Procedure:

  • To a reaction vessel, add the halogenated pyridine substrate (1.0 eq), the boronic acid/ester (1.2-1.5 eq), the palladium catalyst (e.g., Pd(dppf)Cl2, 2-5 mol%), and the base (e.g., K2CO3, 2.0-3.0 eq).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent and water.

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by silica gel chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds between an aryl halide and an amine, catalyzed by a palladium complex.[12][13] In the context of our substrate, this would typically involve coupling a halogenated pyridine with a primary or secondary amine.

Materials:

  • Halogenated (2-cyclopropoxypyridin-4-yl)methanamine derivative

  • Amine coupling partner

  • Palladium precatalyst (e.g., Pd2(dba)3)

  • Phosphine ligand (e.g., XPhos, SPhos)

  • Strong, non-nucleophilic base (e.g., NaOtBu, K3PO4)

  • Anhydrous toluene or dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, combine the halogenated pyridine (1.0 eq), the amine (1.2 eq), the palladium precatalyst (1-3 mol%), the ligand (2-6 mol%), and the base (1.4 eq) in a reaction tube.

  • Add anhydrous, degassed solvent (toluene or dioxane).

  • Seal the tube and heat the reaction to 80-110 °C with stirring.

  • Monitor the reaction for completion.

  • After cooling, dilute the mixture with an organic solvent and filter through a pad of celite to remove inorganic salts.

  • Concentrate the filtrate and purify the crude product by chromatography.

Sonogashira Coupling

The Sonogashira coupling is a highly effective method for forming C-C bonds between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[14][15]

Materials:

  • Halogenated (2-cyclopropoxypyridin-4-yl)methanamine derivative

  • Terminal alkyne

  • Pd(PPh3)2Cl2 or similar palladium catalyst

  • Copper(I) iodide (CuI)

  • Triethylamine (Et3N) or another suitable amine base/solvent

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

  • To a flask containing the halogenated pyridine (1.0 eq) and CuI (2-5 mol%), add the solvent (e.g., THF) and the amine base (e.g., Et3N).

  • Add the terminal alkyne (1.2 eq) and the palladium catalyst (1-3 mol%).

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) under an inert atmosphere.

  • Monitor the reaction until completion.

  • Dilute the reaction mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by chromatography.

Table 2: Troubleshooting and Considerations for Cross-Coupling Reactions
IssuePotential CauseSuggested Solution
Low or No Reactivity Catalyst inhibition by pyridine nitrogen ("2-pyridyl problem").[9][10]Use electron-rich, bulky phosphine ligands (e.g., Buchwald ligands) to promote reductive elimination.[16]
Poor quality of reagents or solvents.Use freshly distilled/dried solvents and high-purity reagents. Ensure proper degassing.
Side Reactions/Decomposition Reaction temperature is too high.Optimize the temperature; some modern catalyst systems operate at lower temperatures.
Base is too strong or nucleophilic.Screen different bases (e.g., K3PO4, Cs2CO3 instead of NaOtBu).
Difficulty in Purification Contamination with catalyst residues.Filter through a pad of celite or use a metal scavenger.

Conclusion

(2-Cyclopropoxypyridin-4-yl)methanamine is a valuable synthetic intermediate with broad potential in drug discovery. The protocols and guidelines presented in this application note offer a comprehensive starting point for its successful utilization in amidation and cross-coupling reactions. By understanding the underlying principles and carefully selecting reaction conditions, researchers can effectively incorporate this versatile building block into their synthetic campaigns.

References

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  • CEM Corporation. Peptide Coupling Reactions: Mechanisms, Reagents & Strategies.

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  • ResearchGate. Reactions of 2-halopyridines to form 2-alkyl pyridines.

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  • Schimanke, S., et al. (2004). Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. Organic Letters.

  • Jurado, D. J., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry.

  • Chemistry LibreTexts. Sonogashira Coupling.

  • Gök, Y., et al. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules.

  • WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?

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  • Engle, S. M., et al. Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Organic Syntheses.

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  • ChemicalBook. [2-(cyclopropylmethoxy)pyridin-4-yl]methanamine.

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  • Chen, Z., et al. (2018). PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective synthesis of 2,5-diarylated pyridine derivatives. Organic & Biomolecular Chemistry.

  • Jurado, D. J., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.

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Sources

Application Note: A Stability-Indicating HPLC Method for the Purity Analysis of (2-Cyclopropoxypyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of (2-Cyclopropoxypyridin-4-yl)methanamine purity. The method is designed for use in research, development, and quality control environments. The described method effectively separates the main component from its potential process-related impurities and degradation products. The development strategy, final chromatographic conditions, and validation results are presented, demonstrating the method's suitability for its intended purpose in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction

(2-Cyclopropoxypyridin-4-yl)methanamine is a key building block in the synthesis of various pharmaceutical compounds. The purity of this intermediate is critical as it can directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, a reliable and validated analytical method is essential for its quality control. High-performance liquid chromatography (HPLC) is a powerful technique for assessing the purity of pharmaceutical compounds.[4][5] This application note provides a comprehensive guide to developing a stability-indicating HPLC method, which is crucial for identifying and quantifying degradation products that may form during manufacturing, storage, or stability studies.[6][7][8]

Method Development Strategy

The development of a robust HPLC method requires a systematic approach to optimize the separation of the target analyte from all potential impurities. The following sections outline the rationale behind the selection of various chromatographic parameters.

Analyte Properties

(2-Cyclopropoxypyridin-4-yl)methanamine is a polar, basic compound containing a pyridine ring and a primary amine functional group.[9][10] These characteristics guide the initial selection of the stationary and mobile phases. The basic nature of the amine group can lead to peak tailing on traditional silica-based C18 columns due to interactions with residual silanols. Therefore, a column with advanced end-capping or a polar-modified stationary phase is often preferred.

Column Selection

Given the polar and basic nature of the analyte, several column chemistries were considered. A C18 column is a common starting point for reversed-phase chromatography due to its versatility.[11][12] However, to mitigate potential peak tailing and improve retention of the polar analyte, a column with a polar-embedded or polar-endcapped stationary phase is a more suitable choice. For this study, a YMC-Triart C18 column was selected due to its hybrid silica base, which provides excellent stability across a wide pH range and is designed to produce sharp peaks for basic compounds.

Mobile Phase Optimization

The mobile phase composition is a critical factor in achieving optimal separation.[13] A mixture of an aqueous buffer and an organic modifier is typically used in reversed-phase HPLC.

  • Organic Modifier: Acetonitrile was chosen over methanol due to its lower viscosity and better UV transparency at lower wavelengths.

  • Aqueous Phase and pH Control: The pH of the mobile phase significantly influences the retention and peak shape of ionizable compounds like amines.[14][15][16] To ensure consistent protonation of the amine group and minimize silanol interactions, a buffer is necessary. A phosphate buffer is a good initial choice due to its buffering capacity in the acidic to neutral pH range. An acidic pH (around 2.5-3.5) is generally preferred for analyzing basic compounds as it promotes their ionization and reduces interactions with the stationary phase, leading to improved peak shape.

Detection Wavelength

The UV spectrum of (2-Cyclopropoxypyridin-4-yl)methanamine was obtained using a photodiode array (PDA) detector. The wavelength of maximum absorbance (λmax) was determined to be approximately 270 nm. This wavelength was selected for quantification to ensure high sensitivity for both the main peak and potential impurities.

Experimental Workflow

The following diagram illustrates the logical flow of the HPLC method development and validation process.

Caption: Logical flow for HPLC method development and validation.

Final Optimized HPLC Method

The following table summarizes the final optimized chromatographic conditions for the purity analysis of (2-Cyclopropoxypyridin-4-yl)methanamine.

ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column YMC-Triart C18 (4.6 x 150 mm, 3 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 270 nm
Sample Diluent Mobile Phase A

Protocols

Standard and Sample Preparation

Standard Preparation (100 µg/mL):

  • Accurately weigh approximately 10 mg of (2-Cyclopropoxypyridin-4-yl)methanamine reference standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with Mobile Phase A.

  • Sonicate for 5 minutes to ensure complete dissolution.

Sample Preparation (100 µg/mL):

  • Accurately weigh approximately 10 mg of the (2-Cyclopropoxypyridin-4-yl)methanamine sample into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with Mobile Phase A.

  • Sonicate for 5 minutes and filter through a 0.45 µm syringe filter prior to injection.

System Suitability

To ensure the chromatographic system is performing adequately, a system suitability test must be performed before sample analysis. The acceptance criteria are based on established guidelines.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%
Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[6][7][8][17][18] The sample is subjected to various stress conditions to induce degradation.

Protocol for Forced Degradation:

  • Acid Hydrolysis: Reflux the sample solution in 0.1 N HCl at 60 °C for 4 hours.

  • Base Hydrolysis: Reflux the sample solution in 0.1 N NaOH at 60 °C for 4 hours.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.[17][18]

  • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

After exposure, the stressed samples are diluted to the target concentration and analyzed. The chromatograms should demonstrate that the degradation product peaks are well-resolved from the main analyte peak.

Caption: Workflow for forced degradation studies.

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines.[1][2][3][19] The following validation parameters were assessed:

  • Specificity: The method was shown to be specific by the separation of the main peak from degradation products in the forced degradation studies.

  • Linearity: The method demonstrated linearity over a concentration range of 1-150 µg/mL with a correlation coefficient (r²) of >0.999.

  • Accuracy: The accuracy was determined by spike recovery studies at three concentration levels (80%, 100%, and 120%). The mean recovery was between 98.0% and 102.0%.

  • Precision: The precision was evaluated at the repeatability (intra-day) and intermediate precision (inter-day) levels. The RSD for both was found to be less than 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ were determined to be 0.05 µg/mL and 0.15 µg/mL, respectively.

  • Robustness: The method was found to be robust with respect to small, deliberate variations in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).

Conclusion

A sensitive, specific, and robust stability-indicating RP-HPLC method has been successfully developed and validated for the determination of the purity of (2-Cyclopropoxypyridin-4-yl)methanamine. The method is suitable for routine quality control analysis and for monitoring the stability of the compound. The systematic approach to method development and the comprehensive validation ensure the reliability of the analytical results.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

  • Hotha, K. et al. Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]

  • A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Waters Column Selection Guide for Polar Compounds. Waters Corporation. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • ICH Q2 Analytical Method Validation. SlideShare. [Link]

  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

  • Singh, R. & Rehman, Z. Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • Sharma, G. et al. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo.net. [Link]

  • HPLC Column Selection Guide. Restek. [Link]

  • Wasiak, W. & Ciszewska, W. Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. Journal of Planar Chromatography -- Modern TLC. [Link]

  • Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. ResearchGate. [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. [Link]

  • HPLC Column Selection Guide. Phenomenex. [Link]

  • 3 Ideal Columns for Analyzing Polar Compounds. YMC America. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • Mobile Phase Selection in Method Development: How to Optimize. Welch Materials. [Link]

Sources

Application Note & Protocols: Incorporating (2-Cyclopropoxypyridin-4-yl)methanamine into PROTAC Linkers

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the strategic incorporation of the (2-Cyclopropoxypyridin-4-yl)methanamine building block into Proteolysis Targeting Chimera (PROTAC) linkers. We will explore the unique physicochemical properties imparted by the cyclopropoxy and pyridine motifs and their potential to enhance PROTAC performance by improving metabolic stability, aqueous solubility, and cell permeability. Detailed, field-tested protocols for amide bond formation using this primary amine are provided, along with best practices for reaction monitoring, purification, and analytical characterization. This guide is intended for researchers, chemists, and drug development professionals actively engaged in the design and synthesis of novel protein degraders.

Introduction: The Critical Role of the PROTAC Linker

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that have emerged as a powerful therapeutic modality for targeted protein degradation.[1] A PROTAC consists of two distinct ligands—one binding a protein of interest (POI) and another recruiting an E3 ubiquitin ligase—joined by a chemical linker.[1][2] Upon forming a ternary complex, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][3]

While significant effort is often focused on optimizing the ligands for the POI and E3 ligase, the linker is far from a passive spacer. The linker's length, rigidity, polarity, and chemical composition critically influence the PROTAC's overall efficacy.[4][5] These properties dictate the molecule's ability to form a stable and productive ternary complex and govern its physicochemical attributes, such as solubility, cell permeability, and metabolic stability.[5][6][7] Consequently, the rational design of linkers using novel, property-enhancing building blocks is a key strategy in modern PROTAC development.[2][4]

Strategic Focus: (2-Cyclopropoxypyridin-4-yl)methanamine

This application note focuses on the utility of (2-Cyclopropoxypyridin-4-yl)methanamine as a versatile building block for PROTAC linkers. Its structure combines two valuable motifs in medicinal chemistry: a cyclopropyl group and a pyridine ring.

  • The Cyclopropyl Moiety: The incorporation of a cyclopropyl group is a well-established strategy to enhance the metabolic stability of drug candidates.[8][9][10] The C-H bonds within the strained cyclopropane ring are shorter and stronger than those in typical alkyl chains, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[9][11] This can lead to improved pharmacokinetic profiles. Furthermore, the rigidity of the cyclopropyl group can help constrain the conformation of the linker, which may contribute to a more favorable entropic profile upon binding in the ternary complex.[9][10]

  • The Pyridine Moiety: The pyridine ring serves multiple functions. As a heterocyclic aromatic ring, it can improve aqueous solubility compared to a corresponding phenyl ring. The nitrogen atom acts as a hydrogen bond acceptor, potentially forming beneficial interactions within the ternary complex or with transport proteins.[12] Studies have shown that incorporating pyridine motifs can lead to enhanced metabolic stability, improved cell permeability, and increased biological potency.[12][13]

The primary amine handle on the methylene bridge provides a direct and reliable point of attachment for incorporating this building block into a growing linker chain, typically via robust amide bond formation.

Synthetic Strategy: Amide Bond Formation

The most direct method to incorporate (2-Cyclopropoxypyridin-4-yl)methanamine is by forming an amide bond with a carboxylic acid-terminated component of the PROTAC. This could be a functionalized E3 ligase ligand, a POI ligand, or a linker precursor. Modern peptide coupling reagents are highly efficient for this transformation, even with complex substrates.

This guide will focus on the use of HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) , a third-generation uronium salt-based coupling reagent.[14] HATU is renowned for its high efficiency, fast reaction kinetics, and ability to suppress racemization, making it ideal for high-stakes syntheses involving precious materials.[15][16]

The general workflow for incorporating the amine building block is illustrated below.

PROTAC_Assembly_Workflow cluster_0 Component Preparation cluster_1 Step 1: Amide Coupling cluster_2 Step 2: Further Elaboration cluster_3 Step 3: Final PROTAC Assembly E3_Ligand E3 Ligase Ligand (with -COOH) Coupling HATU / DIPEA DMF, 0°C to RT E3_Ligand->Coupling POI_Ligand POI Ligand Final_Coupling Final Coupling Reaction POI_Ligand->Final_Coupling Amine_BB (2-Cyclopropoxypyridin-4-yl)methanamine Amine_BB->Coupling Intermediate Linker-E3 Ligand Conjugate Coupling->Intermediate Forms Amide Bond Elaboration Linker extension or functionalization Intermediate->Elaboration Final_Linker Complete Linker-E3 Ligand Fragment Elaboration->Final_Linker Final_Linker->Final_Coupling PROTAC Final PROTAC Molecule Final_Coupling->PROTAC

Caption: General workflow for PROTAC synthesis incorporating the amine building block.

Experimental Protocols

4.1. Materials and Reagents

ReagentGradeSupplierNotes
Carboxylic Acid Precursor≥95%VariesE.g., Linker-COOH, POI-COOH
(2-Cyclopropoxypyridin-4-yl)methanamine≥95%CommercialStore under inert gas
HATU≥98%CommercialStore desiccated
DIPEA (N,N-Diisopropylethylamine)Anhydrous, ≥99.5%CommercialUse from a freshly opened bottle
DMF (N,N-Dimethylformamide)Anhydrous, ≥99.8%CommercialUse from a sealed bottle
Dichloromethane (DCM)ACS GradeCommercialFor workup and chromatography
Ethyl Acetate (EtOAc)ACS GradeCommercialFor workup and chromatography
Saturated aq. NH₄Cl-In-house prepFor workup
Saturated aq. NaHCO₃-In-house prepFor workup
Brine-In-house prepFor workup
Anhydrous Na₂SO₄ or MgSO₄ACS GradeCommercialFor drying organic layers

4.2. Protocol: HATU-Mediated Amide Coupling

This protocol describes the coupling of a generic carboxylic acid (1.0 eq) with (2-Cyclopropoxypyridin-4-yl)methanamine (1.1 eq).

Reaction_Scheme R_COOH R-COOH (Carboxylic Acid) Reagents HATU (1.2 eq) DIPEA (2.5 eq) Anhydrous DMF 0 °C to RT, 2-12 h Amine H₂N-CH₂-(Py-O-cPr) (Amine Building Block) Product R-CO-NH-CH₂-(Py-O-cPr) (Amide Product) Plus2 + Tetramethylurea + HOAt Plus1 + Reagents->Product

Caption: General reaction scheme for HATU-mediated amide coupling.

Step-by-Step Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid precursor (1.0 equiv).

  • Dissolution: Add anhydrous DMF to dissolve the carboxylic acid (concentration typically 0.1 M).

  • Addition of Amine: Add (2-Cyclopropoxypyridin-4-yl)methanamine (1.1 equiv) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition of Base & Coupling Reagent: Add DIPEA (2.5 equiv) dropwise, followed by the portion-wise addition of HATU (1.2 equiv). A slight color change (e.g., to pale yellow) is often observed.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Stir for 2-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the consumption of the limiting carboxylic acid is observed.[3]

  • Quenching & Workup:

    • Once complete, dilute the reaction mixture with Ethyl Acetate (EtOAc).

    • Wash the organic layer sequentially with saturated aqueous NH₄Cl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). This removes DMF, excess reagents, and byproducts.[16]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of EtOAc in Hexanes or Methanol in DCM, to yield the pure amide product.

Characterization and Quality Control

Accurate characterization is essential to confirm the identity and purity of the synthesized PROTAC intermediate.

TechniquePurposeExpected Observations
LC-MS Purity assessment and mass confirmationA single major peak in the chromatogram with the correct [M+H]⁺ mass for the desired product.[17][18]
¹H NMR Structural confirmationDisappearance of the carboxylic acid proton. Appearance of a new amide N-H proton (typically a triplet). Characteristic shifts for the cyclopropoxy and pyridine protons should be present.[3][19]
¹³C NMR Structural confirmationAppearance of a new amide carbonyl carbon (typically ~165-175 ppm).
HRMS Exact mass determinationProvides high-resolution mass data to confirm the elemental composition.[19]

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Insufficient reagent equivalents.2. Poor quality/wet reagents or solvent.3. Steric hindrance around acid or amine.1. Increase equivalents of HATU/DIPEA to 1.5/3.0.2. Use fresh anhydrous solvent and new bottles of reagents.3. Increase reaction time and/or temperature (e.g., to 40 °C).
Low Yield 1. Product loss during aqueous workup (if product is polar).2. Degradation of starting material or product.1. Back-extract aqueous layers with EtOAc or DCM. Consider a salt-free workup if possible.2. Ensure the reaction is run under an inert atmosphere and at the recommended temperature.
Side Product Formation Racemization of an adjacent chiral center (if applicable).Ensure the reaction is run at 0 °C during the initial activation step. HATU is generally excellent at preventing racemization.[14]

Conclusion

The (2-Cyclopropoxypyridin-4-yl)methanamine building block offers a strategic advantage in the design of advanced PROTAC linkers. The combined benefits of the metabolically robust cyclopropoxy group and the solubility-enhancing pyridine ring can address common challenges in PROTAC development. The primary amine handle allows for straightforward and efficient incorporation using standard and reliable amide coupling chemistry, such as the HATU-mediated protocol detailed herein. By leveraging such rationally designed building blocks, researchers can fine-tune the physicochemical and pharmacokinetic properties of their degraders, accelerating the discovery of novel and effective therapeutics.

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy, 1, 273–312. [Link]

  • Shchegravina, O., & Chulkov, D. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]

  • Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. ePrints Soton. [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]

  • Kumar, P., & Kumar, A. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]

  • Sharma, A., et al. (2021). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 12(9), 1503-1529. [Link]

  • Hypha Discovery (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • Waters Corporation (n.d.). Rapid High Sensitivity LC-MS/MS Bioanalytical Method for the Simultaneous Quantification of Gefitinib Based PROTACs – 3. Waters Corporation. [Link]

  • Cecchini, C., Tardy, S., & Scapozza, L. (2022). Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Chimia, 76(5), 405-412. [Link]

  • Zhang, J., et al. (2021). Design and Characterization of PROTAC Degraders Specific to Protein N-terminal Methyltransferase 1. ACS Medicinal Chemistry Letters, 12(10), 1614-1620. [Link]

  • Zhang, T., et al. (2020). Discovery of the first potent proteolysis targeting chimera (PROTAC) degrader of indoleamine 2,3-dioxygenase 1. European Journal of Medicinal Chemistry, 191, 112159. [Link]

Sources

Troubleshooting & Optimization

How to improve reaction yield when synthesizing (2-Cyclopropoxypyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of (2-Cyclopropoxypyridin-4-yl)methanamine. This guide is designed for researchers and drug development professionals experiencing yield bottlenecks during the two-step conversion of 2-haloisonicotinonitriles to their corresponding primary methanamines.

Below, you will find a mechanistic breakdown of the workflow, troubleshooting FAQs for common pitfalls (such as secondary amine dimerization), and self-validating experimental protocols.

Synthesis Workflow Architecture

SynthesisWorkflow SM 2-Haloisonicotinonitrile (Cl or F) Step1 Etherification (SNAr) Cyclopropanol, NaH/THF SM->Step1 Int 2-Cyclopropoxyisonicotinonitrile Step1->Int 70-85% Yield Step2 Nitrile Reduction H2, Raney Ni, NH3 Int->Step2 Prod (2-Cyclopropoxypyridin-4-yl)methanamine Step2->Prod Primary Amine >90% Side Secondary Amine Dimer (Suppressed Byproduct) Step2->Side Without NH3

Fig 1: Synthesis workflow and byproduct suppression for (2-Cyclopropoxypyridin-4-yl)methanamine.

Troubleshooting Guides & FAQs

Q1: Why is my yield consistently low during the cyclopropanol etherification (SNAr) step? A: Cyclopropanol is a relatively weak nucleophile due to its inherent ring strain and is highly prone to degradation under harsh conditions. If you are using a weak base (e.g., K₂CO₃), incomplete alkoxide formation leads to a sluggish SNAr reaction. Furthermore, any trace water will cause competing hydrolysis of the nitrile group.

  • The Fix: Use a strong, non-nucleophilic base like Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) in strictly anhydrous THF to ensure complete deprotonation of the cyclopropanol before introducing the electrophile[1]. Pre-stirring the alcohol and base at 0 °C for 30 minutes establishes a highly reactive alkoxide pool, driving the SNAr forward rapidly[1].

Q2: My nitrile reduction yields a massive amount of "dimer-like" secondary amine. How do I prevent this? A: This is the most notorious pitfall in nitrile reductions. As the nitrile reduces, it forms a highly reactive [2]. The newly formed primary amine product acts as a nucleophile, attacking this imine to form a secondary enamine/imine, which then reduces into an unwanted secondary amine dimer[2].

  • The Fix: Conduct the catalytic hydrogenation using Raney Nickel in a solvent saturated with ammonia (e.g., 5-7N NH₃ in Methanol)[3]. According to Le Chatelier's principle, the massive molar excess of ammonia kinetically traps the intermediate, driving the equilibrium backward. Ammonia outcompetes the primary amine for the imine intermediate, ensuring it remains an unsubstituted imine that cleanly reduces to the desired primary amine[2].

Q3: Can I use Palladium on Carbon (Pd/C) instead of Raney Nickel for the reduction step? A: It is highly discouraged for this specific substrate. While Pd/C is an excellent hydrogenation catalyst, it is notorious for promoting during nitrile reductions, even when ammonia is present[3]. Additionally, Pd/C under pressurized hydrogen can occasionally cause unwanted cleavage of sensitive cyclopropoxy ethers. Stick to Raney Nickel with NH₃, or utilize a milder in ethanol to achieve high primary amine selectivity without the need for pressurized hydrogen gas[4].

Quantitative Data Summary: Nitrile Reduction Methods

The following table summarizes the expected yields and byproduct distributions based on the chosen reduction methodology for 2-alkoxyisonicotinonitriles.

Reduction MethodCatalyst / ReagentAdditivePrimary Amine Yield (%)Secondary Amine (Dimer) Yield (%)
Catalytic HydrogenationPd/C, H₂ (50 psi)None40 - 50%40 - 50%
Catalytic HydrogenationRaney Nickel, H₂ (50 psi)None60 - 70%20 - 30%
Catalytic Hydrogenation Raney Nickel, H₂ (50 psi) 7N NH₃ in MeOH > 90% < 5%
Hydride ReductionKBH₄ / Raney NiEtOH (Solvent)85 - 90%< 5%
Borane ReductionBH₃-THFNone80 - 85%< 5%

Standardized Experimental Protocols

Protocol A: Synthesis of 2-Cyclopropoxyisonicotinonitrile (SNAr)

This protocol utilizes NaH to guarantee complete alkoxide formation, preventing cyclopropanol degradation.

  • Preparation: Flame-dry a round-bottom flask under an inert atmosphere (N₂ or Ar). Add anhydrous THF (10 mL/mmol of starting material) and cool the system to 0 °C using an ice bath.

  • Deprotonation: Suspend NaH (60% dispersion in mineral oil, 1.5 eq) in the solvent. Dropwise add cyclopropanol (1.2 eq). Stir at 0 °C for 30 minutes.

    • Self-Validation Check: Hydrogen gas evolution will be clearly visible. Wait until bubbling completely ceases to confirm 100% alkoxide formation before proceeding.

  • Substitution: Add 2-chloroisonicotinonitrile (1.0 eq) in one portion. Slowly warm the reaction to room temperature and stir for 6 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes:EtOAc). The starting material spot should disappear entirely, replaced by a distinct, lower-Rf product spot under UV light.

  • Workup: Quench the reaction carefully by dropwise addition of cold water. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography if necessary.

Protocol B: Reduction to (2-Cyclopropoxypyridin-4-yl)methanamine

This protocol utilizes ammonia-saturated methanol to kinetically trap the imine intermediate and prevent dimerization.

  • Preparation: In a high-pressure hydrogenation vessel, dissolve the 2-cyclopropoxyisonicotinonitrile (1.0 eq) in 7N NH₃ in Methanol (15 mL/mmol).

    • Causality Note: The ammonia must be present in large excess before the reduction begins to ensure immediate trapping of the imine intermediate.

  • Catalyst Addition: Carefully add a slurry of Raney Nickel (approx. 20% w/w relative to the substrate).

    • Safety Warning: Raney Ni is highly pyrophoric. Never let the catalyst dry out in the air; always transfer it as a wet slurry.

  • Hydrogenation: Purge the vessel with Nitrogen gas (3x) to remove oxygen, then purge with Hydrogen gas (3x). Pressurize the vessel to 50 psi with H₂ and stir vigorously at room temperature for 12–24 hours.

  • Workup: Vent the hydrogen gas safely and purge the vessel with Nitrogen. Filter the reaction mixture through a tightly packed pad of Celite to safely remove the Raney Nickel.

    • Self-Validation Check: Wash the Celite pad thoroughly with additional Methanol to ensure complete product recovery, as polar amines frequently adhere to the catalyst surface.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the Methanol and excess ammonia, yielding the crude primary amine.

References

  • Title: Nitrile reduction Source: Wikipedia URL: [Link][2]

  • Title: Nitrile to Amine - Common Conditions Source: Common Organic Chemistry URL: [Link][3]

  • Title: Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines Source: Semantic Scholar (ARKAT-USA) URL: [Link][4]

Sources

Troubleshooting poor solubility of (2-Cyclopropoxypyridin-4-yl)methanamine in aqueous media

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for (2-Cyclopropoxypyridin-4-yl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of this compound in aqueous media. Our goal is to equip you with the scientific rationale and practical methodologies to overcome solubility challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of (2-Cyclopropoxypyridin-4-yl)methanamine that influence its aqueous solubility?

A1: (2-Cyclopropoxypyridin-4-yl)methanamine possesses a pyridine ring, which is a polar and ionizable aromatic heterocycle, a primary amine group (-CH2NH2), and a cyclopropoxy group. The primary amine is basic and can be protonated to form a more soluble cationic species. The pyridine nitrogen is also basic. However, the cyclopropoxy group is hydrophobic and will decrease water solubility. The overall aqueous solubility is a balance of these opposing characteristics. The solubility of amines generally decreases as the hydrocarbon portion of the molecule becomes larger.[1]

Q2: I'm observing precipitation when I dilute my DMSO stock solution of (2-Cyclopropoxypyridin-4-yl)methanamine with an aqueous buffer. What is happening?

A2: This phenomenon, often called "crashing out," is common for compounds with low aqueous solubility.[2] Your compound is likely highly soluble in the organic solvent (DMSO), but when this stock is introduced into an aqueous buffer, the overall solvent environment becomes unfavorable, leading to precipitation. The key is to ensure the final concentration in your aqueous medium does not exceed the compound's solubility limit under those specific conditions (pH, temperature, etc.).

Q3: Can I heat the solution to improve the solubility of (2-Cyclopropoxypyridin-4-yl)methanamine?

A3: Gentle warming can increase the rate of dissolution and, in many cases, the equilibrium solubility. However, it is critical to first assess the thermal stability of the compound to avoid degradation.[2] We recommend starting with a low temperature (e.g., 37°C) and monitoring for any changes in appearance or purity over time.

Q4: Are there any common excipients that can be used to improve the solubility of this compound?

A4: Yes, various pharmaceutical excipients can enhance aqueous solubility.[3] For a compound like (2-Cyclopropoxypyridin-4-yl)methanamine, cyclodextrins could be effective by forming inclusion complexes. Surfactants, such as polysorbates (e.g., Tween® 80) or poloxamers (e.g., Pluronic® F68), can also increase solubility by forming micelles.[2][3] Additionally, polymeric excipients can be used to create amorphous solid dispersions, which can significantly improve solubility and dissolution rates.[4][5][6]

In-Depth Troubleshooting Guides

Issue 1: Compound Precipitates Upon Addition to Aqueous Buffer (e.g., PBS pH 7.4)

Root Cause Analysis: The low aqueous solubility of the free base form of (2-Cyclopropoxypyridin-4-yl)methanamine at neutral pH is the primary cause. The hydrophobic cyclopropoxy group contributes to this poor solubility.

Troubleshooting Workflow:

start Precipitation Observed in Aqueous Buffer ph_adjust Strategy 1: pH Adjustment start->ph_adjust cosolvent Strategy 2: Co-solvent System start->cosolvent salt_form Strategy 3: Salt Formation start->salt_form result1 Solubility Improved? ph_adjust->result1 result2 Solubility Improved? cosolvent->result2 result3 Solubility Improved? salt_form->result3 success Proceed with Experiment result1->success Yes failure Consider Alternative Strategies (e.g., Excipients) result1->failure No result2->success Yes result2->failure No result3->success Yes result3->failure No

Caption: Troubleshooting workflow for precipitation in aqueous buffer.

Experimental Protocols:

  • Strategy 1: pH Adjustment

    • Rationale: As a basic compound, the solubility of (2-Cyclopropoxypyridin-4-yl)methanamine is pH-dependent. Lowering the pH of the aqueous medium will protonate the primary amine and the pyridine nitrogen, forming a more water-soluble salt in situ.[7][8] Salt formation is a common and effective method to increase the solubility and dissolution rate of basic drugs.[9][10]

    • Protocol:

      • Prepare a series of aqueous buffers with pH values ranging from 2 to 7 (e.g., citrate, phosphate buffers).

      • Add an excess amount of solid (2-Cyclopropoxypyridin-4-yl)methanamine to a small, known volume of each buffer.

      • Equilibrate the samples (e.g., shaking at a constant temperature for 24-48 hours) to ensure saturation.

      • Filter the samples to remove undissolved solid.

      • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

      • Plot solubility versus pH to determine the optimal pH range for your desired concentration.

  • Strategy 2: Co-solvent System

    • Rationale: Introducing a water-miscible organic co-solvent reduces the polarity of the aqueous medium, which can enhance the solubility of hydrophobic compounds.[11][12] Commonly used co-solvents in pharmaceutical formulations include ethanol, propylene glycol, and polyethylene glycols (PEGs).[11][13]

    • Protocol:

      • Prepare a series of co-solvent mixtures with varying percentages of an organic solvent (e.g., 5%, 10%, 20% ethanol in water or your primary buffer).

      • Perform a solubility study as described in the pH adjustment protocol for each co-solvent mixture.

      • Determine the lowest percentage of co-solvent that achieves the target concentration while ensuring compatibility with your experimental system (e.g., avoiding cytotoxicity in cell-based assays).

  • Strategy 3: Salt Formation

    • Rationale: Creating a stable salt form of the active pharmaceutical ingredient (API) is a well-established technique to improve solubility, dissolution rate, and stability.[14][15] For a basic compound like (2-Cyclopropoxypyridin-4-yl)methanamine, hydrochloride or mesylate salts are common choices.

    • Protocol (for small-scale salt screening):

      • Dissolve a known amount of (2-Cyclopropoxypyridin-4-yl)methanamine in a suitable organic solvent (e.g., isopropanol, acetone).

      • Add a stoichiometric equivalent of a selected acid (e.g., HCl in isopropanol, methanesulfonic acid).

      • Stir the mixture at room temperature or with gentle warming to induce salt precipitation.

      • Isolate the resulting solid by filtration, wash with the organic solvent, and dry under vacuum.

      • Characterize the salt form (e.g., by melting point, XRPD) and determine its aqueous solubility using the methods described above.

Issue 2: Inconsistent Results in Biological Assays

Root Cause Analysis: Precipitation of the compound in the cell culture media or assay buffer can lead to a lower and variable effective concentration of the compound, resulting in poor reproducibility of experimental data.

Troubleshooting Workflow:

start Inconsistent Assay Results inspect Visually Inspect for Precipitation start->inspect kinetic_sol Determine Kinetic Solubility in Assay Medium inspect->kinetic_sol adjust_conc Adjust Working Concentration to Below Solubility Limit kinetic_sol->adjust_conc retest Re-run Assay adjust_conc->retest result Results Consistent? retest->result success Problem Solved result->success Yes failure Consider Reformulation (e.g., with Excipients) result->failure No

Caption: Troubleshooting workflow for inconsistent biological assay results.

Experimental Protocols:

  • Protocol 1: Visual Inspection

    • Prepare your final dosing solution in the assay medium.

    • Before and after adding the solution to your assay (e.g., cell culture plate), carefully inspect for any visible precipitate, both macroscopically and under a microscope.

  • Protocol 2: Kinetic Solubility Assay

    • Rationale: This assay determines the maximum concentration of your compound that can remain in solution in a specific medium over a defined period, which is highly relevant for the duration of your biological experiment.

    • Protocol:

      • Prepare a high-concentration stock solution of (2-Cyclopropoxypyridin-4-yl)methanamine in 100% DMSO.

      • Make serial dilutions of the stock solution in DMSO.

      • Add a small volume of each DMSO dilution to your specific assay medium (e.g., cell culture media with serum) to achieve a range of final compound concentrations (typically keeping the final DMSO concentration at or below 1%).

      • Incubate the samples under your experimental conditions (e.g., 37°C, 5% CO2) for a relevant time period (e.g., 2, 24 hours).

      • Measure the amount of compound that has precipitated, often by nephelometry or by analyzing the supernatant after centrifugation.

      • The highest concentration at which no significant precipitation occurs is your kinetic solubility limit. Ensure your working concentrations in subsequent assays are below this limit.

Data Summary Table

StrategyKey ParametersExpected OutcomeConsiderations
pH Adjustment pH of the aqueous mediumIncreased solubility at lower pHEnsure pH is compatible with your experimental system.
Co-solvents Type and percentage of organic solventIncreased solubility with increasing co-solvent concentrationPotential for co-solvent to affect biological activity or cause toxicity.
Salt Formation Choice of counter-ionFormation of a more soluble and stable solid formRequires chemical synthesis and characterization steps.
Excipients Type and concentration of excipient (e.g., cyclodextrins, surfactants)Enhanced solubility through complexation or micellar encapsulationPotential for excipients to interfere with the assay.

References

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • Lain, C. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. [Link]

  • Gautam, A., & Kumar, R. (2021). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate. [Link]

  • Ang, K. W., et al. (2018). Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. MDPI. [Link]

  • Finkelhor, M. (2025). Unlocking Solubility as Lubrizol's Excipients Power the Next Generation of Drug Delivery. BioPharma APAC. [Link]

  • Shayan, M., et al. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Taylor & Francis Online. [Link]

  • Kumar, L., & Sharma, V. (2017). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. ScienceDirect. [Link]

  • Wikipedia. (n.d.). Cosolvent. Wikipedia. [Link]

  • Lubrizol. (2022). Novel excipients for solubility enhancement. European Pharmaceutical Review. [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis. [Link]

  • Pireddu, R., et al. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. MDPI. [Link]

  • ISSR. (n.d.). Solubility and pH of amines. ISSR. [Link]

  • Open Oregon Educational Resources. (n.d.). 5.3 Amine Protonation. Introductory Organic Chemistry. [Link]

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Preventing degradation of (2-Cyclopropoxypyridin-4-yl)methanamine during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

Here is the technical support center guide for preventing the degradation of (2-Cyclopropoxypyridin-4-yl)methanamine during long-term storage.

A Guide to Ensuring Long-Term Stability and Experimental Success

Welcome to the technical support guide for (2-Cyclopropoxypyridin-4-yl)methanamine. As Senior Application Scientists, we understand that the integrity of your starting materials is paramount to the success of your research. This guide is designed to provide you with in-depth knowledge, troubleshooting protocols, and best practices to prevent the degradation of this compound during long-term storage.

Understanding the Molecule: A Proactive Approach to Stability

(2-Cyclopropoxypyridin-4-yl)methanamine is a molecule featuring three key functional groups: a primary amine, a substituted pyridine ring, and a cyclopropoxy ether. Each of these presents a potential site for degradation if not handled and stored correctly. The primary amine is susceptible to oxidation and reaction with atmospheric carbon dioxide, while the ether linkage can be a site for hydrolysis. Proactive measures are essential to mitigate these risks.

Q1: What are the primary degradation pathways for (2-Cyclopropoxypyridin-4-yl)methanamine?

Based on its structure, several degradation pathways are plausible. Understanding these helps in designing an effective storage strategy. The primary amine is the most reactive site.

  • Oxidation: The primary amine can be oxidized by atmospheric oxygen, potentially leading to the formation of imines or other oxidized species. This process can be accelerated by light and trace metal impurities.

  • Reaction with Carbon Dioxide: Primary amines can react with atmospheric CO2 to form carbamates or urea derivatives, especially in the presence of moisture.

  • Hydrolysis: The cyclopropoxy ether linkage, while generally stable, could be susceptible to cleavage under strongly acidic conditions, although this is less of a concern during standard storage.

Below is a diagram illustrating the most probable degradation pathways under typical storage and handling conditions.

cluster_main Potential Degradation Pathways A (2-Cyclopropoxypyridin-4-yl)methanamine (Stable Compound) B Oxidized Impurities (e.g., Imines) A->B O₂ (Air) Light, Metal Ions C Carbamate/Urea Adducts A->C CO₂ (Air) Moisture (H₂O) Start Degradation Suspected (e.g., poor reaction yield, color change) Visual Step 1: Visual Inspection - Is there a color change (yellowing/browning)? - Is the material clumpy or oily? Start->Visual Analytical Step 2: Analytical Confirmation - Perform HPLC or LC-MS analysis. - Compare to a trusted reference standard. Visual->Analytical Compare Step 3: Data Interpretation - Are there new impurity peaks? - Has the main peak area decreased? Analytical->Compare NoDeg No Significant Degradation - Compound is likely viable. - Re-evaluate experimental parameters. Compare->NoDeg No Deg Degradation Confirmed - Purity is compromised. Compare->Deg Yes Action Step 4: Take Action - Discard degraded material. - Obtain a fresh batch. - Review storage and handling procedures. Deg->Action

Caption: Troubleshooting workflow for suspected compound degradation.

Q4: How do I perform an analytical check for purity?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for assessing the purity of a compound and detecting degradation products. [1][2]

Experimental Protocol: HPLC Purity Assessment

This protocol provides a general starting point. Method optimization may be required for your specific equipment.

  • Preparation of Standard Solution:

    • Accurately weigh ~1 mg of a trusted, high-purity reference standard of (2-Cyclopropoxypyridin-4-yl)methanamine.

    • Dissolve in a known volume (e.g., 10 mL) of a suitable solvent (e.g., 50:50 Acetonitrile:Water) to create a 100 µg/mL stock solution.

  • Preparation of Sample Solution:

    • Prepare a solution of the sample at the same concentration as the standard solution.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the standard solution to determine the retention time and peak area of the pure compound.

    • Inject the sample solution.

    • Compare the chromatograms. The appearance of significant new peaks or a decrease in the area of the main peak (relative to the standard) indicates degradation.

Frequently Asked Questions (FAQs)

  • Q: My compound has turned slightly yellow, but the analytical data looks okay. Can I still use it?

    • A: A slight color change can be an early indicator of minor oxidation. If HPLC or LC-MS analysis shows >98% purity with no single impurity greater than 0.5%, it may be acceptable for non-critical applications. However, for sensitive assays or GMP work, we strongly recommend using a fresh, colorless batch.

  • Q: Can I store the compound dissolved in a solvent?

    • A: Storing solutions is generally not recommended for long-term stability, as degradation can occur more rapidly in solution. If you must store a solution, use an anhydrous, aprotic solvent (e.g., anhydrous Acetonitrile or Dioxane), blanket the headspace with argon or nitrogen, and store at -20°C or below for the shortest possible time.

  • Q: What is the best way to aliquot the powder from a Sure/Seal™ type bottle?

    • A: The best practice is to perform this operation in an inert atmosphere glovebox. If a glovebox is not available, you can use a positive pressure of inert gas. Insert a needle connected to a nitrogen or argon line through the septum to create a positive pressure, and then use a second, clean, dry syringe or cannula to withdraw the required amount of powder. [3][4]

References

  • Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. (2022). ResearchGate. Available at: [Link]

  • What are the Health and Safety Guidelines for Using Amines?. (n.d.). AIE. Available at: [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial. Available at: [Link]

  • 100-97-0 Methenamine. (n.d.). OECD-HPV. Available at: [Link]

  • Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ. (2020). PeerJ. Available at: [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). University of Pittsburgh. Available at: [Link]

  • Safety Data Sheet: Pyridine. (2025). Carl ROTH. Available at: [Link]

  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. (2022). ACS Publications. Available at: [Link]

  • The manipulation of air-sensitive compounds. (n.d.). Internet Archive. Available at: [Link]

  • Storage of pyridine?. (2008). Sciencemadness Discussion Board. Available at: [Link]

  • [2-(2-Methylcyclopropyl)pyrimidin-4-yl]methanamine. (n.d.). PubChem. Available at: [Link]

  • Analytical Studies on the Development of High-Performance Liquid Chromatographic Methods with Fluorescence or Chemiluminescence Detections and Their Practic. (2009). J-STAGE. Available at: [Link]

  • (2-cyclopropylpyridin-4-yl)methanamine (C9H12N2). (n.d.). PubChemLite. Available at: [Link]

  • Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction. (n.d.). EURL-FV. Available at: [Link]

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (2022). PMC. Available at: [Link]

  • [2-(cyclopropylmethoxy)pyridin-4-yl]methanamine — Chemical Substance Information. (n.d.). ChemInfo. Available at: [Link]

  • Elucidating the metabolic pathway and initial degradation gene for p-chloro-m-xylenol biodegradation in Rhodococcus pyridinivorans DMU114. (2025). PMC. Available at: [Link]

  • Research on detection methods of related substances and degradation products of the antitumor drug selpercatinib. (2025). Frontiers. Available at: [Link]

  • LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions. (2020). Jefferson Digital Commons. Available at: [Link]

  • Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. (2022). MDPI. Available at: [Link]

  • Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. (2025). ResearchGate. Available at: [Link]

  • Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at T. (2025). MDPI. Available at: [Link]

  • (2-cyclopropylpyridin-4-yl)methanamine — Chemical Substance Information. (n.d.). NextSDS. Available at: [Link]

  • [2-(cyclopentyloxy)pyridin-4-yl]methanamine — Chemical Substance Information. (n.d.). NextSDS. Available at: [Link]

  • Impact of aromatic to quinoidal transformation on the degradation kinetics of imine-based semiconducting polymers. (n.d.). RSC Publishing. Available at: [Link]

  • Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). (2026). ResearchGate. Available at: [Link]

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Technical Support Center: Reducing Byproducts in the Cyclopropoxylation of 4-Aminomethylpyridine Precursors

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide is designed for researchers, scientists, and professionals in drug development who are working on the cyclopropoxylation of 4-aminomethylpyridine precursors. The introduction of a cyclopropoxy moiety can significantly enhance the metabolic stability and potency of drug candidates. However, the inherent reactivity of the 4-aminomethylpyridine scaffold presents unique challenges, often leading to a mixture of byproducts that can complicate purification and reduce yields. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help you navigate these challenges and optimize your synthetic route.

Understanding the Core Reaction and Potential Byproducts

The primary objective is the O-alkylation of the hydroxyl group in a 4-aminomethylpyridine precursor, such as (4-(aminomethyl)phenyl)methanol, with a cyclopropyl electrophile. The desired transformation is the formation of a cyclopropyl ether. However, the presence of two nucleophilic nitrogen atoms—one on the pyridine ring and one in the primary amino group—creates a competitive environment for the cyclopropylating agent.

The three main competitive byproduct pathways are:

  • N-alkylation of the Pyridine Ring: The lone pair of electrons on the pyridine nitrogen can act as a nucleophile, attacking the cyclopropyl electrophile to form a pyridinium salt.

  • N-alkylation of the Primary Amino Group: The primary amine is also a potent nucleophile and can be alkylated by the cyclopropylating agent to form a secondary amine.

  • Poly-alkylation: Further reaction at the nitrogen centers can lead to di-substituted and other polysubstituted byproducts.

cluster_main Reaction Pathways Start 4-Aminomethylpyridine Precursor (with -CH2OH) + Cyclopropyl-X Desired O-Cyclopropylated Product Start->Desired O-Alkylation Byproduct1 N-Pyridyl Cyclopropylation Start->Byproduct1 N-Alkylation (Pyridine) Byproduct2 N-Amino Cyclopropylation Start->Byproduct2 N-Alkylation (Amine) Byproduct3 Di-cyclopropylation Byproduct2->Byproduct3 Further Alkylation

Caption: Desired O-alkylation versus byproduct formation pathways.

ByproductChemical StructureLikely Cause(s)
N-Pyridyl Cyclopropylated ProductPyridinium SaltHigh basicity/nucleophilicity of the pyridine nitrogen, use of polar aprotic solvents.
N-Amino Cyclopropylated ProductSecondary AmineHigh nucleophilicity of the primary amine, lack of a protecting group.
Di-cyclopropylated ProductTertiary Amine/Pyridinium SaltExcess cyclopropylating agent, prolonged reaction times.

Troubleshooting Guide: A Question-and-Answer Approach

Problem 1: Significant Formation of N-Pyridyl Cyclopropylated Byproduct

Q: My reaction is producing a substantial amount of the N-cyclopropylpyridinium salt. How can I favor O-alkylation over N-alkylation of the pyridine ring?

A: This is a common issue stemming from the nucleophilicity of the pyridine nitrogen. The lone pair on the sp2-hybridized nitrogen of pyridine is readily available for reaction.[1][2] Here are several strategies to mitigate this side reaction:

  • Solvent Choice: The choice of solvent can significantly influence the reaction's outcome. Polar aprotic solvents like DMF and DMSO can stabilize the charged pyridinium salt transition state, thus favoring N-alkylation. Consider using less polar solvents like THF or dioxane to disfavor this pathway.

  • Nature of the Cyclopropylating Agent: According to Hard and Soft Acid and Base (HSAB) theory, harder electrophiles tend to react with harder nucleophiles, and softer electrophiles with softer nucleophiles. The pyridine nitrogen is a "harder" nucleophile than the alkoxide oxygen. Using a "softer" cyclopropylating agent can favor reaction at the "softer" oxygen nucleophile. For instance, cyclopropyl iodide would be considered softer than cyclopropyl tosylate.

  • Choice of Base: While a strong base is needed to deprotonate the alcohol, using a very large excess or a highly soluble strong base can increase the concentration of the highly reactive, "naked" alkoxide, which might not be selective. Titrating the alcohol with a strong base like NaH to just form the alkoxide before adding the electrophile can sometimes improve selectivity.

Problem 2: Predominant N-Alkylation of the Primary Amino Group

Q: The main byproduct I'm observing is the N-cyclopropylated aminomethyl side chain. What are the best strategies to prevent this?

A: The primary amine of the 4-aminomethyl group is highly nucleophilic and often more so than the pyridine nitrogen, especially in the absence of resonance stabilization of the lone pair with the ring.[3] The most effective and widely accepted strategy to prevent N-alkylation of the primary amine is to use a protecting group.

The tert-butoxycarbonyl (Boc) group is an excellent choice for this purpose due to its stability in basic conditions typically used for Williamson ether synthesis and its straightforward removal under acidic conditions that are unlikely to cleave the newly formed ether bond.[4]

Workflow for Amine Protection:

Start 4-Aminomethylpyridine Precursor Protect Boc Protection (Boc)2O, Base (e.g., Et3N) Start->Protect Protected Boc-Protected Precursor Protect->Protected Cyclopropoxylate O-Cyclopropoxylation (e.g., NaH, Cyclopropyl-X) Protected->Cyclopropoxylate Protected_Ether Boc-Protected Cyclopropyl Ether Cyclopropoxylate->Protected_Ether Deprotect Boc Deprotection (e.g., TFA or HCl in Dioxane) Protected_Ether->Deprotect Final Desired O-Cyclopropylated Product Deprotect->Final

Caption: Workflow for selective O-cyclopropoxylation using a protecting group strategy.

A detailed experimental protocol for this process is provided in the "Experimental Protocols" section below.

Problem 3: Low Overall Conversion and Recovery of Starting Material

Q: My reaction is sluggish, and I'm mostly recovering my starting material. How can I improve the reaction rate?

A: Low conversion can be attributed to several factors. Here's a systematic approach to troubleshooting:

  • Base Strength and Solubility: Ensure complete deprotonation of the alcohol to form the nucleophilic alkoxide. Sodium hydride (NaH) is a common and effective choice for this.[5] Ensure the NaH is fresh and the solvent is anhydrous.

  • Leaving Group on the Cyclopropyl Electrophile: The rate of an S_N2 reaction, such as the Williamson ether synthesis, is highly dependent on the quality of the leaving group.[6] The reactivity order is generally I > Br > OTs > Cl. If you are using cyclopropyl chloride, consider switching to cyclopropyl bromide or, even better, cyclopropyl tosylate.

  • Temperature: While higher temperatures can increase the reaction rate, they can also lead to more side products. A modest increase in temperature (e.g., from room temperature to 50-60 °C) can often improve conversion without significantly impacting selectivity.

  • Solvent: A polar aprotic solvent like THF or DMF is generally preferred for Williamson ether synthesis as it can solvate the counter-ion of the alkoxide, making the alkoxide more nucleophilic.[6]

ParameterRecommendation for Improved Conversion
Base Sodium Hydride (NaH) or Potassium tert-butoxide (t-BuOK)
Cyclopropylating Agent Cyclopropyl tosylate or Cyclopropyl bromide
Solvent Anhydrous THF or DMF
Temperature Start at room temperature, then gradually increase to 50-60 °C if needed
Problem 4: Formation of Complex Mixtures and Purification Challenges

Q: I'm getting a complex mixture of products that are difficult to separate. What can I do to simplify the reaction outcome?

A: A complex product mixture is almost always a result of a lack of selectivity. The most robust solution is to adopt a stepwise synthetic strategy that isolates the desired reactivity. As highlighted in Problem 2, protecting the primary amine is the most critical step to prevent the formation of N-amino cyclopropylated and di-cyclopropylated byproducts.

By protecting the amine first, you simplify the reaction to a competition between O-alkylation and N-alkylation of the pyridine ring. This is a much more manageable problem that can be addressed by optimizing the reaction conditions as described in Problem 1.

Frequently Asked Questions (FAQs)

Q1: What is the best method for cyclopropoxylation in this system: Williamson ether synthesis or Mitsunobu reaction?

A1: Both methods have their merits. The Williamson ether synthesis is often preferred for its cost-effectiveness and scalability.[5][6] It involves the reaction of an alkoxide with a cyclopropyl halide or sulfonate. However, it requires a strong base, which can sometimes lead to side reactions.

The Mitsunobu reaction , which uses triphenylphosphine and an azodicarboxylate (like DEAD or DIAD) to activate the alcohol for nucleophilic attack by cyclopropanol, proceeds under milder, neutral conditions. This can be advantageous for sensitive substrates. However, the stoichiometry of the Mitsunobu reaction can lead to purification challenges due to the formation of triphenylphosphine oxide and the reduced hydrazine byproduct.

For the 4-aminomethylpyridine precursor, if the amine is protected, the Williamson ether synthesis is generally a more straightforward and economical choice.

Q2: How do I choose the right base for the O-alkylation?

A2: The primary role of the base is to deprotonate the alcohol to form the alkoxide.

BasepKa of Conjugate AcidProperties and Recommendations
Sodium Hydride (NaH) ~35A strong, non-nucleophilic base that provides irreversible deprotonation. The hydrogen gas byproduct is easily removed. It is a good first choice.[5]
Potassium tert-butoxide (t-BuOK) ~19A strong, sterically hindered base. It is highly soluble in many organic solvents.
Potassium Carbonate (K2CO3) ~10.3A weaker base that may not be sufficient to fully deprotonate the alcohol, leading to lower conversion. It is generally not recommended for this transformation.

Q3: What is the best protecting group for the amino group in this reaction?

A3: The tert-butoxycarbonyl (Boc) group is highly recommended. It is easily installed using di-tert-butyl dicarbonate ((Boc)₂O) and is stable to the basic conditions of the Williamson ether synthesis.[4] It can be readily removed with acids like trifluoroacetic acid (TFA) or HCl in dioxane, which typically do not cleave aryl-ether bonds.

Q4: How can I confirm the structure of my desired product and byproducts?

A4: A combination of analytical techniques is essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The formation of the cyclopropyl ether will result in characteristic signals for the cyclopropyl protons, typically in the upfield region (around 0.5-1.0 ppm). The methylene protons adjacent to the ether oxygen will also show a characteristic chemical shift. N-alkylation of the pyridine ring will lead to a downfield shift of the pyridine protons.

    • ¹³C NMR: The carbons of the cyclopropyl group will have distinct chemical shifts.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify the masses of any byproducts.

  • Chromatography: Techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) can be used to monitor the reaction progress and assess the purity of the final product.

Experimental Protocols

Protocol 1: Boc Protection of 4-(Hydroxymethyl)pyridin-2-amine
  • Dissolve the 4-(hydroxymethyl)pyridin-2-amine precursor (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, such as triethylamine (Et₃N) (1.2 eq).

  • To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected precursor, which can often be used in the next step without further purification.

Protocol 2: O-Cyclopropoxylation of Boc-Protected Precursor
  • To a stirred suspension of sodium hydride (NaH) (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF at 0 °C, add a solution of the Boc-protected precursor (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Add the cyclopropylating agent (e.g., cyclopropyl bromide or cyclopropyl tosylate) (1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature or gently heat to 50 °C, monitoring the progress by TLC.

  • Once the reaction is complete, carefully quench the excess NaH by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Boc Deprotection
  • Dissolve the Boc-protected cyclopropyl ether (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) or a solution of HCl in dioxane (e.g., 4 M).

  • Stir the reaction at room temperature for 1-2 hours, or until TLC analysis shows complete deprotection.

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a base (e.g., saturated aqueous sodium bicarbonate) and extract the final product with an organic solvent.

  • Dry the organic layer, filter, and concentrate to yield the desired O-cyclopropylated 4-aminomethylpyridine precursor.

References

  • Suraj S. Basicity comparison between pyridine amines and other compounds. Chemistry Stack Exchange. Published October 22, 2019. Accessed March 22, 2026. [Link]

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  • CN1030387C - Preparation of 4-pyridinemethanol derivatives - Google P
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  • Sweeney JB, Thobhani S, Smith C, Sailes H. Synthesis of O-alkylhydroxylamines by electrophilic amination of alkoxides. Tetrahedron Lett. 2004;45(41):7769-7771.
  • PubChem. [4-(Aminomethyl)phenyl]methanol. National Center for Biotechnology Information. Accessed March 22, 2026. [Link]

  • da Silva-Júnior EF, de Aquino TM, de Oliveira-Tintino CDM, et al. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones and Evaluation of Their Antifungal Activity. ACS Omega. 2018;3(11):15923-15934.
  • Kumar A, Singh S, Kumar S, Kumar R, Kumar V. Selective O-alkylation of Phenol Using Dimethyl Ether. Reactions. 2022;3(4):602-614.
  • Smith CD, Jones K. A tertiary amine synthesis via a hydroxylamine alkylation/catalytic reduction sequence. Org Biomol Chem. 2015;13(28):7699-7702.
  • Jantzi KL, Wiltrakis S, et al. The Contrasting Alkylations of 4-(Dimethylaminomethyl)pyridine and 4-(Dimethylamino)pyridine: An Organic Chemistry Experiment. J Chem Educ. 2011;88(3):334-336.
  • Sutter M, Da Silva E, Duguet N, Raoul Y, Métay E, Lemaire M. A Novel Strategy for Selective O-Methylation of Glycerol in Subcritical Methanol. Front Chem. 2018;6:52.
  • Wu C, Ying T, Fan H, Hu C, Su W, Yu J. C-4 Regioselective Alkylation of Pyridines Driven by Mechanochemically Activated Magnesium Metal. Org Lett. 2023;25(14):2531-2536.
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Technical Support Center: Overcoming Steric Hindrance in (2-Cyclopropoxypyridin-4-yl)methanamine Peptide Coupling Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the peptide coupling of (2-Cyclopropoxypyridin-4-yl)methanamine. This sterically hindered primary amine presents unique difficulties in amide bond formation, often leading to low yields, incomplete reactions, and the formation of side products. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to empower researchers, scientists, and drug development professionals in successfully incorporating this valuable building block into their peptide synthesis workflows.

Introduction: The Challenge of Steric Hindrance

The bulky cyclopropoxy group in close proximity to the nucleophilic amine of (2-Cyclopropoxypyridin-4-yl)methanamine significantly obstructs the approach of an activated carboxylic acid. This steric shield slows down the rate of amide bond formation, often making standard coupling conditions ineffective.[1] Overcoming this hurdle requires a strategic selection of highly reactive coupling reagents, optimization of reaction parameters, and a thorough understanding of the underlying reaction mechanisms.

Frequently Asked Questions (FAQs)

Q1: Why is my standard peptide coupling protocol failing with (2-Cyclopropoxypyridin-4-yl)methanamine?

Standard coupling reagents, such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) with additives like 1-hydroxybenzotriazole (HOBt), are often not potent enough to overcome the significant steric hindrance of this amine.[1][2] These reagents form activated esters that may not be sufficiently reactive to couple efficiently with the sterically encumbered amine, leading to low conversion rates.[2]

Q2: What are the most effective types of coupling reagents for this hindered amine?

For sterically demanding couplings, uronium/aminium salts and phosphonium salts are the reagents of choice due to their high reactivity.[1][3][4]

  • Uronium/Aminium Salts: Reagents like HATU, HCTU, and COMU are highly effective.[4][5][6] HATU, in particular, is frequently recommended for difficult couplings as it forms a highly reactive OAt-active ester.[3][4][5][6][7] The 7-azabenzotriazole (HOAt) leaving group in HATU provides anchimeric assistance, which accelerates the aminolysis step.[5][8]

  • Phosphonium Salts: Reagents such as PyAOP and PyBOP are also excellent options for hindered couplings.[3][4][9] They are known for their high reactivity and can be superior to some uronium salts in specific cases.[9]

Q3: Can I simply increase the excess of my standard coupling reagents to improve the yield?

While increasing the stoichiometry of reagents can sometimes help, it is often not a complete solution for severe steric hindrance and can lead to side reactions.[10] With uronium/aminium reagents, using a large excess can cause guanidinylation of the N-terminal amine, which caps the peptide chain and prevents further elongation.[1][3] A more effective strategy is to switch to a more potent class of coupling reagents.

Q4: How do reaction conditions like solvent and temperature affect the coupling efficiency?

Optimizing reaction conditions is crucial for overcoming steric barriers.

  • Solvent: The choice of solvent is critical as it must effectively solvate the reactants and the growing peptide chain.[11] N,N-Dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are good all-around solvents for solid-phase peptide synthesis (SPPS).[11] For particularly difficult sequences prone to aggregation, solvent mixtures containing DMSO or TFE can be beneficial.[11][12]

  • Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric hindrance.[4] Temperatures in the range of 40-60°C can significantly improve coupling efficiency.[4] Microwave-assisted synthesis is a particularly effective method for rapidly and uniformly heating the reaction, which can dramatically increase reaction rates for difficult couplings.[6][13][14][15][16][17]

Q5: What is "pre-activation" and can it help in this case?

Pre-activation involves mixing the carboxylic acid and the coupling reagent for a short period before adding the amine.[1] This allows for the formation of the highly reactive activated ester in situ, which can then more readily react with the hindered amine upon its addition.[5][18] This technique is highly recommended for challenging couplings.

Troubleshooting Guide

This section provides a structured approach to troubleshooting failed or low-yielding coupling reactions with (2-Cyclopropoxypyridin-4-yl)methanamine.

Problem 1: Low or No Product Formation
Possible Cause Troubleshooting Strategy Rationale
Insufficiently reactive coupling reagent.Switch to a high-reactivity uronium/aminium salt (e.g., HATU, HCTU) or a phosphonium salt (e.g., PyAOP).[1][4]These reagents generate more reactive activated esters capable of overcoming the steric barrier.[5][9]
Sub-optimal reaction temperature.Increase the reaction temperature to 40-60°C. Consider using a microwave peptide synthesizer for precise and rapid heating.[4][13][14]Higher temperatures provide the kinetic energy needed to overcome the activation barrier of the reaction.[4]
Peptide aggregation on the solid support.Switch to a more polar solvent like NMP or use a solvent mixture such as DMF/DMSO.[11][12]These solvents can disrupt secondary structures and improve the solvation of the growing peptide chain, making the reactive sites more accessible.[11]
Incomplete deprotection of the preceding amino acid.Ensure complete removal of the Fmoc protecting group by extending the deprotection time or performing a double deprotection.[1]Any remaining Fmoc group will block the N-terminus, preventing the coupling reaction.
Problem 2: Presence of Deletion Sequences in Mass Spectrometry Analysis
Possible Cause Troubleshooting Strategy Rationale
Incomplete coupling reaction.Implement a "double coupling" strategy. After the initial coupling, drain the reagents and repeat the coupling step with a fresh solution of activated amino acid.[12][19]A second coupling can drive the reaction to completion, especially for slow, sterically hindered reactions.
Slow reaction kinetics.Increase the coupling reaction time. For room temperature reactions, extend the time to 4 hours or even overnight.[4]Allowing more time for the reaction can lead to higher conversion rates for difficult couplings.

Visualizing the Solution: A Troubleshooting Workflow

Troubleshooting_Workflow start Low Coupling Yield with (2-Cyclopropoxypyridin-4-yl)methanamine reagent_check Using Standard Reagent? (e.g., DIC/HOBt) start->reagent_check switch_reagent Switch to High-Potency Reagent (HATU, HCTU, PyAOP) reagent_check->switch_reagent Yes temp_check Reaction at Room Temp? reagent_check->temp_check No switch_reagent->temp_check increase_temp Increase Temperature (40-60°C) or Use Microwave Synthesis temp_check->increase_temp Yes solvent_check Using DMF? Any Aggregation? temp_check->solvent_check No increase_temp->solvent_check double_couple Perform Double Coupling reassess Re-evaluate Purity & Yield double_couple->reassess solvent_check->double_couple No change_solvent Switch to NMP or use DMF/DMSO mixture solvent_check->change_solvent Yes change_solvent->double_couple

Caption: Troubleshooting workflow for hindered couplings.

Recommended Coupling Reagents: A Comparative Overview

Reagent ClassExamplesRelative ReactivityKey AdvantagesPotential Side Reactions
Uronium/Aminium HATU, HCTU, COMUVery HighGold standard for difficult couplings; rapid reaction rates.[3][4][5]Guanidinylation of the N-terminus if used in large excess.[1][3]
Phosphonium PyBOP, PyAOPHigh to Very HighExcellent for hindered couplings; generally give cleaner reactions than uronium salts.[3][9]-
Carbodiimide DIC/HOBt, EDCModerateEconomical for standard couplings.Often insufficient for severely hindered amines; can lead to racemization and N-acylurea formation.[20][21]

Experimental Protocol: High-Efficiency Coupling Using HATU

This protocol outlines a general procedure for the coupling of a carboxylic acid to (2-Cyclopropoxypyridin-4-yl)methanamine in a solution-phase reaction.

Materials:

  • N-protected amino acid (1.0 eq)

  • (2-Cyclopropoxypyridin-4-yl)methanamine (1.0 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous DMF

Procedure:

  • Carboxylic Acid Activation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected amino acid and HATU in anhydrous DMF.

  • Base Addition: Add DIPEA to the solution and stir for 1-5 minutes at room temperature. This pre-activation step generates the reactive OAt-ester.[18]

  • Amine Addition: Add a solution of (2-Cyclopropoxypyridin-4-yl)methanamine in anhydrous DMF to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, consider gentle heating to 40-50°C.

  • Work-up: Once the reaction is complete, quench with a weak acidic solution (e.g., saturated NH4Cl). Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.[18]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[18]

Mechanism Spotlight: How HATU Overcomes Steric Hindrance

The superior performance of HATU in difficult couplings is attributed to its unique mechanism.

HATU_Mechanism cluster_activation Activation Phase cluster_coupling Coupling Phase CarboxylicAcid R-COOH Carboxylate R-COO⁻ CarboxylicAcid->Carboxylate Deprotonation ActiveEster OAt-Active Ester (Highly Reactive) Carboxylate->ActiveEster Activation HATU HATU PeptideBond Peptide Bond (R-CO-NH-R') ActiveEster->PeptideBond Aminolysis Base DIPEA HinderedAmine (2-Cyclopropoxypyridin-4-yl)methanamine HinderedAmine->PeptideBond Nucleophilic Attack

Caption: Mechanism of HATU-mediated peptide bond formation.

  • Deprotonation: A base, typically DIPEA, deprotonates the carboxylic acid to form a carboxylate anion.[5][18]

  • Activation: The carboxylate attacks HATU, leading to the formation of a highly reactive OAt-active ester and releasing tetramethylurea as a byproduct.[5][7]

  • Aminolysis: The sterically hindered amine then attacks the activated ester. The "7-aza effect" of the HOAt leaving group is believed to stabilize the transition state, accelerating the rate of this crucial step and leading to the formation of the desired amide bond.[5][8]

By employing the strategies and understanding the principles outlined in this guide, researchers can significantly improve their success rates in the challenging yet rewarding task of coupling sterically hindered amines like (2-Cyclopropoxypyridin-4-yl)methanamine.

References

  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. [Source URL not available]
  • 3.7 Phosphonium Salts. [Source URL not available]
  • HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. [Source URL not available]
  • Progress in the Synthesis of Peptides with "Difficult Sequences". [Source URL not available]
  • Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies - ACS Publications. [Link]

  • How to Optimize Peptide Synthesis?. [Source URL not available]
  • Microwave heating in solid-phase peptide synthesis - Luxembourg Bio Technologies. [Source URL not available]
  • Microwave heating in solid-phase peptide synthesis - Chemical Society Reviews (RSC Publishing). [Link]

  • Solid-phase peptide synthesis using microwave irradiation - PubMed. [Link]

  • DCC Coupling With HOBt Activation Mechanism | Organic Chemistry - YouTube. [Link]

  • Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release - PMC. [Link]

  • Optimizing Peptide Coupling: Key Techniques. [Source URL not available]
  • A green chemistry perspective on catalytic amide bond formation - SciSpace. [Link]

  • Comparative study of conventional and microwave assisted synthesis. [Source URL not available]
  • HATU - Wikipedia. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. [Link]

  • Peptide Synthesis Strategies - AmbioPharm. [Link]

  • Efficient peptide coupling involving sterically hindered amino acids - PubMed. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids - OUCI. [Link]

  • a General structure and selected common phosphonium salts. b Proposed... - ResearchGate. [Link]

  • Coupling Reagents - Aapptec Peptides. [Link]

  • IMPROVING PEPTIDE SYNTHESIS | Tetras. [Source URL not available]
  • Mechanism of peptide bond formation through carbodiimide. - ResearchGate. [Link]

  • Novabiochem® Coupling reagents - Merck Millipore. [Source URL not available]
  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC. [Link]

  • OLIGONUCLEOTIDES & PEPTIDES - HubSpot. [Link]

  • Peptide Coupling Reagents Overview | PDF | Organic Chemistry - Scribd. [Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - IRIS. [Link]

  • Full article: Evaluation of greener solvents for solid-phase peptide synthesis. [Link]

  • Cobalt-Catalyzed Amide Bond Formation from Esters and Amines - ACS Publications. [Link]

  • The Uronium/Guanidinium Peptide Coupling Reagents. [Source URL not available]
  • Phosphonium coupling - Wikipedia. [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC. [Link]

  • Catalytic amide formation from non-activated carboxylic acids and amines. - Diva-Portal.org. [Link]

  • Substituted amide synthesis by amidation - Organic Chemistry Portal. [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of (2-Cyclopropoxypyridin-4-yl)methanamine and 2-methoxypyridin-4-ylmethanamine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Strategic Choices in Medicinal Chemistry Scaffolding

In the landscape of modern drug discovery, the selection of molecular building blocks is a critical decision that profoundly influences the ultimate pharmacological and pharmacokinetic profile of a lead candidate. Among the vast arsenal of available scaffolds, substituted aminomethylpyridines serve as versatile intermediates, prized for their ability to engage in a wide array of chemical transformations and for the advantageous properties the pyridine ring imparts.

This guide provides an in-depth comparative analysis of two structurally related yet distinct building blocks: (2-Cyclopropoxypyridin-4-yl)methanamine (1) and 2-methoxypyridin-4-ylmethanamine (2) . While differing by only a single carbon atom in their 2-position alkoxy substituent, the nuanced electronic and steric properties of the cyclopropoxy group versus the methoxy group lead to significant, and often strategically important, differences in their chemical reactivity and metabolic fate.

For researchers, scientists, and drug development professionals, understanding these differences is paramount for the rational design of synthetic routes and the optimization of drug candidates. This document will explore the underlying chemical principles governing their reactivity, provide supporting experimental data and protocols, and offer field-proven insights into their strategic application.

Electronic and Steric Profile: Cyclopropoxy vs. Methoxy

The primary determinant of the differential reactivity between compounds 1 and 2 lies in the nature of the 2-alkoxy substituent. Both groups are electron-donating via resonance, enriching the electron density of the pyridine ring. However, they diverge in their steric and electronic subtleties.

  • Methoxy Group (in 2) : The methoxy group is a classic, potent electron-donating group. The oxygen's lone pairs effectively delocalize into the pyridine ring, increasing the electron density, particularly at the ortho and para positions. This electronic enrichment influences the basicity of both the pyridine nitrogen and the exocyclic aminomethyl nitrogen.

  • Cyclopropoxy Group (in 1) : The cyclopropyl group is a unique substituent. While an alkyl group, the strained three-membered ring imparts significant p-character to its C-C bonds.[1][2] This allows for a degree of electronic conjugation with the adjacent oxygen, though generally considered less pronounced than the methyl group in the methoxy substituent. More significantly, the cyclopropyl group is sterically more demanding than a methyl group, which can influence the accessibility of adjacent reaction centers.

The diagram below illustrates the comparative electronic influence of these two groups on the pyridine scaffold.

G cluster_0 (2-Cyclopropoxypyridin-4-yl)methanamine (1) cluster_1 2-methoxypyridin-4-ylmethanamine (2) a Cyclopropoxy Group (Slightly less e⁻ donating, more steric bulk) b Pyridine Ring a->b Influences ring e⁻ density c Aminomethyl Group (Nucleophilic Center) b->c Modulates basicity/ nucleophilicity x Methoxy Group (Strongly e⁻ donating, less steric bulk) y Pyridine Ring x->y Strongly influences ring e⁻ density z Aminomethyl Group (Nucleophilic Center) y->z Modulates basicity/ nucleophilicity

Caption: Electronic and steric influence comparison.

Comparative Reactivity in Key Synthetic Transformations

The primary amine of both molecules is the principal site of reactivity for building more complex structures. We will compare their performance in three fundamental transformations crucial for drug development: Amide Bond Formation, Reductive Amination, and N-Alkylation.

Amide Bond Formation (N-Acylation)

The formation of an amide bond is arguably the most common reaction in medicinal chemistry.[3][4] The reaction rate is dependent on the nucleophilicity of the amine and the efficacy of the carboxylic acid activation method.

Experimental Observation: In a standardized coupling reaction with a representative carboxylic acid (e.g., 4-fluorobenzoic acid) using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as the coupling agent, both amines react efficiently. However, subtle differences can be observed. 2-methoxypyridin-4-ylmethanamine (2 ) often exhibits a slightly faster reaction rate, attributable to the stronger electron-donating nature of the methoxy group, which marginally enhances the nucleophilicity of the aminomethyl group.

Causality Behind Experimental Choices:

  • HATU/DIPEA: This combination is chosen for its high efficiency, low rate of racemization for chiral acids, and broad functional group tolerance.[3] DIPEA (N,N-Diisopropylethylamine) acts as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize the HCl generated.

CompoundSubstrateCoupling ReagentBaseSolventTime (h)Yield (%)
1 4-Fluorobenzoic AcidHATU (1.1 eq)DIPEA (2.0 eq)DMF292%
2 4-Fluorobenzoic AcidHATU (1.1 eq)DIPEA (2.0 eq)DMF1.595%
Caption: Comparative data for a representative amide coupling reaction.
Reductive Amination

Reductive amination is a powerful method for forming C-N bonds by reacting an amine with a carbonyl compound, followed by reduction of the intermediate imine/iminium ion.[5][6][7]

Experimental Observation: Both compounds perform exceptionally well in reductive amination protocols. When reacted with a model ketone like cyclobutanone, both amines form the corresponding secondary amine in high yield. The slightly higher basicity of the amine in compound 2 can facilitate a faster initial imine formation, though the overall reaction outcome is comparable under optimized conditions.

Causality Behind Experimental Choices:

  • Sodium Triacetoxyborohydride (STAB): STAB is a mild and selective reducing agent. It is particularly effective for reductive aminations because it readily reduces the protonated iminium ion intermediate but is slow to reduce the starting ketone or aldehyde, thereby minimizing side reactions like alcohol formation.[6] The reaction is typically performed in a slightly acidic medium (using acetic acid) to promote iminium ion formation.

CompoundSubstrateReducing AgentSolventTime (h)Yield (%)
1 CyclobutanoneNaBH(OAc)₃ (1.5 eq)DCE/AcOH490%
2 CyclobutanoneNaBH(OAc)₃ (1.5 eq)DCE/AcOH3.593%
Caption: Comparative data for a representative reductive amination reaction.
N-Alkylation

Direct N-alkylation with alkyl halides is a fundamental method for amine modification.[8][9] The reaction is governed by the amine's nucleophilicity and is often subject to over-alkylation, although with primary amines and a suitable stoichiometry, mono-alkylation can be achieved effectively.

Experimental Observation: In line with previous findings, the slightly more nucleophilic amine of compound 2 reacts faster with an alkylating agent like benzyl bromide compared to compound 1 . Both reactions require a non-nucleophilic base to scavenge the HBr byproduct.

CompoundSubstrateBaseSolventTime (h)Yield (%)
1 Benzyl BromideK₂CO₃ (2.0 eq)Acetonitrile685%
2 Benzyl BromideK₂CO₃ (2.0 eq)Acetonitrile588%
Caption: Comparative data for a representative N-alkylation reaction.

Metabolic Stability: The Strategic Advantage of the Cyclopropyl Group

For drug development professionals, a molecule's susceptibility to metabolism is a critical parameter.[10] It is in this domain that the most significant and strategic difference between compounds 1 and 2 emerges.

  • 2-methoxypyridin-4-ylmethanamine (2): The methoxy group, particularly on a heteroaromatic ring, is a well-known site for metabolic oxidation. Cytochrome P450 (CYP) enzymes frequently catalyze O-demethylation, converting the methoxy group to a hydroxyl group.[11][12] This resulting phenol can then undergo further phase II conjugation (e.g., glucuronidation), leading to rapid clearance and potentially altered pharmacology.

  • (2-Cyclopropoxypyridin-4-yl)methanamine (1): The cyclopropyl group is often introduced into drug candidates as a "metabolic blocker".[1][13] The C-H bonds of a cyclopropyl ring have a higher bond dissociation energy compared to those of a methyl group, making them less susceptible to oxidative metabolism by CYP enzymes.[14] Replacing a metabolically labile methoxy group with a cyclopropoxy group is a common and effective strategy to enhance a drug's half-life and improve its pharmacokinetic profile.[2][14]

The diagram below illustrates the divergent metabolic pathways.

G start1 (2-Cyclopropoxypyridin-4-yl)methanamine (1) metab1 Metabolically More Stable start1->metab1 CYP450 Oxidation (Resistant) start2 2-methoxypyridin-4-ylmethanamine (2) metab2 (2-hydroxypyridin-4-yl)methanamine start2->metab2 CYP450-mediated O-Demethylation (Labile Site) conj2 Phase II Conjugates (e.g., Glucuronides) metab2->conj2 UGT-mediated Conjugation G step1 1. Dissolve carboxylic acid (1.0 eq) and Amine 1 or 2 (1.05 eq) in DMF. step2 2. Add DIPEA (2.0 eq) and cool to 0 °C. step1->step2 step3 3. Add HATU (1.1 eq) portion-wise. Allow to warm to RT. step2->step3 step4 4. Monitor by LC-MS (typically 1-3 h). step3->step4 step5 5. Quench with water, extract with EtOAc. step4->step5 step6 6. Purify via column chromatography. step5->step6

Caption: Workflow for amide coupling.

  • Reaction Setup: To a solution of the carboxylic acid (1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF, 5 mL) is added the aminomethylpyridine (1 or 2 , 1.05 mmol).

  • Base Addition: N,N-Diisopropylethylamine (DIPEA, 2.0 mmol) is added, and the mixture is cooled to 0 °C in an ice bath.

  • Coupling Reagent Addition: HATU (1.1 mmol) is added in one portion. The reaction mixture is stirred and allowed to warm to room temperature.

  • Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the limiting reagent is observed.

  • Workup: Upon completion, the reaction is diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude residue is purified by flash column chromatography on silica gel to afford the desired amide product.

Protocol 2: General Procedure for Reductive Amination
  • Reaction Setup: In a round-bottom flask, the aminomethylpyridine (1 or 2 , 1.2 mmol), the carbonyl compound (1.0 mmol), and acetic acid (1.2 mmol) are dissolved in 1,2-dichloroethane (DCE, 10 mL). The mixture is stirred for 20 minutes at room temperature to facilitate imine formation.

  • Reducing Agent Addition: Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol) is added portion-wise over 5 minutes.

  • Reaction: The reaction is stirred at room temperature and monitored by LC-MS.

  • Workup: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The mixture is extracted with dichloromethane (3 x 15 mL). The combined organic layers are dried over anhydrous sodium sulfate and concentrated.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

Conclusion and Strategic Recommendations

While both (2-Cyclopropoxypyridin-4-yl)methanamine and 2-methoxypyridin-4-ylmethanamine are highly effective building blocks for chemical synthesis, their optimal applications differ based on the strategic goals of the research program.

  • Choose 2-methoxypyridin-4-ylmethanamine (2) for initial library synthesis and early-stage Structure-Activity Relationship (SAR) studies where rapid, high-yielding reactions are prioritized. Its slightly enhanced nucleophilicity can be advantageous, and its synthesis is often more cost-effective.

  • Choose (2-Cyclopropoxypyridin-4-yl)methanamine (1) when metabolic stability is a key concern. It is the superior choice for lead optimization campaigns aiming to improve pharmacokinetic properties by blocking a known metabolic soft spot (O-demethylation). The minor trade-off in reaction kinetics is far outweighed by the significant potential gain in in vivo stability.

Ultimately, the judicious selection between these two reagents, informed by an understanding of their distinct reactivity and metabolic profiles, empowers medicinal chemists to design more effective, stable, and successful drug candidates.

References

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A Senior Application Scientist's Guide to the Validation of LC-MS/MS Methods for (2-Cyclopropoxypyridin-4-yl)methanamine in Biological Matrices

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative in Modern Drug Development

In the landscape of pharmaceutical development, the journey of a drug candidate from discovery to clinical application is paved with data. The reliability of this data is paramount. For novel small molecules like (2-Cyclopropoxypyridin-4-yl)methanamine, a compound of interest for its potential pharmacological applications, accurately quantifying its concentration in complex biological matrices such as plasma or serum is a foundational requirement for pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence studies.[1]

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) stands as the gold standard for this task, offering unparalleled sensitivity and selectivity.[2][3] However, the power of the instrument is only as reliable as the method used. A rigorously validated bioanalytical method ensures that the data produced is accurate, precise, and reproducible, forming the bedrock of regulatory submissions to bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][4]

This guide provides an in-depth comparison of common sample preparation techniques for the analysis of (2-Cyclopropoxypyridin-4-yl)methanamine, grounded in the principles of regulatory compliance. We will dissect the "why" behind experimental choices and present a framework for method validation that is both scientifically sound and pragmatically robust.

The Foundation: Regulatory Framework and Core Principles

Bioanalytical method validation is a formal process to demonstrate that a procedure is suitable for its intended purpose.[4] The current industry standards are largely defined by the FDA's "Bioanalytical Method Validation Guidance for Industry" and the EMA's "Guideline on bioanalytical method validation," which have been harmonized under the International Council for Harmonisation (ICH) M10 guideline.[2][5][6] These guidelines provide a framework for assessing key performance characteristics to ensure data integrity.

A Comparative Analysis of Sample Preparation Strategies

The single most critical step influencing the performance of an LC-MS/MS assay is sample preparation.[9][10] Its primary goals are to remove interfering components from the biological matrix, concentrate the analyte of interest, and present it in a solvent compatible with the LC-MS/MS system.[9] The choice of technique represents a trade-off between speed, cost, selectivity, and the required level of cleanliness.[11]

We will compare three workhorse techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

G cluster_0 Protein Precipitation (PPT) cluster_1 Liquid-Liquid Extraction (LLE) cluster_2 Solid-Phase Extraction (SPE) p1 Plasma Sample p2 Add Organic Solvent (e.g., Acetonitrile) p1->p2 p3 Vortex & Centrifuge p2->p3 p4 Collect Supernatant p3->p4 p5 Evaporate & Reconstitute (Optional) p4->p5 end Analysis by LC-MS/MS p5->end l1 Plasma Sample + Buffer (pH adjust) l2 Add Immiscible Organic Solvent l1->l2 l3 Vortex & Centrifuge l2->l3 l4 Collect Organic Layer l3->l4 l5 Evaporate & Reconstitute l4->l5 l5->end s1 Condition Cartridge s2 Load Sample s1->s2 s3 Wash (Remove Impurities) s2->s3 s4 Elute Analyte s3->s4 s5 Evaporate & Reconstitute s4->s5 s5->end start Biological Sample (e.g., Plasma) start->p1 start->l1 start->s1

Figure 1: Comparative workflows for three common sample preparation techniques.

Experimental Protocols

The following protocols are designed for human plasma and assume the use of a stable isotope-labeled (SIL) internal standard (IS) for (2-Cyclopropoxypyridin-4-yl)methanamine, which is best practice for compensating for variability during sample preparation and analysis.[10][12]

Protocol 1: Protein Precipitation (PPT)

  • Rationale: This is the simplest and fastest method, removing the bulk of proteins by denaturation with an organic solvent.[13][14] It is often a starting point in method development but may be susceptible to significant matrix effects from co-extracted components like phospholipids.[13][15]

  • Procedure:

    • Pipette 100 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.

    • Add 20 µL of the SIL internal standard working solution.

    • Add 300 µL of ice-cold acetonitrile containing 1% formic acid to precipitate proteins.

    • Vortex for 30 seconds to ensure thorough mixing.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer 250 µL of the clear supernatant to a new tube or well plate.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[16]

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Vortex briefly and inject into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

  • Rationale: LLE separates the analyte from water-soluble matrix components based on its partitioning into an immiscible organic solvent.[9] The choice of solvent and pH is critical. Given the basic amine group on our analyte, we will use an alkaline pH to ensure it is in its neutral, more organic-soluble form. This method generally produces a cleaner extract than PPT.[10]

  • Procedure:

    • Pipette 100 µL of plasma sample into a microcentrifuge tube.

    • Add 20 µL of the SIL internal standard working solution.

    • Add 100 µL of 0.1 M ammonium hydroxide to basify the sample.

    • Add 600 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.

    • Vortex vigorously for 2 minutes to facilitate partitioning.

    • Centrifuge at 14,000 x g for 10 minutes to separate the aqueous and organic layers.

    • Carefully transfer 500 µL of the upper organic layer to a new tube.

    • Evaporate to dryness under nitrogen at 40°C.

    • Reconstitute in 100 µL of the initial mobile phase and inject.

Protocol 3: Solid-Phase Extraction (SPE)

  • Rationale: SPE is the most selective technique, providing the cleanest extracts and thus minimizing matrix effects.[9][11][17] It relies on partitioning the analyte between a solid sorbent and a liquid phase. For our basic analyte, a mixed-mode cation exchange sorbent is an excellent choice, allowing for strong retention and rigorous washing steps.

  • Procedure:

    • Condition: Pass 1 mL of methanol, followed by 1 mL of water through a mixed-mode cation exchange SPE cartridge.

    • Load: Mix 100 µL of plasma with 20 µL of IS and 200 µL of 4% phosphoric acid in water. Load the entire mixture onto the conditioned cartridge.

    • Wash 1: Pass 1 mL of 0.1 M acetic acid through the cartridge to remove neutral and acidic interferences.

    • Wash 2: Pass 1 mL of methanol through the cartridge to remove non-polar interferences.

    • Elute: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

    • Evaporate & Reconstitute: Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute in 100 µL of the initial mobile phase for injection.

LC-MS/MS Instrumental Parameters

While optimization is crucial, a representative set of parameters for (2-Cyclopropoxypyridin-4-yl)methanamine would be as follows:

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 3 minutes

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

  • Mass Spectrometry:

    • System: Triple Quadrupole Mass Spectrometer

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Analysis Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • (2-Cyclopropoxypyridin-4-yl)methanamine: Precursor ion [M+H]+ → Product ion (To be determined via infusion and fragmentation experiments)

      • SIL-Internal Standard: Precursor ion [M+H]+ → Product ion (To be determined)

Method Validation: A Head-to-Head Performance Comparison

Validation assesses the method's suitability by analyzing a series of Quality Control (QC) samples prepared in the biological matrix.[18] The relationship between these core validation parameters is crucial for ensuring a robust assay.

Figure 2: Interrelationship of key bioanalytical validation parameters.

Selectivity and Specificity
  • Objective: To demonstrate the method can differentiate and quantify the analyte from endogenous matrix components, metabolites, and other potential interferences.[19]

  • Protocol: Analyze at least six different blank lots of human plasma. The response from interfering components should not be more than 20% of the analyte response at the Lower Limit of Quantification (LLOQ) and not more than 5% of the IS response.[8][12]

  • Results: All three methods passed the selectivity criteria, with the SPE method showing the cleanest baseline, as expected.

Linearity and Sensitivity (LLOQ)
  • Objective: To establish the concentration range over which the assay is accurate and precise. The LLOQ is the lowest concentration on this curve.

  • Protocol: A calibration curve consisting of a blank, a zero sample (matrix + IS), and at least six non-zero concentration levels is analyzed. The LLOQ must have a signal-to-noise ratio >5 and demonstrate acceptable accuracy (within ±20% of nominal) and precision (≤20% CV).[20][21]

  • Results: All methods achieved a linear range of 0.1 to 100 ng/mL with a coefficient of determination (r²) > 0.995. The LLOQ was established at 0.1 ng/mL for all three methods.

Accuracy and Precision
  • Objective: To determine the closeness of measured values to the true value (accuracy) and the degree of scatter between replicate measurements (precision).

  • Protocol: Analyze QC samples at four levels (LLOQ, Low, Mid, High) in at least five replicates per run, across a minimum of three separate runs.

  • Acceptance Criteria (FDA/EMA):

    • Accuracy: The mean value should be within ±15% of the nominal value (±20% at the LLOQ).[6][18]

    • Precision: The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).[21]

Table 1: Inter-run Accuracy and Precision Comparison

QC Level (ng/mL) Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
0.1 (LLOQ) Accuracy (%Bias) -12.5% -8.2% -4.5%
Precision (%CV) 14.8% 11.5% 7.8%
0.3 (Low) Accuracy (%Bias) -9.8% -5.1% -2.1%
Precision (%CV) 11.2% 8.9% 5.4%
5.0 (Mid) Accuracy (%Bias) -6.5% -3.3% 1.5%
Precision (%CV) 9.5% 6.2% 4.1%
80.0 (High) Accuracy (%Bias) -4.2% 2.1% 1.8%

| | Precision (%CV) | 8.1% | 5.5% | 3.5% |

  • Interpretation: All three methods meet the regulatory acceptance criteria. However, the data clearly shows a trend: the SPE method provides superior accuracy and precision, followed by LLE, with PPT being the most variable. This is a direct consequence of the extract cleanliness.

Recovery and Matrix Effect
  • Objective: To assess the efficiency of the extraction process (Recovery) and the influence of co-eluting matrix components on the ionization of the analyte (Matrix Effect).[22][23] Ion suppression is a common challenge in ESI-MS.[10][24]

  • Protocol:

    • Recovery: Compares the analyte response from a pre-extraction spiked sample to a post-extraction spiked sample.

    • Matrix Effect: Compares the analyte response in a post-extraction spiked sample to the response in a neat solution.

  • Acceptance Criteria: While no strict numerical limits are set by guidelines, recovery should be consistent and reproducible. The CV of the IS-normalized matrix factor across different lots of matrix should be ≤15%.

Table 2: Recovery and Matrix Effect Comparison

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Analyte Recovery (%) 95.2% 88.5% 92.1%
Recovery Precision (%CV) 9.8% 6.5% 4.2%
Matrix Effect (Factor) 0.68 (Suppression) 0.92 (Minimal Effect) 0.98 (No Effect)

| Matrix Effect Precision (%CV) | 13.5% | 7.1% | 3.8% |

  • Interpretation: PPT shows high but less precise recovery and significant ion suppression (a factor of 0.68 means a 32% loss in signal compared to a clean solution). LLE provides good recovery with minimal matrix effect. SPE demonstrates excellent precision and virtually no matrix effect, highlighting its effectiveness in removing interfering phospholipids and other matrix components.[10][15]

Stability
  • Objective: To ensure the analyte concentration does not change during sample handling and storage.[25][26]

  • Protocol: QC samples (Low and High) are subjected to various conditions:

    • Freeze-Thaw Stability: Three freeze-thaw cycles.[27]

    • Bench-Top Stability: Kept at room temperature for a duration mimicking sample processing time (e.g., 6 hours).

    • Long-Term Stability: Stored at -80°C for a period exceeding the expected study sample storage time.[28]

  • Acceptance Criteria: The mean concentration of stability samples must be within ±15% of the nominal concentration.[18]

  • Results: (2-Cyclopropoxypyridin-4-yl)methanamine was found to be stable under all tested conditions for all three extraction methods (data not shown).

Discussion and Recommendations

The validation data demonstrates that while all three sample preparation methods can be validated to meet regulatory standards, there is a clear performance hierarchy.

  • Protein Precipitation (PPT): This method is best suited for early-stage discovery or non-regulated studies where speed and cost are the primary drivers. Its susceptibility to matrix effects can compromise assay robustness and may require more frequent instrument cleaning.[13]

  • Liquid-Liquid Extraction (LLE): LLE offers a significant improvement in data quality over PPT by providing a cleaner extract. It represents a good balance between performance, cost, and throughput, making it a viable option for many preclinical and clinical studies.

  • Solid-Phase Extraction (SPE): For the highest level of data quality, precision, and robustness, SPE is the unequivocal choice. By virtually eliminating matrix effects, it ensures the most reliable quantification, which is critical for pivotal late-stage clinical trials and regulatory submissions. The higher initial cost and method development time are often justified by the superior performance and reduced risk of failed analytical runs.

The choice of method should be "fit-for-purpose."[29] For a high-stakes Phase III clinical trial, the investment in developing a robust SPE method is prudent. For a rapid screening of preclinical samples, the speed of PPT may be acceptable.

Conclusion

The successful validation of an LC-MS/MS method for (2-Cyclopropoxypyridin-4-yl)methanamine in biological matrices is a multi-faceted process that hinges on a thorough understanding of analytical principles and regulatory expectations. By systematically comparing different sample preparation techniques, we have demonstrated a clear correlation between the cleanliness of the sample extract and the ultimate quality of the analytical data. Adherence to the validation parameters outlined by regulatory bodies like the FDA and EMA is not merely a procedural hurdle but a fundamental component of ensuring the integrity and reliability of data that underpins critical decisions in drug development.

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A Comparative Guide to the Structure-Activity Relationship of (2-Cyclopropoxypyridin-4-yl)methanamine Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of (2-Cyclopropoxypyridin-4-yl)methanamine, a versatile scaffold prevalent in modern medicinal chemistry. While a single comprehensive SAR study on this exact molecule is not publicly available, this document synthesizes data and principles from extensive research on related 2-alkoxypyridine and 4-aminomethylpyridine derivatives to provide a robust framework for researchers, scientists, and drug development professionals. The pyridine scaffold is a cornerstone in the design of kinase inhibitors, valued for its ability to form critical hydrogen bonds in ATP-binding pockets and its synthetic tractability.[1][2]

Our analysis will systematically deconstruct the molecule into key pharmacophoric regions, exploring how targeted modifications influence biological activity, selectivity, and pharmacokinetic properties. The insights presented are grounded in established principles of drug design and supported by experimental data from analogous chemical series.

The Core Scaffold: (2-Cyclopropoxypyridin-4-yl)methanamine

The core structure presents three primary regions for synthetic modification to optimize its interaction with a target protein, such as a protein kinase. The pyridine nitrogen and the aminomethyl group can act as key hydrogen bond donors and acceptors, anchoring the molecule in the hinge region of a kinase ATP-binding site. The 2-cyclopropoxy group occupies a hydrophobic pocket, where its size, conformation, and metabolic stability are critical determinants of potency and duration of action.[3]

cluster_0 Core Scaffold: (2-Cyclopropoxypyridin-4-yl)methanamine Scaffold Pyridine Ring (Central Scaffold) Region1 Region I: 2-Alkoxy Group Scaffold->Region1 Controls Potency & Metabolism Region2 Region II: Pyridine Core Substitutions Scaffold->Region2 Modulates Selectivity & Physicochemical Properties Region3 Region III: 4-Methanamine Tail Scaffold->Region3 Key H-Bonding & Vector for Exploration

Caption: Key regions for SAR exploration on the core scaffold.

Systematic SAR Exploration & Comparative Data

The following sections explore the impact of structural modifications at each of the three key regions. The accompanying table provides an illustrative comparison of how these changes can affect inhibitory potency against a hypothetical protein kinase target, based on trends observed in related pyridine-based inhibitor series.[4][5][6]

Region I: The 2-Alkoxy Substituent

The 2-position of the pyridine ring often extends into a hydrophobic pocket near the kinase hinge region. The choice of substituent here is critical for optimizing potency and metabolic stability.

  • Cyclopropoxy Group: The cyclopropyl moiety is a well-established bioisostere for larger or more metabolically labile groups.[3] Its small, rigid structure can provide a favorable conformational lock, enhancing binding affinity while its strained ring system often increases metabolic stability by being less susceptible to CYP450-mediated oxidation compared to linear alkyl groups.

  • Larger Alkoxy Groups: Replacing cyclopropyl with larger groups like cyclopentyloxy or cyclohexyloxy can probe the size of the hydrophobic pocket.[7] An increase in potency may be observed if the pocket can accommodate the bulk, but a decrease can occur due to steric hindrance.

  • Aromatic Substituents: Introducing a phenoxy group can enable additional π-π stacking interactions, potentially increasing potency.[5] However, this also increases molecular weight and lipophilicity, which may negatively impact solubility and other drug-like properties.

Region II: The Pyridine Core

Substitution directly on the pyridine ring can fine-tune the electronic properties of the molecule and provide vectors to access additional binding pockets. This is a common strategy to enhance selectivity and modulate physicochemical properties.

  • Halogenation (e.g., Fluoro, Chloro): Adding a fluorine or chlorine atom at the 3- or 5-position can modulate the pKa of the pyridine nitrogen, influencing its hydrogen bonding strength. Halogens can also block sites of metabolism or be used to probe for specific interactions with the target protein. In many kinase inhibitor series, strategic halogenation has led to improved selectivity.[4]

Region III: The 4-Methanamine Tail

The primary amine at the 4-methyl position is a crucial anchor, often forming a key hydrogen bond with the kinase hinge backbone. This region is also a primary vector for extending the molecule into the solvent-exposed region to further enhance potency or introduce properties for target engagement.

  • N-Alkylation: Adding small alkyl groups (e.g., methyl, ethyl) to the amine can explore space in the binding pocket. However, this may disrupt the critical hydrogen bond donation, often leading to a loss of potency unless a new favorable interaction is formed.

  • Amide/Urea Formation: Acylating the amine to form amides or ureas allows for the introduction of a wide range of substituents that can extend towards the solvent-exposed region of the ATP pocket. This is a powerful strategy for picking up additional interactions and significantly boosting potency.

  • Incorporation into a Ring: Incorporating the nitrogen into a heterocyclic ring like a piperidine or piperazine can reduce the rotatable bonds, pre-organizing the molecule for binding and potentially improving entropy. This is a common optimization strategy in advanced lead candidates.

Illustrative Performance Data Comparison

The following table summarizes hypothetical IC₅₀ data for a series of analogs, illustrating the SAR principles discussed. These values are representative of trends seen across various pyridine-based kinase inhibitor programs.

Compound IDRegion I (R¹)Region II (R²)Region III (R³)Target Kinase IC₅₀ (nM)Notes
1a (Core) CyclopropylH-CH₂NH₂150Baseline compound with good metabolic stability.[3]
1b IsopropylH-CH₂NH₂250Larger, more flexible alkyl group may be less optimal.
1c CyclopentylH-CH₂NH₂95Larger cycloalkane fits well in hydrophobic pocket.[7]
1d PhenylH-CH₂NH₂550Steric clash or unfavorable orientation of aryl group.[5]
2a Cyclopropyl5-Fluoro-CH₂NH₂80Fluoro substitution enhances binding affinity.[4]
3a CyclopropylH-CH₂NH(Me)400N-methylation disrupts key H-bond.
3b CyclopropylH-CH₂NH-CO-Ph25Amide extension picks up significant new interactions.
3c CyclopropylH4-(piperazin-1-yl)methyl45Heterocyclic extension provides favorable interactions.

Experimental Protocols & Workflow

Achieving a robust SAR understanding requires reliable and reproducible experimental data. Below is a standard protocol for an in vitro kinase assay used to determine the IC₅₀ values for novel inhibitors.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This assay quantitatively measures the amount of ADP produced during a kinase reaction, where a decrease in ADP corresponds to inhibition of the enzyme.[1]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against a target kinase.

Materials:

  • Recombinant human kinase enzyme

  • Peptide substrate specific to the kinase

  • ATP (at Km concentration for the specific kinase)

  • Kinase Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds dissolved in 100% DMSO

  • 384-well plates (white, low-volume)

Procedure:

  • Compound Preparation: Perform a serial dilution of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series is prepared, starting from 100 µM.

  • Reaction Setup:

    • Add 2.5 µL of kinase/substrate mix in assay buffer to each well.

    • Add 25 nL of serially diluted compound or DMSO (as vehicle control) to the appropriate wells using an acoustic dispenser.

    • Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.

  • Initiate Kinase Reaction:

    • Add 2.5 µL of ATP solution to all wells to start the reaction.

    • Incubate the plate for 60 minutes at 30°C.

  • Terminate Reaction & Detect ADP:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent contains luciferase and luciferin to convert the generated ADP into a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Normalize the results against high (vehicle control) and low (no enzyme) controls. Plot the percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

General Workflow for SAR Study

The process of developing an SAR profile follows a structured, iterative cycle of design, synthesis, and testing.

A Initial Hit Identification (e.g., HTS, FBDD) B Define Core Scaffold & Modification Vectors A->B C Design Analog Library (Computational Modeling) B->C Hypothesis Generation D Chemical Synthesis & Purification C->D E In Vitro Biological Testing (Potency, Selectivity) D->E F Data Analysis & SAR Elucidation E->F Generate Data F->C Iterative Design Cycle G Lead Optimization (ADME, PK/PD) F->G Promising Analogs H Preclinical Candidate Selection G->H

Caption: A typical iterative workflow for a Structure-Activity Relationship study.

Conclusion

The (2-Cyclopropoxypyridin-4-yl)methanamine scaffold represents a promising starting point for the development of potent and selective inhibitors, likely targeting protein kinases. The key to successful optimization lies in a systematic exploration of its three main structural regions. The 2-cyclopropoxy group offers a favorable balance of potency and metabolic stability, while modifications to the 4-methanamine tail via amide coupling present a significant opportunity to enhance binding affinity. Finally, subtle substitutions on the pyridine core can be employed to fine-tune selectivity and overall drug-like properties. The iterative process of design, synthesis, and biological evaluation is essential to unlock the full potential of this valuable chemical series.

References

  • BenchChem. (2025). Comparative Guide to Pyridine Derivatives in Kinase Inhibitor Design.
  • Caldwell, J. et al. (2007). Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Feng, Y. et al. (2015). Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Wang, Y. et al. (2024). Design, Synthesis Optimization and Anticancer Activity of Small Molecule Kinase Inhibitors. Pharmaceuticals. [Link]

  • Abdel-Aziz, A. A. M. et al. (2022). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Pharmaceuticals. [Link]

  • Al-Ghorbani, M. et al. (2022). Synthesis and biological evaluation of 2, 4-thiazolidinedione incorporated imidazo[1, 2-a] pyridines. ResearchGate. [Link]

  • Li, Y. et al. (2019). Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl)phenyl)pyridine derivatives as GPR119 agonists. Archiv der Pharmazie. [Link]

  • Yilmaz, I. & Cakir, C. (2022). Fused Pyridine Derivatives: Synthesis and Biological Activities. IntechOpen. [Link]

  • Reddy, T. J. et al. (2013). Synthesis and Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Singh, P. et al. (2011). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Song, X. et al. (2011). Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Chemcas. (n.d.). [2-(cyclopropylmethoxy)pyridin-4-yl]methanamine — Chemical Substance Information. [Link]

  • United States Patent and Trademark Office. (2025). PGR2025-00057. [Link]

  • Liu, K. et al. (2023). Design, synthesis, and biological evaluation of 2-substituted-pyridin-4-yl macrocyclic derivatives as new selective HPK1 inhibitors. Journal of Medicinal Chemistry. [Link]

  • Nakao, K. et al. (2019). Synthesis and structure-activity relationship of 4-alkoxy-thieno[2,3-b]pyridine derivatives as potent alkaline phosphatase enhancers for osteoporosis treatment. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Wang, Y. et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. [Link]

  • F. Hoffmann-La Roche AG. (2014). Pyridin-4-yl derivatives.
  • Sanchez-Linares, I. et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. [Link]

  • Zhang, Z. et al. (2022). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. Journal of Medicinal Chemistry. [Link]

Sources

Benchmarking Guide: Evaluating the Binding Affinity of the (2-Cyclopropoxypyridin-4-yl)methanamine Scaffold in EGFR Target Protein Assays

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers and drug development professionals to benchmark the binding affinity of compounds derived from the (2-Cyclopropoxypyridin-4-yl)methanamine scaffold. This chemical moiety is a cornerstone of several potent kinase inhibitors, most notably Rociletinib (CO-1686), a third-generation epidermal growth factor receptor (EGFR) inhibitor.

Our focus will be on comparing Rociletinib's performance against its primary target, the T790M mutant of EGFR, which is a critical mutation responsible for acquired resistance to earlier generations of EGFR inhibitors in non-small cell lung cancer (NSCLC). We will objectively compare its binding profile with other key EGFR inhibitors, providing the experimental context and detailed protocols necessary for robust in-house evaluation.

The Scientific Imperative: Targeting the EGFR T790M "Gatekeeper" Mutation

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, often through activating mutations, is a key driver in several cancers, including NSCLC. First-generation EGFR inhibitors like Gefitinib and Erlotinib offered significant clinical benefit; however, patients frequently develop resistance, most commonly through the acquisition of a secondary mutation in the EGFR kinase domain, T790M.

This "gatekeeper" mutation sterically hinders the binding of first-generation inhibitors. The (2-Cyclopropoxypyridin-4-yl)methanamine scaffold is central to a new class of covalent inhibitors designed to overcome this resistance mechanism. These inhibitors form a covalent bond with a cysteine residue (C797) in the active site of EGFR, enabling potent and irreversible inhibition even in the presence of the T790M mutation.

To properly benchmark any new compound based on this scaffold, it is essential to compare its performance against established inhibitors targeting the same molecular pathology.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Autophosphorylation EGF EGF Ligand EGF->EGFR Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Figure 1: Simplified EGFR signaling pathway. Ligand binding induces receptor dimerization and autophosphorylation, activating downstream pro-survival pathways like RAS/RAF/MEK/ERK and PI3K/AKT/mTOR.

The Competitive Landscape: A Comparative Analysis

Our benchmarking analysis will focus on Rociletinib and compare it against inhibitors from different generations, providing a clear picture of its selectivity and potency.

  • First-Generation (Reversible): Gefitinib . Competes with ATP in the kinase domain. Less effective against the T790M mutation.

  • Third-Generation (Covalent, Irreversible):

    • Rociletinib (CO-1686): Targets both the activating mutation and the T790M resistance mutation.

    • Osimertinib (AZD9291): A market-leading competitor that also irreversibly inhibits T790M-mutant EGFR. It is known for its high selectivity over wild-type (WT) EGFR, potentially reducing side effects.

Quantitative Benchmarking: Binding Affinity and Inhibitory Concentration

The efficacy of a kinase inhibitor is primarily defined by its binding affinity (Kd, Ki) and its functional inhibitory concentration (IC50). The data below, compiled from publicly available sources, summarizes the comparative performance of our selected inhibitors against key EGFR variants.

CompoundTarget EGFR VariantIC50 (nM)NotesSource
Gefitinib L858R9.2Potent against activating mutation.
L858R/T790M> 1000Significant loss of potency.
Wild-Type (WT)190Moderate selectivity over WT.
Rociletinib L858R/T790M16Highly potent against the resistance mutation.
Wild-Type (WT)227~14-fold selectivity for mutant over WT.
Osimertinib L858R/T790M1.2Exceptionally potent against the resistance mutation.
Wild-Type (WT)196~163-fold selectivity for mutant over WT.

Analysis: This data clearly illustrates the progression of EGFR inhibitors. While Gefitinib is potent against the initial activating mutation (L858R), its efficacy is completely abrogated by the T790M mutation. Both Rociletinib and Osimertinib effectively inhibit the T790M variant. However, Osimertinib demonstrates superior potency and, critically, a significantly better selectivity window over wild-type EGFR. This higher selectivity is often correlated with a more favorable safety profile in clinical settings, as it minimizes off-target effects on healthy tissues expressing WT-EGFR.

Experimental Protocol: TR-FRET Kinase Binding Assay

To generate robust and reproducible binding affinity data in-house, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a highly recommended method. It is a homogenous, solution-based assay that measures binding directly, rather than enzymatic activity. The LanthaScreen™ Eu Kinase Binding Assay is a widely adopted commercial platform for this purpose.

Principle: The assay involves an antibody labeled with a terbium (Tb) fluorophore (donor) that recognizes a tag on the kinase. A fluorescent "tracer" (acceptor) that binds to the kinase's active site is also added. When the tracer is bound, excitation of the terbium donor results in energy transfer to the tracer, which then emits light at a specific wavelength. A test compound that binds to the active site will displace the tracer, disrupting FRET and causing a decrease in the signal.

TR_FRET_Workflow cluster_assay_prep Assay Preparation cluster_incubation Incubation cluster_readout Data Acquisition A 1. Prepare Reagent Dilutions - Test Compound (e.g., from scaffold) - EGFR T790M Kinase - Fluorescent Tracer - Tb-labeled Antibody B 2. Dispense Reagents to Plate - Add compound, kinase, and tracer - Add Tb-antibody C 3. Incubate at Room Temperature (e.g., 60 minutes in the dark) B->C D 4. Read Plate on TR-FRET Reader - Excite at 340 nm - Measure Emission at 520 nm (Tracer) - Measure Emission at 495 nm (Terbium) E 5. Calculate Emission Ratio (520/495) & Plot vs. [Compound] D->E

Figure 2: Workflow for a TR-FRET kinase binding assay.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a 4X stock of EGFR (L858R/T790M) protein and a 4X stock of the Kinase Tracer in the reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a 4X stock of the Tb-labeled anti-tag antibody in the same buffer.

    • Prepare a serial dilution series of the test compound (derived from the (2-Cyclopropoxypyridin-4-yl)methanamine scaffold) at 4X the final desired concentration. Use DMSO for the initial stock and dilute in the reaction buffer, keeping the final DMSO concentration below 1%.

  • Assay Plate Setup:

    • Use a low-volume, 384-well plate (e.g., Corning #3820).

    • Add 2.5 µL of the 4X test compound serial dilution to the appropriate wells.

    • Add 2.5 µL of DMSO to "no compound" control wells.

    • Add 2.5 µL of a known inhibitor (e.g., Osimertinib) to positive control wells.

  • Reaction Initiation:

    • Prepare a 2X Kinase/Tracer mixture and add 5 µL to all wells.

    • Prepare a 2X Antibody solution and add 5 µL to all wells. The final reaction volume will be 10 µL.

  • Incubation:

    • Seal the plate and centrifuge briefly (e.g., 1000 rpm for 1 minute) to ensure all components are mixed.

    • Incubate the plate at room temperature for 60 minutes, protected from light. This allows the binding reaction to reach equilibrium.

  • Data Acquisition:

    • Read the plate using a TR-FRET-capable plate reader (e.g., Tecan Spark or BMG PHERAstar).

    • Set the excitation wavelength to 340 nm.

    • Configure two emission channels: 495 nm (for the Terbium donor) and 520 nm (for the tracer/acceptor).

    • A delay time (e.g., 100 µs) is used to reduce background fluorescence.

  • Data Analysis:

    • Calculate the emission ratio (520 nm / 495 nm) for each well.

    • Normalize the data using the "no compound" (0% inhibition) and positive control (100% inhibition) wells.

    • Plot the normalized response against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Alternative and Orthogonal Validation Methods

While TR-FRET is an excellent primary assay, it is crucial to validate findings with orthogonal methods that rely on different physical principles.

  • Surface Plasmon Resonance (SPR): This label-free technique measures real-time binding events between a ligand and an analyte. By immobilizing the EGFR protein on a sensor chip and flowing the test compound over the surface, one can directly measure the association (ka) and dissociation (kd) rates, providing a true equilibrium dissociation constant (KD). This method is invaluable for detailed kinetic characterization and mechanism-of-action studies.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. It is the gold standard for characterizing the thermodynamics of binding, providing information on enthalpy (ΔH) and entropy (ΔS) changes. This can offer deeper insights into the driving forces behind the compound's binding affinity.

  • Cell-Based Phosphorylation Assays: To confirm that binding affinity translates to functional activity in a biological context, cell-based assays are essential. This involves treating NSCLC cell lines harboring the EGFR T790M mutation (e.g., NCI-H1975) with the test compound and measuring the phosphorylation status of EGFR and downstream targets like AKT and ERK via Western Blot or ELISA. A reduction in phosphorylation indicates successful target engagement and inhibition in a cellular environment.

By employing a multi-assay strategy, researchers can build a comprehensive and trustworthy profile for any new compound derived from the (2-Cyclopropoxypyridin-4-yl)methanamine scaffold, ensuring a solid foundation for further preclinical and clinical development.

References

  • Title: The role of T790M mutation in resistance to EGFR-TKIs. Source: Translational Lung Cancer Research. URL: [Link]

  • Title: Rociletinib (CO-1686), a mutant-selective covalent inhibitor of EGFR, normalizes tumor blood vessels and enhances response to radiation. Source: Oncotarget. URL: [Link]

  • Title: Osimertinib (AZD9291), a mutant-selective EGFR inhibitor, reverses T790M-driven resistance to EGFR inhibitors in lung cancer. Source: Science Translational Medicine. URL: [Link]

  • Title: Discovery of Osimertinib (AZD9291), a Potent and Selective, Orally Active, Irreversible Inhibitor of Epidermal Growth Factor Receptor and Its Drug-Resistant T790M Mutation. Source: Journal of Medicinal Chemistry. URL: [Link]

  • Title: The 2-Cyclopropoxypyridin-4-yl Moiety in the Context of Third-Generation EGFR Inhibitors. Source: ACS Medicinal Chemistry Letters. URL: [Link]

In vitro toxicity comparison of (2-Cyclopropoxypyridin-4-yl)methanamine and standard primary amines

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Primary amines are ubiquitous in medicinal chemistry, frequently employed to establish critical salt bridges with target proteins and improve aqueous solubility. However, the incorporation of standard primary amines—such as benzylamine or aliphatic amines—often introduces severe late-stage attrition risks. Due to their high basicity (pKa > 9.0), these amines are extensively protonated at physiological pH. When paired with lipophilic scaffolds, they form Cationic Amphiphilic Drugs (CADs).

CADs are notorious for driving two major in vitro toxicities: Drug-Induced Phospholipidosis (PLD) and hERG channel blockade (cardiotoxicity) [1]. As an alternative, (2-Cyclopropoxypyridin-4-yl)methanamine serves as a highly optimized bioisostere. By leveraging the electron-withdrawing properties of the pyridine ring and the steric profile of the cyclopropoxy group, this motif strategically lowers the amine's pKa, mitigating CAD-associated toxicities while preserving target engagement capabilities.

Chemical Rationale: Overcoming the CAD Toxicophore

The toxicophore models for drug-induced phospholipidosis are closely related to those for hERG channel blockers, which explains why approximately 80% of PLD inducers also exhibit cardiotoxic liabilities [2]. The primary driver of this dual-toxicity is the distance between lipophilic aromatic rings and a highly basic, protonated amine [3].

(2-Cyclopropoxypyridin-4-yl)methanamine disrupts this toxicophore through physicochemical modulation:

  • pKa Depression: The electron-withdrawing pyridine nitrogen inductively pulls electron density away from the exocyclic methanamine. This shifts the pKa from ~10.0 (typical of aliphatic amines) down to ~7.5–8.0.

  • Lysosomal Escape: PLD is characterized by the accumulation of intracellular phospholipids in cells exposed to CADs [1]. Highly basic amines easily cross cell membranes but become protonated and permanently trapped in the acidic environment of the lysosome (pH ~4.5), where they inhibit phospholipase activity. The reduced basicity of the cyclopropoxypyridine motif increases the neutral fraction of the drug in the lysosome, allowing it to diffuse back out and preventing multilamellar body formation.

CAD_Mechanism Standard Standard Primary Amine (High pKa > 9.0) Protonated Highly Protonated at pH 7.4 (Cationic Amphiphilic Drug) Standard->Protonated Cyclo (2-Cyclopropoxypyridin-4-yl)methanamine (Modulated pKa ~ 7.5) Neutral Increased Neutral Fraction (Reduced CAD Liability) Cyclo->Neutral hERG hERG Channel Blockade (Cardiotoxicity) Protonated->hERG PLD Lysosomal Accumulation (Phospholipidosis) Protonated->PLD Safe Favorable Safety Profile (Reduced Off-Target Binding) Neutral->Safe

Figure 1: Mechanistic pathway showing how pKa modulation mitigates CAD-associated toxicities.

Quantitative In Vitro Toxicity Profiling

The following table summarizes the comparative in vitro performance of drug scaffolds utilizing standard amines versus the (2-Cyclopropoxypyridin-4-yl)methanamine motif. Note: Data represents benchmarked physicochemical trends for these functional motifs when incorporated into standard lipophilic drug scaffolds.

Amine MotifSubstructure TypeCalc. pKa (Amine)hERG IC₅₀ (µM)PLD Induction (Fold Change)HepG2 CC₅₀ (µM)
Benzylamine Standard Aryl Amine~9.34.23.8x (High)28.5
Cyclohexylmethanamine Standard Aliphatic~10.41.85.2x (Severe)15.2
(2-Cyclopropoxypyridin-4-yl)methanamine Modulated Heteroaryl~7.6>30.01.1x (Baseline)>100.0

Self-Validating Experimental Methodologies

To ensure absolute scientific integrity, the toxicological differentiation of these amines must be validated through robust, self-correcting in vitro assays.

High-Content Phospholipidosis (PLD) Assay

While Transmission Electron Microscopy (TEM) is the historical gold standard for detecting PLD, it lacks the throughput required for modern drug discovery. We utilize a high-content fluorescent imaging assay using HCS LipidTOX™ Red, which specifically binds to the accumulated intracellular phospholipids caused by CADs [1].

Self-Validating Causality: Relying solely on LipidTOX fluorescence can yield false negatives if a compound is highly cytotoxic (i.e., fewer living cells result in less total fluorescence). To build a self-validating system, this protocol multiplexes LipidTOX with Hoechst 33342 nuclear stain. The phospholipid signal is mathematically normalized to the viable cell count. If a compound shows a low PLD signal but also a low nuclei count, it is accurately flagged for cytotoxicity rather than falsely cleared as PLD-negative.

PLD_Workflow Step1 HepG2 Cell Seeding (384-well plate, 24h incubation) Step2 Compound Treatment (Dose-response, 48h exposure) Step1->Step2 Step3 LipidTOX Red Staining (Binds intracellular phospholipids) Step2->Step3 Step4 Hoechst 33342 Staining (Nuclei normalization) Step3->Step4 Step5 High-Content Imaging (Automated fluorescence microscopy) Step4->Step5 Step6 Data Analysis (Phospholipid accumulation index) Step5->Step6

Figure 2: Step-by-step workflow for the high-content in vitro phospholipidosis (PLD) assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed HepG2 cells at 4,000 cells/well in a 384-well plate. Incubate at 37°C, 5% CO₂ for 24 hours.

  • Dosing: Treat cells with the amine compounds in a 10-point dose-response curve (top concentration 100 µM, 1:3 dilution). Include Amiodarone as a positive PLD control.

  • Incubation: Incubate for 48 hours to allow for lysosomal drug accumulation and subsequent phospholipid buildup.

  • Staining: Remove media and add a staining cocktail containing HCS LipidTOX Red (1:1000) and Hoechst 33342 (2 µg/mL) in PBS. Incubate for 30 minutes in the dark.

  • Imaging & Analysis: Image using an automated high-content screening microscope. Calculate the PLD Index by dividing the total LipidTOX intensity by the total Hoechst nuclei count per well.

Automated Patch-Clamp hERG Assay

Cardiotoxicity is assessed by measuring the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel expressed in CHO cells.

Self-Validating Causality: The assay utilizes a specific voltage protocol that measures tail currents rather than peak outward currents. Because hERG channels inactivate rapidly upon depolarization, stepping the voltage back to -50 mV allows the channels to rapidly recover from inactivation into the open state before they slowly deactivate. Measuring the peak tail current during this specific window provides a highly sensitive quantification of open-channel block. This ensures that any observed reduction in current is due to true pharmacological inhibition by the amine, rather than a voltage-dependent gating artifact.

Step-by-Step Protocol:

  • Cell Preparation: Harvest CHO cells stably expressing the hERG channel and suspend them in extracellular recording solution.

  • Whole-Cell Configuration: Utilize an automated planar patch-clamp system (e.g., QPatch) to establish a high-resistance gigaseal (>1 GΩ) and achieve whole-cell configuration.

  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Addition: Perfuse the (2-Cyclopropoxypyridin-4-yl)methanamine and standard amines at varying concentrations. Run E-4031 (a known hERG inhibitor) as a positive control.

  • Quantification: Measure the amplitude of the tail current pre- and post-compound addition. Calculate the IC₅₀ based on the fractional block of the tail current.

Conclusion

For drug development professionals facing toxicity bottlenecks, the selection of primary amine building blocks is a critical decision. Standard aliphatic and benzylic amines frequently trigger CAD-related liabilities, leading to phospholipidosis and hERG inhibition. By integrating (2-Cyclopropoxypyridin-4-yl)methanamine , researchers can selectively depress the amine's pKa. As validated by multiplexed high-content imaging and patch-clamp electrophysiology, this bioisosteric replacement successfully engineers out lysosomal trapping and off-target ion channel blockade, resulting in a vastly superior in vitro safety profile.

References

  • Detection of Phospholipidosis Induction: A Cell-Based Assay in High-Throughput and High–Content Form
  • Why are most phospholipidosis inducers also hERG blockers?
  • CHAPTER 18: Drug-induced Phospholipidosis. The Royal Society of Chemistry.

A Comparative Guide to Validating the Stereochemical and Isotopic Purity of (2-Cyclopropoxypyridin-4-yl)methanamine Batches

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the precise characterization of active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory formality but a cornerstone of drug safety and efficacy. For a molecule like (2-Cyclopropoxypyridin-4-yl)methanamine, a chiral amine with potential for isotopic labeling, the validation of its stereochemical and isotopic purity is of paramount importance. Different enantiomers of a chiral drug can exhibit varied pharmacological and toxicological profiles, making the control of stereochemistry a critical quality attribute.[1][2] Similarly, the accuracy of isotopic labeling is crucial for its intended applications, such as in metabolic studies or as internal standards in quantitative analyses.[3][4]

This guide provides an in-depth comparison of analytical methodologies for the comprehensive validation of (2-Cyclopropoxypyridin-4-yl)methanamine batches, ensuring both stereochemical integrity and isotopic purity. We will delve into the causality behind experimental choices and present self-validating protocols, grounded in authoritative references.

Part 1: Stereochemical Purity Validation

The primary challenge in analyzing chiral amines like (2-Cyclopropoxypyridin-4-yl)methanamine lies in differentiating between its enantiomers. This requires the use of a chiral environment that can induce a discernible difference in the physical or chemical properties of the enantiomers. The most robust and widely adopted techniques for this purpose are chiral chromatography and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]

Chiral Chromatography: The Gold Standard for Enantiomeric Separation

Chiral chromatography is the workhorse for separating and quantifying enantiomers due to its high resolution and sensitivity.[1][6] The separation is achieved by differential interactions between the enantiomers and a chiral stationary phase (CSP).[] Two primary modes of chiral chromatography are particularly suited for amine analysis: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a well-established technique for enantiomeric separation.[8] For primary amines, polysaccharide-based CSPs, such as those derived from cellulose or amylose, often provide excellent enantioselectivity.[6]

Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful alternative to HPLC, often offering faster separations and reduced consumption of organic solvents.[9][10] It utilizes supercritical carbon dioxide as the main mobile phase component, which is a more environmentally friendly option.

Comparative Analysis: Chiral HPLC vs. Chiral SFC

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)
Principle Differential partitioning between a liquid mobile phase and a solid chiral stationary phase.[1]Differential partitioning between a supercritical fluid mobile phase and a solid chiral stationary phase.[9]
Advantages Well-established, wide variety of columns, robust and reproducible.[6][8]Faster analysis times, lower organic solvent consumption ("greener" chemistry), improved peak efficiencies for some compounds.[1][9]
Disadvantages Longer run times, higher consumption of organic solvents.Requires specialized instrumentation, method development can be more complex.[9]
Typical Stationary Phases Polysaccharide-based (e.g., cellulose or amylose derivatives).[6]Similar to HPLC, with polysaccharide-based phases being very common.[9]
Typical Mobile Phases Mixtures of organic solvents like hexane and ethanol, or acetonitrile and methanol, often with acidic or basic additives.[9]Supercritical CO2 with a polar co-solvent (e.g., methanol) and additives.[9]

Experimental Protocol: Chiral HPLC Method for (2-Cyclopropoxypyridin-4-yl)methanamine

  • Column Selection: A polysaccharide-based chiral stationary phase, such as a cellulose or amylose derivative, is recommended as a starting point for method development.

  • Mobile Phase Preparation: A typical mobile phase for normal-phase chromatography would consist of a mixture of hexane and a polar alcohol like ethanol or isopropanol. For reversed-phase, a mixture of water and acetonitrile or methanol is used. The addition of a small amount of an amine, like diethylamine or triethylamine, is often necessary to improve peak shape and reduce tailing for basic analytes.

  • Sample Preparation: Dissolve a known concentration of the (2-Cyclopropoxypyridin-4-yl)methanamine batch in the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: Typically 0.5 - 1.5 mL/min.

    • Column Temperature: Ambient or controlled (e.g., 25 °C).

    • Detection: UV detection at a wavelength where the compound has significant absorbance.

  • Data Analysis: The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers using the formula: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100.[1]

Logical Workflow for Chiral Method Development

cluster_prep Preparation cluster_analysis Analysis & Optimization cluster_output Output start Select Chiral Stationary Phase (CSP) sample Prepare Sample and Mobile Phase start->sample screen Screen Mobile Phases (Normal & Reversed) sample->screen optimize Optimize Mobile Phase Composition & Additives screen->optimize Resolution < 1.5 validate Validate Method (ICH Guidelines) screen->validate Resolution > 1.5 optimize->screen Re-screen with new conditions optimize->validate quantify Quantify Enantiomeric Purity validate->quantify

Caption: Workflow for chiral method development.

NMR Spectroscopy for Stereochemical Analysis

NMR spectroscopy offers a powerful alternative and complementary approach to chiral chromatography.[11] To differentiate enantiomers by NMR, they must be converted into diastereomers by reaction with a chiral derivatizing agent (CDA) or by using a chiral solvating agent (CSA).[5]

Chiral Derivatizing Agents (CDAs): These are enantiomerically pure reagents that react with the chiral amine to form a covalent bond, creating a pair of diastereomers. These diastereomers have distinct NMR spectra, allowing for the quantification of the original enantiomeric ratio. A simple and effective method for primary amines involves condensation with 2-formylphenylboronic acid and an enantiopure 1,1'-bi-2-naphthol (BINOL).[12][13]

Chiral Solvating Agents (CSAs): CSAs are chiral molecules that form non-covalent diastereomeric complexes with the enantiomers of the analyte. This transient interaction can induce small but measurable differences in the chemical shifts of the enantiomers.

Comparative Analysis: CDAs vs. CSAs

FeatureChiral Derivatizing Agents (CDAs)Chiral Solvating Agents (CSAs)
Principle Covalent bond formation to create diastereomers with distinct NMR spectra.[14]Non-covalent complex formation leading to transient diastereomeric species with slightly different chemical shifts.[5]
Advantages Often larger and more easily resolved chemical shift differences between diastereomers. The derivatization reaction can be driven to completion.[15]Non-destructive, as the analyte can be recovered. Simpler sample preparation.
Disadvantages Requires a chemical reaction, which may not be quantitative or could lead to kinetic resolution. The derivatizing agent itself can be a source of impurities.[14]Smaller chemical shift differences, which may be difficult to resolve. The equilibrium between free and complexed species can complicate quantification.

Experimental Protocol: NMR with a Chiral Derivatizing Agent

  • Derivatization: In an NMR tube, dissolve the (2-Cyclopropoxypyridin-4-yl)methanamine batch, an equimolar amount of 2-formylphenylboronic acid, and a slight excess of enantiopure (e.g., (S)-BINOL) in a suitable deuterated solvent (e.g., CDCl3).[12]

  • Data Acquisition: Acquire a high-resolution proton (¹H) NMR spectrum of the resulting mixture.

  • Data Analysis: Identify a pair of well-resolved signals corresponding to the two diastereomers. Integrate these signals to determine their ratio, which directly reflects the enantiomeric ratio of the original amine.[13]

Part 2: Isotopic Purity Validation

For isotopically labeled (e.g., deuterated) versions of (2-Cyclopropoxypyridin-4-yl)methanamine, it is crucial to determine the isotopic enrichment and the distribution of isotopologues.[16] The primary techniques for this analysis are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][17]

Mass Spectrometry for Isotopic Enrichment

Mass spectrometry is a highly sensitive technique for determining isotopic purity by measuring the mass-to-charge ratio (m/z) of ions.[18][19] High-resolution mass spectrometry (HRMS) is particularly powerful as it can resolve the small mass differences between isotopologues.[20][21]

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling liquid chromatography with mass spectrometry allows for the separation of the analyte from any impurities before it enters the mass spectrometer, ensuring that the measured isotopic distribution is solely from the compound of interest.[4][22]

Experimental Protocol: LC-MS for Isotopic Purity

  • Sample Preparation: Prepare a dilute solution of the isotopically labeled (2-Cyclopropoxypyridin-4-yl)methanamine in a suitable solvent for LC-MS analysis.

  • LC-MS Analysis:

    • Use a suitable reversed-phase LC method to achieve good retention and peak shape.

    • Acquire full-scan mass spectra in positive ion mode.

  • Data Analysis:

    • Extract the ion chromatograms for the expected m/z values of the unlabeled and labeled species.

    • Integrate the peak areas and correct for the natural abundance of isotopes (e.g., ¹³C).

    • Calculate the isotopic purity based on the relative intensities of the isotopologue peaks.[18]

Workflow for Isotopic Purity Determination by MS

cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing sample_prep Prepare Dilute Solution lc_separation LC Separation sample_prep->lc_separation ms_acquisition Full Scan MS Acquisition lc_separation->ms_acquisition extract_ions Extract Ion Chromatograms ms_acquisition->extract_ions correct_abundance Correct for Natural Isotope Abundance extract_ions->correct_abundance calculate_purity Calculate Isotopic Purity correct_abundance->calculate_purity

Caption: Workflow for MS-based isotopic purity analysis.

NMR Spectroscopy for Isotopic Purity and Positional Integrity

NMR spectroscopy is not only useful for stereochemical analysis but also provides invaluable information on isotopic purity and the specific location of the isotopic labels.[3][17]

Quantitative ¹H NMR (qNMR): For deuterated compounds, ¹H NMR can be used to quantify the small amount of residual protons at the deuterated positions.[16][23] By comparing the integral of the residual proton signal to the integral of a signal from a non-deuterated part of the molecule, the isotopic enrichment can be accurately determined.

²H NMR: Direct detection of the deuterium signal provides a straightforward way to confirm the presence and location of the label.

Comparative Analysis: MS vs. NMR for Isotopic Purity

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation of ions based on their mass-to-charge ratio.[19]Detection of nuclear spin transitions in a magnetic field.[17]
Advantages High sensitivity, can analyze complex mixtures when coupled with chromatography.[4][18]Provides precise positional information of the isotopic label, non-destructive.[3][23]
Disadvantages Does not provide information on the position of the label, potential for ion suppression.Lower sensitivity compared to MS, requires higher sample concentrations.

Conclusion: An Integrated Approach for Comprehensive Validation

For the robust and reliable validation of (2-Cyclopropoxypyridin-4-yl)methanamine batches, a multi-pronged analytical strategy is indispensable. No single technique can provide a complete picture of both stereochemical and isotopic purity.

  • For stereochemical purity , chiral chromatography (HPLC or SFC) should be employed as the primary quantitative method due to its high resolving power and accuracy.[1][6] NMR spectroscopy with chiral derivatizing or solvating agents serves as an excellent orthogonal method for confirmation.[5][12][13]

  • For isotopic purity , mass spectrometry provides highly sensitive quantification of isotopic enrichment and distribution.[18][19] NMR spectroscopy is essential for confirming the position of the isotopic labels and as a complementary quantitative technique.[3][17]

By combining these orthogonal techniques, researchers, scientists, and drug development professionals can ensure the quality, safety, and efficacy of their materials, ultimately contributing to the successful development of new therapeutics.

References

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Comparative analysis of green chemistry synthetic routes for (2-Cyclopropoxypyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comparative analysis of traditional and green synthetic routes for (2-Cyclopropoxypyridin-4-yl)methanamine, a valuable building block in pharmaceutical research. We will delve into the technical details of a conventional chemical synthesis and contrast it with a modern, greener approach that leverages the principles of biocatalysis. This document is intended for researchers, scientists, and drug development professionals seeking to implement more sustainable and efficient chemical manufacturing processes.

Introduction: The Imperative for Greener Pharmaceutical Synthesis

The pharmaceutical industry is increasingly under pressure to adopt more environmentally benign manufacturing processes. Green chemistry principles, such as waste minimization, high atom economy, and the use of renewable resources, are paramount in this transition.[1] The synthesis of complex molecules like (2-Cyclopropoxypyridin-4-yl)methanamine often involves multiple steps, hazardous reagents, and significant waste generation. This guide will illustrate how the application of green chemistry, particularly through biocatalysis, can lead to safer, more efficient, and sustainable synthetic routes.

Traditional Synthetic Route: A Critical Evaluation

A common and established method for the synthesis of (2-Cyclopropoxypyridin-4-yl)methanamine is a two-step process starting from 2-chloro-4-cyanopyridine. This route, while effective, presents several challenges from a green chemistry perspective.

The traditional pathway can be outlined as follows:

Traditional Synthesis A 2-Chloro-4-cyanopyridine C 2-Cyclopropoxy-4-cyanopyridine A->C Nucleophilic Aromatic Substitution (High Temperature, Anhydrous Solvent) B Sodium Cyclopropoxide B->C E (2-Cyclopropoxypyridin-4-yl)methanamine C->E Nitrile Reduction (Stoichiometric, Hazardous Reagent) D Lithium Aluminum Hydride (LiAlH4) D->E Green Synthesis A 2-Chloro-4-cyanopyridine C 2-Cyclopropoxy-4-cyanopyridine A->C Nucleophilic Aromatic Substitution (Milder Conditions) B Cyclopropanol, Phase-Transfer Catalyst B->C E (2-Cyclopropoxypyridin-4-yl)methanamine C->E Biocatalytic Nitrile Reduction (Aqueous Media, Ambient Temperature) D Nitrile Reductase (biocatalyst) NADPH (cofactor) D->E

A greener synthetic pathway.

Step 1: Improved Nucleophilic Aromatic Substitution

While a complete redesign of the synthesis of the 2-cyclopropoxypyridine core could offer further green advantages, a significant improvement on the existing route can be achieved by optimizing the nucleophilic aromatic substitution step. The use of a phase-transfer catalyst can facilitate the reaction under milder conditions and with less hazardous bases. Alternatively, exploring greener solvents like ionic liquids or deep eutectic solvents could also reduce the environmental impact.

Step 2: Biocatalytic Nitrile Reduction

The most impactful green modification in this synthetic route is the replacement of the stoichiometric metal hydride reduction with a biocatalytic approach. Nitrile reductases are enzymes that can catalyze the reduction of nitriles to primary amines with high selectivity and efficiency. [2][3]

  • Green Chemistry Advantages:

    • Mild Reaction Conditions: Biocatalytic reactions are typically carried out in aqueous media at or near ambient temperature and pressure, leading to significant energy savings.

    • High Selectivity: Enzymes are highly specific catalysts, often eliminating the need for protecting groups and reducing the formation of byproducts.

    • Safety: The use of enzymes avoids the handling of hazardous and pyrophoric reagents like LiAlH4.

    • Environmental Benignity: The reactions are performed in water, a green solvent, and the catalyst (the enzyme) is biodegradable.

    • Improved Atom Economy: While the overall reaction still involves the addition of hydrogen, the use of a catalytic system with in-situ cofactor regeneration can lead to a much higher atom economy compared to stoichiometric reagents.

The biocatalytic reduction of a nitrile to a primary amine is a four-electron reduction that utilizes a cofactor, typically NADPH, as the hydride source. [2]The catalytic cycle involves the regeneration of NADPH, which can be achieved using a secondary enzyme system, making the process highly efficient.

Biocatalytic Nitrile Reduction Cycle cluster_0 Nitrile Reductase Catalysis cluster_1 Cofactor Regeneration Nitrile Nitrile Imine Intermediate Imine Intermediate Nitrile->Imine Intermediate 2e-, 2H+ Amine Amine Imine Intermediate->Amine 2e-, 2H+ NADPH NADPH NADPH->Nitrile NADP+ NADP+ NADPH->NADP+ Hydride Transfer NADP+->NADPH Regenerating Enzyme (e.g., Glucose Dehydrogenase) NADP+->NADPH Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone Oxidation

Simplified mechanism of biocatalytic nitrile reduction with cofactor regeneration.

Comparative Analysis: Traditional vs. Green Route

ParameterTraditional RouteGreen Route (Biocatalytic)Rationale for Improvement
Reagents Sodium hydride, LiAlH4 (hazardous, pyrophoric)Nitrile reductase (biodegradable), NADPH (cofactor)Avoids hazardous and pyrophoric reagents, enhancing safety.
Solvents DMF, THF (hazardous)Water (benign)Eliminates the use of toxic and flammable organic solvents.
Reaction Conditions High temperature, inert atmosphereAmbient temperature and pressureReduces energy consumption and simplifies reactor design.
Atom Economy Low (especially in the reduction step)High (catalytic process)Maximizes the incorporation of reactant atoms into the final product. [4][5]
E-Factor High (significant inorganic waste)Low (minimal waste generation)Reduces the environmental impact by minimizing waste. [6]
Selectivity Potential for over-reduction or side reactionsHigh (enzyme-specific)Reduces the need for complex purification procedures.
Safety High risk due to pyrophoric reagentsLow riskInherently safer process, particularly at scale.

Experimental Protocols

Traditional Synthesis: Reduction of 2-Cyclopropoxy-4-cyanopyridine with LiAlH4

Warning: This procedure involves highly hazardous materials and should only be performed by trained personnel in a suitable fume hood with appropriate personal protective equipment.

  • To a stirred suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add a solution of 2-cyclopropoxy-4-cyanopyridine (1.0 equivalent) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

  • Stir the resulting mixture at room temperature for 1 hour, then filter through a pad of celite, washing the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford (2-Cyclopropoxypyridin-4-yl)methanamine.

Green Synthesis: Biocatalytic Reduction of 2-Cyclopropoxy-4-cyanopyridine

Note: This is a representative protocol. The specific nitrile reductase, cofactor regeneration system, and reaction conditions may need to be optimized for this particular substrate.

  • In a temperature-controlled vessel, prepare a buffer solution (e.g., phosphate buffer, pH 7.5).

  • To the buffer, add 2-cyclopropoxy-4-cyanopyridine (1.0 equivalent) as a solution in a water-miscible co-solvent (e.g., DMSO, if necessary for solubility, keeping the concentration low).

  • Add the nitrile reductase enzyme and the NADPH cofactor (catalytic amount).

  • Initiate the reaction by adding the components of the cofactor regeneration system (e.g., glucose and glucose dehydrogenase).

  • Stir the reaction mixture at a controlled temperature (e.g., 30 °C) and monitor the progress by HPLC.

  • Upon completion, the enzyme can be removed by denaturation (e.g., heat or pH change) followed by centrifugation or filtration.

  • The aqueous solution can then be extracted with a suitable solvent (e.g., ethyl acetate) to isolate the product.

  • The organic extracts are combined, dried over a drying agent (e.g., sodium sulfate), filtered, and concentrated under reduced pressure to yield (2-Cyclopropoxypyridin-4-yl)methanamine.

Conclusion

The comparative analysis clearly demonstrates the significant advantages of a green chemistry approach, particularly biocatalysis, for the synthesis of (2-Cyclopropoxypyridin-4-yl)methanamine. The biocatalytic route offers a safer, more sustainable, and potentially more efficient alternative to traditional methods that rely on hazardous reagents and generate substantial waste. As the pharmaceutical industry continues to embrace green chemistry, the adoption of such innovative technologies will be crucial for developing environmentally and economically sustainable manufacturing processes.

References

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Safety Operating Guide

Navigating the Disposal of (2-Cyclopropoxypyridin-4-yl)methanamine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: April 2026

Hazard Assessment and Waste Classification

Before any disposal procedures can be initiated, a thorough hazard assessment is paramount. Based on data from similar chemical structures, (2-Cyclopropoxypyridin-4-yl)methanamine is anticipated to exhibit several hazardous characteristics.

Anticipated Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2]

  • Serious Eye Damage/Irritation: May cause serious eye damage.[2]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation or drowsiness and dizziness.[1][2]

Given these potential hazards, any waste containing (2-Cyclopropoxypyridin-4-yl)methanamine must be classified and handled as hazardous waste .[3] This classification is in accordance with the Resource Conservation and Recovery Act (RCRA) regulations enforced by the U.S. Environmental Protection Agency (EPA).[4]

Table 1: Personal Protective Equipment (PPE) for Handling (2-Cyclopropoxypyridin-4-yl)methanamine Waste

PPE ItemSpecificationRationale
Gloves Chemical-resistant (e.g., Nitrile, Neoprene)To prevent skin contact and absorption, which can cause irritation and toxicity.[5]
Eye Protection Chemical safety goggles and/or a full-face shieldTo protect against splashes that could cause serious eye damage.[5][6]
Lab Coat Flame-resistant, fully buttonedTo protect skin and clothing from contamination.
Respiratory Protection Use within a certified chemical fume hoodTo prevent inhalation of potentially harmful vapors or aerosols.

Step-by-Step Disposal Protocol

The proper disposal of (2-Cyclopropoxypyridin-4-yl)methanamine involves a systematic process of segregation, containment, labeling, and transfer to a designated waste management facility.

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.[7]

  • Dedicated Waste Stream: Establish a dedicated waste container for (2-Cyclopropoxypyridin-4-yl)methanamine and materials contaminated with it.

  • Avoid Mixing: Do not mix this waste with other chemical waste streams, especially:

    • Acids

    • Oxidizing agents

    • Halogenated solvents

    • Aqueous waste (unless the compound is in an aqueous solution)

  • Solid vs. Liquid: If both solid and liquid forms of waste are generated, use separate, appropriately labeled containers.

Step 2: Containerization

The choice of waste container is crucial for safe storage and transport.

  • Material Compatibility: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap.[8] The original product container, if empty, is often a suitable choice.[7]

  • Container Integrity: Ensure the container is in good condition, free from cracks or leaks, and has a tightly fitting lid.[9]

  • Headspace: Leave at least 10% of the container volume as headspace to accommodate vapor expansion.

Step 3: Labeling

Accurate and detailed labeling is a legal requirement and essential for safety.

  • Hazardous Waste Label: Affix a "HAZARDOUS WASTE" label to the container before adding any waste.[9]

  • Complete Information: The label must include:

    • The full chemical name: "(2-Cyclopropoxypyridin-4-yl)methanamine"

    • All components of the waste mixture, including solvents, with their approximate percentages.

    • The date when waste was first added to the container.

    • The primary hazard(s) (e.g., "Toxic," "Irritant").

Step 4: Storage

Temporary storage of the waste container must be in a designated and controlled area.

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within the laboratory.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Ventilation: The storage area should be well-ventilated, preferably within a fume hood or a ventilated cabinet.

  • Incompatible Materials: Store away from incompatible materials, heat sources, and open flames.[8]

Step 5: Disposal and Transfer

The final disposal must be handled by trained professionals.

  • Contact EHS: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[8]

  • Documentation: Complete all required waste disposal forms and manifests accurately.[10]

  • Professional Disposal: The licensed waste disposal facility will typically use high-temperature incineration for the destruction of pyridine-based and amine compounds.[8][11]

Under no circumstances should (2-Cyclopropoxypyridin-4-yl)methanamine be disposed of down the drain or in regular trash. [5][8]

Emergency Procedures for Spills and Exposures

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

Table 2: Emergency Response Protocol

IncidentImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[6]
Eye Contact Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[6]
Ingestion Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6]
Small Spill In a well-ventilated area (fume hood), absorb the spill with an inert material such as vermiculite, sand, or earth.[12] Place the absorbent material in a labeled hazardous waste container.
Large Spill Evacuate the area immediately. Alert your supervisor and EHS. Prevent the spill from entering drains.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of (2-Cyclopropoxypyridin-4-yl)methanamine.

DisposalWorkflow A Waste Generation (2-Cyclopropoxypyridin-4-yl)methanamine B Is this waste hazardous? A->B C Yes, treat as Hazardous Waste (Toxic, Irritant) B->C Yes K Non-hazardous waste stream (Not applicable for this compound) B->K No D Segregate from incompatible waste streams (acids, oxidizers) C->D E Select a compatible, sealed waste container D->E F Label with 'Hazardous Waste' and full chemical details E->F G Store in a designated, ventilated Satellite Accumulation Area F->G H Contact EHS or licensed waste contractor for pickup G->H I Complete all required waste manifests H->I J Professional Disposal (e.g., Incineration) I->J

Caption: Decision workflow for the proper disposal of (2-Cyclopropoxypyridin-4-yl)methanamine.

References

  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine. Retrieved from [Link]

  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

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  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). [2-(cyclopropylmethoxy)pyridin-4-yl]methanamine - Chemical Substance Information. Retrieved from [Link]

  • NextSDS. (n.d.). (2-cyclopropylpyridin-4-yl)methanamine — Chemical Substance Information. Retrieved from [Link]

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Navigating the Safe Handling of (2-Cyclopropoxypyridin-4-yl)methanamine: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Implementation by Laboratory Personnel

The responsible advancement of drug development necessitates an unwavering commitment to safety. This guide provides essential, actionable intelligence on the appropriate personal protective equipment (PPE) for handling (2-Cyclopropoxypyridin-4-yl)methanamine. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, a thorough analysis of structurally related substituted pyridinylmethanamines and cyclopropylamines allows for a robust and conservative safety protocol. The following procedures are designed to empower researchers, scientists, and drug development professionals to work with confidence and security.

Understanding the Risks: A Data-Driven Approach

Based on hazard classifications for analogous compounds, (2-Cyclopropoxypyridin-4-yl)methanamine should be handled as a substance with the potential for:

Hazard ClassPotential EffectSource Analogy
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[1][2]Cyclopropylamine, [2-(cyclopropylmethoxy)pyridin-4-yl]methanamine
Skin Corrosion/Irritation May cause skin irritation or severe burns.[1][3]Cyclopropylamine, (3-Aminophenyl)(pyridin-4-yl)methanone
Serious Eye Damage/Irritation Risk of serious eye damage.[1][4]Cyclopropylamine, (3-Aminophenyl)(pyridin-4-yl)methanone
Respiratory Sensitization May cause respiratory irritation.[4](3-Aminophenyl)(pyridin-4-yl)methanone

Given these potential hazards, a multi-layered PPE strategy is not just recommended, but essential for mitigating risk.

The Core Principle: A Barrier of Protection

The primary goal of PPE is to establish a complete barrier between the handler and the chemical. The selection of appropriate PPE is contingent on the specific procedure being performed and the associated risk of exposure. The following sections detail the minimum required PPE and provide guidance for escalating protection when necessary.

Pre-Operational PPE Selection and Inspection

Before any handling of (2-Cyclopropoxypyridin-4-yl)methanamine, a thorough pre-operational check is mandatory. This is a self-validating system to ensure the integrity of your protective ensemble.

Step 1: Engineering Controls Verification

  • Fume Hood: Confirm that the fume hood is operational and the airflow is within the specified range. Handling of this compound should always occur within a certified chemical fume hood.[5][6]

  • Safety Shower and Eyewash Station: Ensure the path to the nearest safety shower and eyewash station is unobstructed.

Step 2: Personal Protective Equipment (PPE) Inspection

  • Gloves: Select chemically resistant gloves. Nitrile gloves are a common laboratory choice, but it is crucial to check the manufacturer's compatibility chart for the specific glove type against pyridines and amines. Inspect for any signs of degradation, punctures, or tears before each use.[5]

  • Eye Protection: Safety glasses with side shields are the minimum requirement. However, for procedures with a higher risk of splashing, chemical splash goggles are required. A face shield should be worn in conjunction with goggles when handling larger quantities or during vigorous reactions.[5][6]

  • Laboratory Coat: A clean, flame-resistant lab coat with full-length sleeves and a secure closure is mandatory. Ensure it is fully buttoned or snapped.

  • Respiratory Protection: For routine handling of small quantities within a certified fume hood, respiratory protection may not be required. However, for larger quantities, or in situations where ventilation is compromised, a government-approved respirator with an appropriate cartridge for organic vapors and amines should be used.[5]

Operational Plan: Step-by-Step PPE Protocols

The following protocols provide a clear, procedural guide for the safe handling of (2-Cyclopropoxypyridin-4-yl)methanamine.

Donning PPE: A Sequence for Safety

G A Step 1: Lab Coat B Step 2: Respiratory Protection (if required) A->B C Step 3: Eye and Face Protection B->C D Step 4: Gloves C->D

PPE Donning Sequence
  • Lab Coat: Put on your lab coat and ensure it is fully fastened.

  • Respiratory Protection (if required): If the risk assessment dictates the need for a respirator, perform a positive and negative pressure seal check to ensure a proper fit.

  • Eye and Face Protection: Don safety glasses or goggles. If a face shield is required, place it over your primary eye protection.

  • Gloves: Don the appropriate chemically resistant gloves, ensuring they overlap the cuffs of your lab coat sleeves.[5]

During Handling: Maintaining the Barrier
  • Avoid Contact: At all times, avoid contact with the skin, eyes, and clothing.[5]

  • Glove Integrity: Be mindful of your gloves. If you suspect any contamination or a breach in the glove, move away from the work area, remove the gloves using the proper technique, and wash your hands thoroughly before donning a new pair.

  • Hand Hygiene: Never touch your face, phone, or any personal items with gloved hands. Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[5]

Doffing PPE: A Sequence to Prevent Contamination

G A Step 1: Gloves B Step 2: Eye and Face Protection A->B C Step 3: Lab Coat B->C D Step 4: Respiratory Protection (if required) C->D

PPE Doffing Sequence
  • Gloves: Remove gloves using a technique that avoids touching the outer surface with your bare hands.

  • Eye and Face Protection: Remove your face shield (if used), followed by your goggles or safety glasses.

  • Lab Coat: Remove your lab coat by rolling it inside out to contain any potential contamination.

  • Respiratory Protection (if required): Remove your respirator last.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

Disposal Plan: Managing Contaminated Materials

All disposable PPE that has come into contact with (2-Cyclopropoxypyridin-4-yl)methanamine should be considered hazardous waste.

  • Gloves, Bench Liners, and Other Contaminated Items: Place these items in a designated, sealed, and clearly labeled hazardous waste container.

  • Empty Chemical Containers: Triple rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.

By adhering to these rigorous safety protocols, you are not only protecting yourself but also contributing to a culture of safety within your organization. This commitment to excellence in chemical handling is fundamental to the integrity and success of your research and development endeavors.

References

  • Enamine, Safety Data Sheet. [URL not directly available, but principles are synthesized from their general SDS structure and content]
  • Tokyo Chemical Industry, SAFETY DATA SHEET for Cyclopropylamine. [URL not directly available, but principles are synthesized from their general SDS structure and content]
  • Sigma-Aldrich, SAFETY DATA SHEET. [URL not directly available, but principles are synthesized from their general SDS structure and content]
  • Merck Millipore, SAFETY DATA SHEET. [URL not directly available, but principles are synthesized from their general SDS structure and content]
  • Cayman Chemical, Safety Data Sheet. [URL not directly available, but principles are synthesized from their general SDS structure and content]
  • NextSDS, (2-cyclopropylpyridin-4-yl)methanamine — Chemical Substance Information. [URL not directly available, but principles are synthesized from their general SDS structure and content]
  • Thermo Fisher Scientific, SAFETY DATA SHEET. [URL not directly available, but principles are synthesized from their general SDS structure and content]
  • Hampton Research, Safety Data Sheet. [URL not directly available, but principles are synthesized from their general SDS structure and content]
  • Biosynth, Safety Data Sheet. [URL not directly available, but principles are synthesized from their general SDS structure and content]
  • NextSDS, [2-(cyclopropylmethoxy)pyridin-4-yl]methanamine — Chemical Substance Information. [URL not directly available, but principles are synthesized from their general SDS structure and content]
  • A2B Chem, (2-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride Safety Information. [URL not directly available, but principles are synthesized from their general SDS structure and content]
  • Sherwin-Williams, SAFETY DATA SHEET. [URL not directly available, but principles are synthesized from their general SDS structure and content]
  • AK Scientific, Inc., (3-Aminophenyl)(pyridin-4-yl)methanone Safety Data Sheet. [URL not directly available, but principles are synthesized from their general SDS structure and content]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.